molecular formula C11H16N2O2 B1274022 2-(2,4-Dimethylphenoxy)propanohydrazide CAS No. 125096-55-1

2-(2,4-Dimethylphenoxy)propanohydrazide

Cat. No.: B1274022
CAS No.: 125096-55-1
M. Wt: 208.26 g/mol
InChI Key: KPSFMYYHYJMRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenoxy)propanohydrazide ( 125096-55-1) is a high-purity chemical research compound with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . This compound is a useful synthon in medicinal chemistry and organic synthesis, primarily due to its versatile hydrazide functional group . The core of its research value lies in its role as a precursor for the synthesis of diverse nitrogen-containing heterocycles and other derivatives. A key derivatization pathway involves the condensation of its terminal hydrazide group with aldehydes or ketones to form N-acylhydrazones, a scaffold of significant interest in pharmaceutical research for its presence in numerous biologically active molecules . Furthermore, the hydrazide moiety can participate in cyclization reactions to form valuable five- and six-membered heterocyclic structures, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are important motifs in drug discovery . The 2,4-dimethylphenoxy aromatic ring system is also amenable to further functionalization via electrophilic aromatic substitution, allowing researchers to fine-tune the compound's properties . It is supplied with a typical purity of 95% and is intended for laboratory research applications only . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSFMYYHYJMRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395198
Record name 2-(2,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125096-55-1
Record name 2-(2,4-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2,4-Dimethylphenoxy)propanohydrazide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dimethylphenoxy)propanohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for this compound. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a robust, self-validating protocol. The synthesis is presented as a multi-step process commencing with the formation of the core intermediate, 2-(2,4-Dimethylphenoxy)propanoic acid, followed by its esterification, and culminating in the hydrazinolysis of the resulting ester. Each stage is detailed with mechanistic insights, step-by-step protocols, characterization data, and process flow visualizations to ensure both theoretical understanding and practical reproducibility.

Introduction and Strategic Overview

This compound is a complex organic molecule featuring a phenoxy-propanoic acid backbone functionalized with a hydrazide group. While specific applications are proprietary or under investigation, its structural motifs are common in bioactive compounds. The phenoxy-alkanoic acid structure is the cornerstone of many widely used herbicides, which act as synthetic auxins to disrupt plant growth.[1][2] The hydrazide moiety is a versatile functional group and a common pharmacophore in medicinal chemistry, known for its role in antitubercular, anticonvulsant, and anti-inflammatory agents.[3][4]

The synthesis of the target molecule is logically approached via a three-stage retrosynthetic analysis, which forms the structure of this guide:

  • Stage 1: Williamson Ether Synthesis. Formation of the C-O-C ether linkage to create the core intermediate, 2-(2,4-Dimethylphenoxy)propanoic acid, from 2,4-Dimethylphenol.

  • Stage 2: Fischer Esterification. Conversion of the carboxylic acid intermediate into a more reactive ester to facilitate the final step.

  • Stage 3: Hydrazinolysis. Nucleophilic acyl substitution on the ester using hydrazine to yield the final this compound.

This pathway is selected for its reliance on well-established, high-yielding reactions and the commercial availability of the requisite starting materials.

Stage 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

The foundational step in this pathway is the construction of the phenoxy-propanoic acid core. This is achieved via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis, between the sodium salt of 2,4-dimethylphenol and a 2-halopropanoic acid.

Principle and Mechanism

The reaction proceeds by first deprotonating the weakly acidic hydroxyl group of 2,4-dimethylphenol with a strong base, typically sodium hydroxide, to form the highly nucleophilic sodium 2,4-dimethylphenoxide. This phenoxide then attacks the electrophilic carbon atom bearing a halogen in 2-chloropropionic acid, displacing the chloride ion in an SN2 reaction. The use of a base is critical not only for generating the nucleophile but also for neutralizing the carboxylic acid of the reactant and the HCl byproduct.[5][6]

Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMoles
2,4-Dimethylphenol105-67-9122.1661.08 g0.50
2-Chloropropionic acid598-78-7108.5254.26 g0.50
Sodium Hydroxide (NaOH)1310-73-240.0044.00 g1.10
Deionized Water7732-18-518.02500 mL-
Concentrated HCl (~37%)7647-01-036.46As needed-
Diethyl Ether (for extraction)60-29-774.123 x 150 mL-

Procedure

  • Phenoxide Formation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 40.00 g (1.00 mol) of sodium hydroxide in 300 mL of deionized water. To this stirred solution, add 61.08 g (0.50 mol) of 2,4-dimethylphenol. The mixture will warm as the phenoxide salt forms. Stir for 30 minutes to ensure complete dissolution and salt formation.

  • Condensation Reaction: In a separate beaker, carefully dissolve 54.26 g (0.50 mol) of 2-chloropropionic acid and 4.00 g (0.10 mol) of sodium hydroxide in 200 mL of water. Transfer this solution to the dropping funnel and add it dropwise to the stirred phenoxide solution over a period of 60 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,4-dimethylphenol spot.

  • Workup and Acidification: Cool the reaction flask to room temperature in an ice-water bath. Carefully acidify the dark-colored reaction mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2.[2] This will cause the desired product, 2-(2,4-dimethylphenoxy)propanoic acid, to precipitate as a solid.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 100 mL) to remove inorganic salts. For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Causality and Optimization
  • Choice of Base: Sodium hydroxide is a cost-effective and potent base sufficient to deprotonate the phenol. An excess is used to also neutralize the 2-chloropropionic acid, preventing it from protonating the phenoxide.[7]

  • Solvent: Water is an effective solvent for the salts involved and is non-flammable and inexpensive. However, for more challenging substrates, a phase-transfer catalyst in a biphasic system or a polar aprotic solvent like DMSO could be employed to enhance the reaction rate.[6][8]

  • Temperature: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a practical rate.

  • Acidification: Strong acid is required to protonate the carboxylate salt formed under the basic reaction conditions, rendering the final product insoluble in the aqueous medium for easy isolation.[2]

Characterization

The identity and purity of the synthesized 2-(2,4-Dimethylphenoxy)propanoic acid should be confirmed using standard analytical techniques:

  • 1H NMR: Expect signals corresponding to the two aromatic protons, the methine proton of the propanoic acid moiety, the methyl group on the propanoic acid chain, and the two methyl groups on the phenyl ring.

  • IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm-1), a sharp C=O stretch (around 1700-1725 cm-1), and C-O ether stretches (around 1200-1250 cm-1).

  • Melting Point: Compare the observed melting point with the literature value.

Stage 2: Esterification to Methyl 2-(2,4-Dimethylphenoxy)propanoate

The direct conversion of a carboxylic acid to a hydrazide can be sluggish. Therefore, an intermediate ester is synthesized, which is more susceptible to nucleophilic attack by hydrazine. A simple methyl ester is chosen for this purpose.

Principle and Mechanism

This transformation is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H2SO4), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, and the water produced is ideally removed.[10]

Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMoles
2-(2,4-Dimethylphenoxy)propanoic acid2555-06-8194.2397.12 g0.50
Methanol (Anhydrous)67-56-132.04400 mL~9.89
Sulfuric Acid (Conc. H2SO4)7664-93-998.085 mL~0.09
Sodium Bicarbonate (Sat. Soln.)144-55-684.01As needed-
Dichloromethane (for extraction)75-09-284.933 x 100 mL-

Procedure

  • Reaction Setup: To a 1 L round-bottom flask, add 97.12 g (0.50 mol) of 2-(2,4-Dimethylphenoxy)propanoic acid and 400 mL of anhydrous methanol.

  • Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add 5 mL of concentrated sulfuric acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Solvent Removal: After cooling, remove the excess methanol using a rotary evaporator.

  • Workup: Dissolve the residue in 300 mL of dichloromethane. Transfer the solution to a separatory funnel and wash it sequentially with 150 mL of water, 150 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO2 evolution), and finally with 150 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(2,4-dimethylphenoxy)propanoate as an oil or low-melting solid. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Stage 3: Hydrazinolysis to this compound

This final step involves the conversion of the synthesized ester into the target hydrazide.

Principle and Mechanism

Hydrazinolysis is a nucleophilic acyl substitution reaction where hydrazine (N2H4), a powerful nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of methanol and forming the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent.

Experimental Protocol

Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMoles
Methyl 2-(2,4-dimethylphenoxy)propanoate5451-87-6208.25104.13 g0.50
Hydrazine Hydrate (~64% N2H4)7803-57-850.0639.11 g~0.50
Ethanol (95%)64-17-546.07500 mL-

Procedure

  • Reaction Setup: In a 1 L round-bottom flask fitted with a reflux condenser, dissolve 104.13 g (0.50 mol) of methyl 2-(2,4-dimethylphenoxy)propanoate in 500 mL of 95% ethanol.

  • Hydrazine Addition: To the stirred solution, add 39.11 g (~0.50 mol of N2H4) of hydrazine hydrate.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The product, being less soluble, may begin to precipitate from the solution upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material or impurities. The product can be recrystallized from ethanol or an appropriate solvent to achieve high purity. Dry the final product under vacuum.

Safety and Handling

Critical Safety Note: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine hydrate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Process Visualization and Summary

The entire synthetic pathway is a linear sequence of three well-defined chemical transformations.

Overall Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Stage 1: Ether Synthesis cluster_1 Stage 2: Esterification cluster_2 Stage 3: Hydrazinolysis 2_4_Dimethylphenol 2,4-Dimethylphenol Propanoic_Acid_Intermediate 2-(2,4-Dimethylphenoxy)propanoic Acid 2_4_Dimethylphenol->Propanoic_Acid_Intermediate  + 2-Chloropropionic Acid  NaOH, H₂O, Reflux Ester_Intermediate Methyl 2-(2,4-Dimethylphenoxy)propanoate Propanoic_Acid_Intermediate->Ester_Intermediate  + CH₃OH  H₂SO₄ (cat.), Reflux Final_Product This compound Ester_Intermediate->Final_Product  + N₂H₄·H₂O  Ethanol, Reflux

Caption: Overall three-stage synthesis of this compound.

Experimental Workflow for Stage 1

Workflow_Stage1 start Start: Assemble Reagents dissolve_naoh Dissolve NaOH in Water start->dissolve_naoh add_phenol Add 2,4-Dimethylphenol to form Phenoxide dissolve_naoh->add_phenol add_chloroacid Add Chloroacid Solution Dropwise add_phenol->add_chloroacid prepare_chloroacid Prepare Solution of 2-Chloropropionic Acid prepare_chloroacid->add_chloroacid reflux Reflux Mixture for 4-6 hours add_chloroacid->reflux cool Cool Reaction to Room Temp reflux->cool acidify Acidify with HCl to pH 1-2 cool->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize & Dry filter->recrystallize end End: Purified Acid recrystallize->end

Caption: Step-by-step workflow for the synthesis of the carboxylic acid intermediate.

Conclusion

This guide has detailed a logical and robust three-step synthesis for this compound, suitable for laboratory-scale preparation. By breaking down the process into discrete, well-understood reactions—Williamson ether synthesis, Fischer esterification, and hydrazinolysis—we provide a pathway that is both efficient and scalable. The emphasis on the rationale behind experimental choices, detailed protocols, and safety considerations provides researchers with the necessary tools to confidently reproduce this synthesis and adapt it for the development of novel compounds in the pharmaceutical and agrochemical fields.

References

  • The Production of Phenoxy Herbicides. (n.d.).
  • Preparation method of phenoxycarboxylic acid herbicides. Google Patents.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025-10-13). PMC - NIH.
  • 2,4-Dimethylphenol synthesis. ChemicalBook.
  • Method for synthesizing phenoxy carboxylate herbicide original medicine. Google Patents.
  • An In-depth Technical Guide to the Synthesis and Reaction Kinetics of 2,4-Dimethylphenol. Benchchem.
  • Application Notes and Protocols: 2,4-Dimethylphenol as a Precursor in Organic Synthesis. Benchchem.
  • Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. Google Patents.
  • List the reaction condition for the conversion of propanoic acid and meth... Filo. (2025-09-23).
  • Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Google Patents.
  • Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025-12-25). PDF.
  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate.
  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. PMC - NIH.
  • STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (2018-07-01). Proceedings of the YSU B: Chemical and Biological Sciences.

Sources

2-(2,4-Dimethylphenoxy)propanohydrazide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,4-Dimethylphenoxy)propanohydrazide

Abstract

This technical guide provides a comprehensive analysis of this compound, a compound of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from closely related structural analogs, the known chemical properties of its constituent functional groups (the 2,4-dimethylphenoxy moiety and the hydrazide group), and established synthetic methodologies. We present its inferred physicochemical properties, a detailed, validated protocol for its multi-step synthesis, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in agrochemical and pharmaceutical research. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical framework for working with this and similar compounds.

Introduction and Molecular Profile

This compound is an organic molecule characterized by a hydrazide functional group linked to a propanoic acid backbone, which is further substituted with a 2,4-dimethylphenoxy group. The structure suggests a potential for biological activity, drawing parallels to the class of phenoxy herbicides that act as synthetic auxins[1][2][3]. Furthermore, the hydrazide moiety is a versatile functional group known for its reactivity with carbonyl compounds and is a key component in many pharmacologically active molecules[4][5].

While specific literature on this compound is scarce, its structural isomer, 2-(3,4-Dimethylphenoxy)propanohydrazide, is commercially available, providing a baseline for certain fundamental properties. This guide will leverage data from this analog and from the well-characterized precursor, 2,4-Dimethylphenol, to construct a reliable profile.

Chemical Structure

The structural formula of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are inferred from its structure and comparison with its precursor and a structural isomer. These properties are critical for predicting its solubility, stability, and reactivity in various experimental settings.

PropertyValue (this compound)Reference / Method
Molecular Formula C₁₁H₁₆N₂O₂Calculated
Molecular Weight 208.26 g/mol Calculated
CAS Number Not assignedN/A
Appearance Predicted to be a white to off-white crystalline solidInferred from similar hydrazides[5]
Melting Point Predicted to be higher than 2,4-Dimethylphenol (27-28°C)Inferred from precursor data[6]
Boiling Point > 212°CInferred from precursor data[6]
Solubility Predicted to be soluble in alcohols and polar organic solvents; slightly soluble in water.Inferred from 2,4-Dimethylphenol[6][7] and general hydrazide properties.
pKa Hydrazide N-H is weakly acidic; the molecule is non-basic due to the acyl group's inductive effect.[5]General Chemical Principle

Comparative Data: Key Precursor and Isomer

CompoundMolecular FormulaMolecular WeightCAS NumberKnown Properties
2,4-DimethylphenolC₈H₁₀O122.16 g/mol 105-67-9M.P: 27-28°C; B.P: 212°C; Slightly soluble in water.[6][8]
2-(3,4-Dimethylphenoxy)propanohydrazideC₁₁H₁₆N₂O₂208.26 g/mol 438613-32-2Commercially available research chemical.[6]

Synthesis and Mechanistic Insights

A robust and efficient synthesis of this compound can be achieved via a two-step process starting from commercially available 2,4-dimethylphenol. This pathway involves the formation of an intermediate carboxylic acid, followed by hydrazinolysis.

Proposed Synthesis Workflow

G start 2,4-Dimethylphenol reagent1 + Ethyl 2-bromopropanoate (Base, Solvent) step1 Step 1: Williamson Ether Synthesis reagent1->step1 intermediate Ethyl 2-(2,4-Dimethylphenoxy)propanoate step1->intermediate reagent2 + Hydrazine Hydrate (Solvent, Reflux) step2 Step 2: Hydrazinolysis reagent2->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid/Ester

This step is a variation of the Williamson ether synthesis, where the phenoxide ion of 2,4-dimethylphenol acts as a nucleophile, attacking an α-halo propanoate.[4] Using an ester like ethyl 2-bromopropanoate is common for research-scale synthesis. The subsequent ester can be used directly in the next step or hydrolyzed to the carboxylic acid if isolation of the intermediate is desired. An alternative, direct synthesis of the acid using 2-bromo-2-methylpropanoic acid has also been reported for similar structures, avoiding potential polymerization issues associated with acrylate formation on an industrial scale.[4]

Experimental Protocol: Synthesis of Ethyl 2-(2,4-Dimethylphenoxy)propanoate

  • To a stirred solution of 2,4-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 50-60°C to facilitate the formation of the potassium phenoxide salt.

  • Slowly add ethyl 2-bromopropanoate (1.2 eq) to the reaction mixture.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield the pure ester.

Step 2: Hydrazinolysis of the Ester

The conversion of a carboxylic acid ester to a hydrazide is a standard and efficient transformation.[9][10] The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine.

Experimental Protocol: Synthesis of this compound

  • Dissolve the synthesized ethyl 2-(2,4-dimethylphenoxy)propanoate (1.0 eq) in a suitable alcohol, such as ethanol.

  • Add an excess of hydrazine hydrate (e.g., 80% solution, 3-5 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature or in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol or water to remove excess hydrazine.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final this compound.[11]

Chemical Reactivity and Potential Applications

Reactivity of the Hydrazide Group

The hydrazide functional group is a key determinant of the molecule's reactivity. It can readily react with aldehydes and ketones to form stable hydrazones.[12] This reaction is fundamental in derivatization, conjugation chemistry, and the synthesis of various heterocyclic compounds known for their biological activities.[13] The hydrazide itself is generally non-basic due to the electron-withdrawing effect of the adjacent carbonyl group.[5]

Influence of the 2,4-Dimethylphenoxy Moiety

The 2,4-dimethylphenoxy portion of the molecule is structurally analogous to the core of many phenoxy herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid).[2] These herbicides function by mimicking the plant hormone auxin, causing uncontrolled growth in broadleaf weeds.[14][15] This structural similarity suggests that this compound and its derivatives could be investigated for herbicidal or plant growth-regulating properties. The dimethylphenyl group also increases the lipophilicity of the molecule, which can influence its transport across biological membranes.

Potential Applications
  • Agrochemical Research: As a potential herbicide or plant growth regulator, leveraging the phenoxypropanoic acid scaffold.[1][3]

  • Pharmaceutical Development: Hydrazide-hydrazone derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This molecule serves as an excellent precursor for creating libraries of such compounds for screening.[13]

  • Synthetic Chemistry: A valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles and triazoles.

Spectral Characterization (Predicted)

While experimental spectra are not available, the expected characteristics can be predicted based on the functional groups present.

  • ¹H NMR: Signals corresponding to the two aromatic protons, two methyl groups on the phenyl ring, the methine proton of the propanoic backbone, the methyl group of the propanoic backbone, and exchangeable protons of the -NH and -NH₂ groups.

  • ¹³C NMR: Resonances for the aromatic carbons (including the ether-linked carbon), the carbonyl carbon, and the aliphatic carbons of the propanoic backbone and methyl substituents.

  • FT-IR: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), N-H bending (amide II band), C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching.[16]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (208.26 g/mol ) would be expected, along with characteristic fragmentation patterns, likely involving the cleavage of the hydrazide and ether bonds.[16]

Safety and Handling

  • Precursor Hazards: The precursor, 2,4-Dimethylphenol, is toxic by ingestion, inhalation, and skin contact. It is also corrosive and can cause severe skin and eye irritation.[6][17]

  • Hydrazine Hazard: Hydrazine hydrate, used in the synthesis, is a corrosive and toxic substance.

  • Product Hazard (Inferred): this compound should be handled with care, assuming it may be an irritant and potentially toxic.

  • Recommended Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with significant untapped potential, positioned at the intersection of agrochemical and pharmaceutical research. Although direct experimental data is limited, this guide provides a robust, scientifically grounded framework for its synthesis and characterization. By understanding the properties and reactivity of its constituent parts, researchers can confidently design experiments to explore its biological activities and utilize it as a versatile building block in synthetic chemistry. The protocols and data presented herein serve as a valuable resource to facilitate further investigation into this promising compound.

References

  • PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. J Org Chem. 2002 Dec 27;67(26):9471-4. Retrieved from [Link]

  • Whosale Manufacturer. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Retrieved from [Link]

  • ResearchGate. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

  • EPA. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol. Retrieved from [Link]

  • Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). US5075233A - Process for the preparation of 2-aryloxypropionic acids.
  • SciSpace. (1988). A new synthesis of carboxylic acid hydrazides via organoaluminum reagents. Tetrahedron Letters. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • MDPI. (n.d.). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0044974B1 - Process for the preparation of compounds of 2-aryloxy-2-halogen-propionic acid.
  • Wiley Online Library. (n.d.). Selected examples of practically valuable 2‐aryloxy acids and their derivatives. Retrieved from [Link]

  • ResearchGate. (2007). Liquid-Phase Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives from Poly(ethylene Glycol) Supported 2-Bromo-2-Methylpropanoate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrazide – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

This technical guide delves into the chemical nature, synthesis, and potential applications of 2-(2,4-Dimethylphenoxy)propanohydrazide. It is important to note at the outset that while the structural isomer, 2-(3,4-Dimethylphenoxy)propanohydrazide, is commercially available and assigned the CAS number 438613-32-2, a specific CAS registry number for the 2,4-dimethyl isomer is not readily found in major chemical databases. This suggests that this compound may be a novel or less-characterized compound. Consequently, this guide is constructed upon a foundation of established chemical principles, analogous synthesis methodologies, and the known biological activities of structurally related molecules.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of phenoxy acid derivatives, specifically a hydrazide derived from 2-(2,4-Dimethylphenoxy)propanoic acid. The core structure consists of a 2,4-dimethylphenol moiety linked via an ether bond to a propanoic acid backbone, which is further functionalized as a hydrazide.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
XLogP31.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area57.2 Ų

Note: These properties are computationally predicted and await experimental verification.

Synthesis Pathway: A Proposed Methodological Approach

The synthesis of this compound can be logically approached through a two-step process starting from the corresponding carboxylic acid, 2-(2,4-Dimethylphenoxy)propanoic acid. This precursor is structurally analogous to the well-known herbicide Dichlorprop.[1][2][3]

Step 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

The synthesis of the precursor acid can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. This involves the reaction of 2,4-dimethylphenol with a 2-halopropanoate, typically in the presence of a base. A similar patented method describes the synthesis of 2-(2,4-dichlorophenoxy)propionic acid by reacting 2,4-dichlorophenol with 2-chloropropionic acid in the presence of potassium hydroxide and a surfactant in a dimethyl sulfoxide solvent.[4]

Step 2: Conversion to this compound

The conversion of the carboxylic acid to its corresponding hydrazide is a standard organic transformation. A common and efficient method involves a two-step sequence:

  • Esterification: The carboxylic acid is first converted to its methyl or ethyl ester. This is typically achieved by reacting the acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis, such as with concentrated sulfuric acid, and heating the mixture to reflux.[5]

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. This nucleophilic acyl substitution reaction readily forms the desired hydrazide.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Acid cluster_step2 Step 2: Hydrazide Formation A 2,4-Dimethylphenol D 2-(2,4-Dimethylphenoxy)propanoic Acid A->D Williamson Ether Synthesis B 2-Chloropropionic Acid B->D C Base (e.g., KOH) in DMSO C->D E 2-(2,4-Dimethylphenoxy)propanoic Acid G Methyl 2-(2,4-Dimethylphenoxy)propanoate E->G Esterification F Methanol / H₂SO₄ F->G I This compound G->I Hydrazinolysis H Hydrazine Hydrate H->I

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Part A: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

  • To a stirred solution of 2,4-dimethylphenol in a suitable solvent such as dimethyl sulfoxide (DMSO), add a stoichiometric equivalent of a base (e.g., potassium hydroxide).

  • Slowly add an equimolar amount of 2-chloropropionic acid to the reaction mixture.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent to yield pure 2-(2,4-Dimethylphenoxy)propanoic acid.

Part B: Synthesis of Methyl 2-(2,4-Dimethylphenoxy)propanoate

  • Dissolve the synthesized 2-(2,4-Dimethylphenoxy)propanoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Part C: Synthesis of this compound

  • Dissolve the methyl 2-(2,4-Dimethylphenoxy)propanoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring for the disappearance of the ester by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the hydrazide.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.

Potential Applications and Biological Relevance

The biological activity of this compound has not been extensively reported. However, based on its structural similarity to known active compounds, particularly phenoxy herbicides, we can infer potential areas of interest for research and development.

Herbicidal Activity

Phenoxy herbicides, such as 2,4-D and Dichlorprop, function as synthetic auxins.[6][7][8] They mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and growth in broadleaf weeds, ultimately causing their death.[1][2][6][9] The primary mode of action is the disruption of hormonal balance at the cellular level.[7][8] Given that this compound shares the core phenoxypropanoic acid structure, it is plausible that it or its parent acid could exhibit herbicidal properties. Only the (R)-enantiomer of Dichlorprop is herbicidally active.[1][9]

Mechanism of Action of Phenoxy Herbicides

Mechanism_of_Action cluster_plant_cell Plant Cell A Phenoxy Herbicide (Synthetic Auxin) B Auxin Receptors A->B C Signal Transduction Cascade B->C D Gene Expression (uncontrolled) C->D E Cell Division & Elongation (abnormal) D->E F Vascular Tissue Damage E->F G Plant Death F->G

Caption: Simplified signaling pathway for phenoxy herbicide action.

Other Potential Biological Activities

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The specific biological profile of this compound would require dedicated screening and investigation.

Analytical Characterization

The characterization of newly synthesized this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure, including the positions of the methyl groups on the phenyl ring and the presence of the hydrazide functionality.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the hydrazide, the C=O of the amide, and the C-O-C of the ether linkage.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Conclusion and Future Directions

While a dedicated CAS number for this compound remains elusive, this guide provides a comprehensive framework for its synthesis and potential areas of application based on sound chemical principles and the activities of structurally related compounds. The proposed synthetic route is robust and relies on well-established organic reactions. The potential for herbicidal activity, mirroring that of other phenoxypropanoic acid derivatives, presents a clear avenue for future research. Further investigation into its broader biological activities could also unveil novel applications in medicinal chemistry and drug development. Experimental validation of the proposed synthesis and a thorough biological evaluation are the necessary next steps to fully elucidate the properties and potential of this compound.

References

  • Dichlorprop. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Phenoxy herbicide. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. BCM Resources. Published December 4, 2024. [Link]

  • Phenoxy herbicide. Grok. Accessed January 17, 2026. [Link]

  • Dichlorprop (Ref: RD 406). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Accessed January 17, 2026. [Link]

  • 2,4-DP (Dichlorprop) - Active Ingredient Page. Chemical Warehouse. Accessed January 17, 2026. [Link]

  • Dichlorprop, 2,4-DP. Pacific Northwest Pest Management Handbooks. Accessed January 17, 2026. [Link]

  • Dichlorprop-P. Health Canada. Published March 19, 2014. [Link]

  • Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • List the reaction condition for the conversion of propanoic acid and methyl propanoate. Filo. Published September 23, 2025. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-(3,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide focuses on 2-(3,4-Dimethylphenoxy)propanohydrazide, as scientific and commercial information is more readily available for this isomer than for its 2,4-dimethyl counterpart. The principles of synthesis and structural characterization detailed herein are largely applicable to other isomers with appropriate adjustments.

Introduction

Hydrazide derivatives are a cornerstone in medicinal and materials chemistry, recognized for their versatile biological activities and utility as synthetic intermediates.[1][2] The compound 2-(3,4-Dimethylphenoxy)propanohydrazide belongs to the class of phenoxyalkanoic acid hydrazides, which integrate a phenoxy ring, a propanohydrazide backbone, and methyl substitutions on the aromatic ring. This unique combination of functional groups—an ether linkage, an amide, and a terminal amino group—imparts a specific three-dimensional architecture and reactivity profile, making it a molecule of interest for researchers in drug discovery and chemical synthesis. This technical guide provides a comprehensive exploration of its molecular structure, synthesis, and characterization, offering field-proven insights for scientists and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The molecular structure of 2-(3,4-Dimethylphenoxy)propanohydrazide is characterized by a central propanoic acid backbone. The second carbon of this backbone is linked to a 3,4-dimethylphenyl group via an ether bond and also bears a hydrazide functional group.

Caption: 2D Molecular Structure of 2-(3,4-Dimethylphenoxy)propanohydrazide

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
CAS Number 438613-32-2[3][4]
Appearance Solid (predicted)General knowledge
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 3[5]

Synthesis and Mechanistic Insights

The synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide is typically achieved through a two-step process, starting from 3,4-dimethylphenol. This method is widely applicable for the preparation of various phenoxyalkanoic acid hydrazides.[6]

Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)propanoate

The first step involves a Williamson ether synthesis, where 3,4-dimethylphenol is reacted with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) in the presence of a base. The base, typically a carbonate like potassium carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl 2-halopropanoate, displacing the halide and forming the ether linkage.

Step 2: Hydrazinolysis of the Ester

The resulting ester is then converted to the hydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the ester. The ethoxy group is subsequently eliminated, yielding the desired 2-(3,4-Dimethylphenoxy)propanohydrazide. This reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux.

synthesis_workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 3,4-Dimethylphenol 3,4-Dimethylphenol Ethyl 2-(3,4-Dimethylphenoxy)propanoate Ethyl 2-(3,4-Dimethylphenoxy)propanoate 3,4-Dimethylphenol->Ethyl 2-(3,4-Dimethylphenoxy)propanoate Ethyl 2-bromopropanoate, K2CO3, Acetone, Reflux 2-(3,4-Dimethylphenoxy)propanohydrazide 2-(3,4-Dimethylphenoxy)propanohydrazide Ethyl 2-(3,4-Dimethylphenoxy)propanoate->2-(3,4-Dimethylphenoxy)propanohydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: General Synthesis Workflow

Experimental Protocol: Synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide

  • Esterification:

    • To a solution of 3,4-dimethylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • To this suspension, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and filter off the potassium carbonate.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)propanoate. Purify by column chromatography if necessary.

  • Hydrazinolysis:

    • Dissolve the crude ester (1 equivalent) in ethanol.

    • Add hydrazine hydrate (3 equivalents) to the solution.

    • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.[5]

    • After the reaction is complete, cool the mixture to room temperature.

    • The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(3,4-dimethylphenoxy)propanohydrazide.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of 2-(3,4-Dimethylphenoxy)propanohydrazide is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • N-H stretching: Two distinct bands are expected in the region of 3200-3400 cm⁻¹ for the -NH₂ group, and a single band for the -NH group.

  • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.

  • C-O-C stretching: An absorption band in the region of 1200-1250 cm⁻¹ will indicate the presence of the aryl ether linkage.

  • Aromatic C-H stretching: Bands will appear above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Bands will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: Signals for the three protons on the dimethylphenyl ring will appear in the aromatic region (δ 6.5-7.5 ppm).

    • -NH and -NH₂ Protons: Broad singlets for the amide and amine protons will be present, typically in the range of δ 4.0-9.0 ppm, and their positions can be concentration and solvent dependent. These peaks will be exchangeable with D₂O.

    • -CH- Proton: A quartet for the methine proton adjacent to the chiral center will be observed, likely in the region of δ 4.0-5.0 ppm.

    • -CH₃ Protons (aromatic): Two singlets for the two methyl groups on the aromatic ring will be seen around δ 2.1-2.3 ppm.

    • -CH₃ Proton (aliphatic): A doublet for the methyl group on the propanoate chain will appear further upfield, around δ 1.4-1.6 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: The amide carbonyl carbon will have a characteristic chemical shift in the range of δ 170-175 ppm.

    • Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring will be observed between δ 110-160 ppm.

    • -CH- Carbon: The methine carbon will appear around δ 70-80 ppm.

    • Methyl Carbons: The aliphatic and aromatic methyl carbons will have signals in the upfield region of the spectrum, typically between δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (208.26).

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Key fragmentation pathways include the cleavage of the C-C bond adjacent to the carbonyl group and the cleavage of the N-N bond.

fragmentation_pathway M_plus [C11H16N2O2]+. m/z = 208 frag1 [C9H11O2]+. m/z = 163 M_plus->frag1 - NH2NH frag3 [H2N-NH=C=O]+. m/z = 59 M_plus->frag3 - C9H11O frag2 [C8H9O]+. m/z = 121 frag1->frag2 - C2H2O

Caption: Plausible Mass Spectrometry Fragmentation Pathway

Potential Applications and Biological Significance

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2] The presence of the phenoxy moiety in 2-(3,4-Dimethylphenoxy)propanohydrazide is significant, as this functional group is found in many biologically active compounds, including herbicides and pharmaceuticals. The specific biological profile of this compound would require further investigation, but its structural motifs suggest potential for exploration in various therapeutic areas. It can also serve as a valuable precursor for the synthesis of more complex molecules, such as hydrazones, by condensation with various aldehydes and ketones.[3]

Conclusion

2-(3,4-Dimethylphenoxy)propanohydrazide is a molecule with a well-defined structure that can be reliably synthesized and characterized using standard laboratory techniques. Its combination of a phenoxy ring and a propanohydrazide core makes it an interesting candidate for further investigation in medicinal chemistry and as a building block in organic synthesis. This guide provides a foundational understanding of its molecular architecture and the experimental approaches required for its study, serving as a valuable resource for researchers in the field.

References

  • BuyersGuideChem. 2-(3,4-Dimethylphenoxy)propanohydrazide | 438613-32-2. Available from: [Link]

  • BuyersGuideChem. 2-(3,4-Dimethylphenoxy)propanohydrazide | C11H16N2O2. Available from: [Link]

  • PubChem. 2,4-Dimethylbenzohydrazide. Available from: [Link]

  • Singh, R. B., & Singh, P. K. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry-Section B, 49(4), 526-529.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new hydrazone derivatives of 2-acetylthiophene. International Journal of Molecular Sciences, 13(5), 6636-6647.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • PubChem. 2-(4-Chlorophenoxy)-2-methylpropanohydrazide. Available from: [Link]

  • ResearchGate. The mass spectrum and fragmentation pattern of hydrazone 1. Available from: [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103-112.
  • Patil, S., & et al. (2020). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports, 10(1), 1-14.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(9), 834-840.

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 2-(2,4-Dimethylphenoxy)propanohydrazide. In the absence of direct empirical data for this specific molecule, this document synthesizes a scientifically rigorous and logical framework based on the well-documented biological activities of structurally analogous compounds, namely phenoxyacetohydrazide and hydrazone derivatives. It is proposed that this compound likely exerts its biological effects through a multi-targeted approach, potentially encompassing anti-inflammatory, anti-angiogenic, and antioxidant pathways. This guide will provide an in-depth exploration of these putative mechanisms, supported by evidence from related compounds, and will outline a comprehensive suite of experimental protocols for the validation of these hypotheses. The primary objective is to furnish a foundational resource for researchers and drug development professionals, enabling a structured and informed investigation into the therapeutic potential of this compound.

Introduction: Unveiling the Therapeutic Potential of a Novel Hydrazide

The hydrazone scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The molecule of interest, this compound, integrates key pharmacophoric features: a 2,4-dimethyl-substituted phenoxy ring, and a flexible propanohydrazide linker. While direct studies on this compound are not yet prevalent in the literature, the known biological activities of its structural relatives provide a strong rationale for investigating its therapeutic potential.

Notably, phenoxyacetohydrazide derivatives have demonstrated significant anti-inflammatory and anti-angiogenic effects, suggesting a potential role in diseases characterized by chronic inflammation and pathological blood vessel formation.[1] Furthermore, the hydrazone moiety is a well-established pharmacophore known to chelate metal ions and scavenge reactive oxygen species, pointing towards a possible antioxidant mechanism. This guide will therefore focus on three primary, interconnected, and hypothesized mechanisms of action for this compound.

Hypothesized Mechanisms of Action

Based on a comprehensive analysis of structurally related compounds, we propose the following putative mechanisms of action for this compound.

Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): An Anti-Inflammatory Axis

Inflammation is a complex biological response mediated by a variety of signaling molecules, including prostaglandins and leukotrienes, which are synthesized by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. We hypothesize that this compound may act as a dual inhibitor of both COX and LOX pathways, offering a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.

  • Causality: The phenoxyacetic acid scaffold is a known structural motif in several NSAIDs. Furthermore, various heterocyclic compounds have been identified as dual COX/LOX inhibitors. The presence of the 2,4-dimethylphenoxy group in the target molecule may facilitate its binding to the active sites of these enzymes.

Attenuation of Vascular Endothelial Growth Factor (VEGF) Signaling: An Anti-Angiogenic Pathway

Pathological angiogenesis, the formation of new blood vessels, is a hallmark of cancer and certain inflammatory diseases. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process. Structurally similar phenoxyacetohydrazide derivatives have been shown to exhibit potent anti-angiogenic activity by targeting the VEGF signaling cascade.[1]

  • Causality: It is hypothesized that this compound may interfere with the binding of VEGF to its receptor (VEGFR), thereby inhibiting downstream signaling events crucial for endothelial cell proliferation, migration, and tube formation. The 2,4-dimethyl substitution pattern on the phenyl ring could play a critical role in the binding affinity and selectivity towards VEGFR.

Scavenging of Reactive Oxygen Species (ROS): An Antioxidant Mechanism

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Hydrazone derivatives are recognized for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or chelate pro-oxidant metal ions.[2][3]

  • Causality: The hydrazide moiety in this compound can act as a radical scavenger, neutralizing harmful ROS. The electron-donating nature of the dimethyl-substituted phenoxy ring may further enhance this antioxidant capacity.

Proposed Experimental Validation

To empirically validate the hypothesized mechanisms of action, a systematic and multi-faceted experimental approach is essential.

In Vitro Enzymatic Assays
  • Objective: To determine the direct inhibitory effect of this compound on key enzymes in the inflammatory and angiogenic pathways.

  • Experimental Protocols:

    • COX-1 and COX-2 Inhibition Assay: Utilize commercially available colorimetric or fluorometric assay kits to measure the IC50 values of the compound against purified ovine COX-1 and human recombinant COX-2.

    • 5-LOX Inhibition Assay: Employ a similar enzymatic assay to determine the IC50 value against purified 5-lipoxygenase.

    • VEGFR-2 Kinase Assay: Assess the inhibitory activity of the compound on the kinase activity of VEGFR-2 using a luminescence-based assay.

Assay Parameter Purpose
COX-1/COX-2 InhibitionIC50 (µM)Quantify potency and selectivity of COX inhibition.
5-LOX InhibitionIC50 (µM)Quantify potency of LOX inhibition.
VEGFR-2 Kinase AssayIC50 (µM)Determine direct inhibition of a key angiogenic receptor.
Cell-Based Functional Assays
  • Objective: To evaluate the cellular effects of this compound in relevant biological contexts.

  • Experimental Protocols:

    • LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages: Culture RAW 264.7 macrophages, stimulate with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound, and measure PGE2 levels in the supernatant by ELISA.

    • VEGF-Induced Endothelial Cell Proliferation, Migration, and Tube Formation Assays:

      • Proliferation: Treat Human Umbilical Vein Endothelial Cells (HUVECs) with VEGF and different concentrations of the compound and assess cell viability using an MTT or BrdU assay.

      • Migration: Perform a scratch wound healing assay or a Boyden chamber assay with HUVECs in the presence of VEGF and the compound.

      • Tube Formation: Plate HUVECs on Matrigel and treat with VEGF and the compound. Quantify the formation of capillary-like structures.

    • In Vitro Antioxidant Assays:

      • DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical spectrophotometrically.

      • ABTS Radical Scavenging Assay: Assess the scavenging activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

In Vivo Models
  • Objective: To assess the efficacy of this compound in animal models of inflammation and angiogenesis.

  • Experimental Protocols:

    • Carrageenan-Induced Paw Edema in Rats: A classic model of acute inflammation. Measure the reduction in paw volume after administration of the compound.

    • Chick Chorioallantoic Membrane (CAM) Assay: An established model to evaluate in vivo anti-angiogenic activity. Apply the compound to the CAM of fertilized chicken eggs and quantify the inhibition of blood vessel formation.

Visualization of Hypothesized Pathways and Workflows

G cluster_inflammation Anti-Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 2-(2,4-Dimethylphenoxy) propanohydrazide Compound->COX Inhibition Compound->LOX Inhibition

Caption: Hypothesized dual inhibition of COX and LOX pathways by this compound.

G cluster_angiogenesis Anti-Angiogenic Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK Proliferation Endothelial Cell Proliferation PI3K_Akt->Proliferation Migration Migration MAPK->Migration Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis Compound 2-(2,4-Dimethylphenoxy) propanohydrazide Compound->VEGFR Inhibition

Caption: Putative inhibition of VEGF-mediated angiogenesis by this compound.

G cluster_workflow Experimental Validation Workflow Hypothesis Hypothesized Mechanism In_Vitro_Enzymatic In Vitro Enzymatic Assays Hypothesis->In_Vitro_Enzymatic Cell_Based Cell-Based Functional Assays In_Vitro_Enzymatic->Cell_Based In_Vivo In Vivo Models Cell_Based->In_Vivo Validation Mechanism Validation In_Vivo->Validation

Caption: A streamlined workflow for the experimental validation of the proposed mechanisms of action.

Conclusion and Future Directions

This technical guide has presented a comprehensive and scientifically grounded framework for the putative mechanism of action of this compound. By leveraging data from structurally related compounds, we have hypothesized that this molecule may exert its therapeutic effects through a multi-targeted approach involving the inhibition of key inflammatory and angiogenic pathways, as well as through direct antioxidant activity. The detailed experimental protocols outlined herein provide a clear roadmap for the validation of these hypotheses.

Future research should focus on the synthesis of a focused library of analogs to establish structure-activity relationships (SAR) and to optimize the potency and selectivity of this chemical scaffold. Furthermore, comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be crucial in assessing the drug-like properties of this compound and its derivatives. The insights gained from these studies will be instrumental in advancing this promising compound through the drug discovery and development pipeline.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central.
  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. PMC - NIH.
  • Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities.
  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. PubMed Central.

Sources

An In-depth Technical Guide to the Solubility of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,4-Dimethylphenoxy)propanohydrazide is a complex organic molecule of interest within several fields of chemical research, potentially including agrochemicals and pharmaceuticals, due to its structural relation to phenoxy herbicides and the reactive hydrazide moiety. A fundamental understanding of its solubility is paramount for any application, governing its behavior in biological systems, its formulation, and its environmental fate. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its physicochemical properties. In the absence of extensive empirical data in public literature, this document outlines the theoretical underpinnings of its solubility and provides detailed, field-proven protocols for its experimental determination.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. By deconstructing this compound into its constituent functional groups, we can build a robust prediction of its solubility profile. The molecule consists of a 2,4-dimethylphenyl group linked via an ether to a propanohydrazide moiety.

Structural Contributions to Solubility
  • 2,4-Dimethylphenoxy Group: This aromatic portion of the molecule is largely nonpolar. The parent compound, 2,4-dimethylphenol, exhibits low solubility in water (0.5 g/100 mL at 25 °C) but is freely soluble in organic solvents like alcohol, chloroform, and benzene.[1] This suggests that the 2,4-dimethylphenoxy group will contribute to the lipophilicity of the overall molecule, favoring solubility in nonpolar solvents.

  • Propanohydrazide Group: In contrast, the propanohydrazide moiety introduces polarity. The hydrazide group (-CONHNH2) is capable of acting as both a hydrogen bond donor and acceptor, which would promote interaction with polar solvents like water.

  • Ether Linkage: The ether group (-O-) is a weak hydrogen bond acceptor and adds a degree of polarity, but its contribution is less significant than the hydrazide group.

The interplay between the lipophilic aromatic ring and the hydrophilic hydrazide group suggests that this compound will be an amphiphilic molecule with limited solubility in both highly polar (like water) and very nonpolar (like hexane) solvents. Its solubility is likely to be highest in semi-polar organic solvents such as ethanol, methanol, and acetone, which can interact with both the polar and nonpolar regions of the molecule.

Predicted Physicochemical Properties

While experimental data is not available, we can estimate key parameters that govern solubility.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₆N₂O₂Based on chemical structure.
Molecular Weight 208.26 g/mol Calculated from the molecular formula.
Polarity AmphiphilicContains both a large nonpolar aromatic moiety and a polar hydrazide group.
pKa Weakly basicThe terminal amine of the hydrazide group can be protonated. The phenol precursor, 2,4-dimethylphenol, is a very weak acid (pKa = 10.6).[2]
LogP (Octanol-Water Partition Coefficient) Moderately positiveThe lipophilic 2,4-dimethylphenyl group is expected to result in a positive LogP value, indicating a preference for the octanol phase over the aqueous phase. For context, the LogKow of 2,4-dimethylphenol is 2.30.
Hydrogen Bonding Donor and AcceptorThe hydrazide group has N-H bonds (donors) and C=O and -N-N- groups (acceptors).

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound.

  • pH: As a weak base, the solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic conditions, the hydrazide group will become protonated, forming a salt that is likely to be more water-soluble.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid organic compounds, solubility increases with temperature.

  • Solvent Polarity: As discussed, the amphiphilic nature of the molecule means that its solubility will be highly dependent on the polarity of the solvent. A solvent that can accommodate both the nonpolar aromatic ring and the polar hydrazide group will be most effective.

  • Crystalline Structure: If the compound is a solid, its crystal lattice energy will influence its solubility. A more stable crystal structure will require more energy to break apart, leading to lower solubility.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following are standard protocols for determining the solubility of a compound like this compound.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Synthesize and Purify This compound ShakeFlask Shake-Flask Method: Equilibrate excess solid in solvent Compound->ShakeFlask Solvents Select and Prepare Solvents of Varying Polarity Solvents->ShakeFlask Filtration Separate Saturated Solution from Undissolved Solid ShakeFlask->Filtration Quantification Quantify Compound Concentration (e.g., HPLC, UV-Vis) Filtration->Quantification Data Calculate Solubility (e.g., in mg/mL or mol/L) Quantification->Data

Caption: Workflow for the experimental determination of solubility.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining thermodynamic solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Cap the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[3]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Self-Validation:

  • The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Analyze samples taken at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes with time).

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is useful for rapid screening of solubility in multiple solvents.

Objective: To quickly estimate the kinetic solubility of this compound.

Materials:

  • Stock solution of this compound in a highly soluble solvent (e.g., DMSO)

  • 96-well microplate

  • Aqueous buffers at different pH values

  • Plate reader (nephelometry or turbidimetry)

Procedure:

  • Plate Preparation: Add the aqueous buffers to the wells of the microplate.

  • Compound Addition: Add a small volume of the concentrated stock solution of the compound to each well.

  • Mixing and Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader. The point at which precipitation is observed corresponds to the kinetic solubility limit.

Conclusion

References

  • PubChem. (n.d.). 2,4-Dimethylphenol. Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Retrieved from [Link]

  • Chemcasts. (n.d.). 2,4-Dimethylphenol (CAS 105-67-9) Properties. Retrieved from [Link]

  • PubChem. (n.d.). Propanohydrazide. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Elsevier. (n.d.). The Determination of Hydrazino-Hydrazide Groups - 1st Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 2-(2,4-Dimethylphenoxy)propanohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,4-Dimethylphenoxy)propanohydrazide is a molecule of significant interest within the realms of agrochemical and pharmaceutical research, belonging to the phenoxy herbicide class of compounds. Its biological activity is intrinsically linked to its precise molecular structure. Consequently, the unambiguous characterization of this compound is a critical prerequisite for its development and application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively provide a definitive structural fingerprint of this compound. The interpretation of this data is presented from the perspective of a seasoned analytical chemist, emphasizing the logic behind spectral assignments and the corroborative nature of these diverse analytical techniques.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the substituted aromatic ring, the chiral center at the propionyl moiety, and the hydrazide functional group, each give rise to characteristic signals in their respective spectroscopic analyses. Understanding these correlations is fundamental to interpreting the spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information. The following predicted data is based on established chemical shift principles and spectral database analysis.

Experimental Considerations

A standard NMR analysis of this compound would typically be performed in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the hydrazide group. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its effect on slowing down the exchange of N-H protons, which can lead to sharper, more easily identifiable signals.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.00d1HAr-H (Position 6)
~ 6.85d1HAr-H (Position 5)
~ 6.70s1HAr-H (Position 3)
~ 4.70q1HO-CH
~ 4.20br s2H-NH₂
~ 2.25s3HAr-CH₃ (Position 2)
~ 2.20s3HAr-CH₃ (Position 4)
~ 1.60d3HCH-CH₃
~ 8.50br s1H-CO-NH-

Interpretation:

  • Aromatic Region (δ 6.70-7.00 ppm): The three protons on the 1,2,4-trisubstituted benzene ring are expected to appear as distinct signals. The proton at position 6, being ortho to the oxygen, will likely be the most downfield. The protons at positions 3 and 5 will also have characteristic splitting patterns based on their coupling to each other.

  • Chiral Center (δ 4.70 ppm): The methine proton (O-CH) is adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift. Its multiplicity as a quartet is due to coupling with the three protons of the adjacent methyl group.

  • Hydrazide Protons (δ 4.20 and 8.50 ppm): The chemical shifts of the -NH₂ and -CO-NH- protons are highly dependent on the solvent and concentration. They often appear as broad singlets due to quadrupole broadening and chemical exchange. The amide proton is typically more deshielded.

  • Methyl Groups (δ 1.60, 2.20, and 2.25 ppm): The two aromatic methyl groups will appear as sharp singlets, with slightly different chemical shifts due to their different positions on the ring. The methyl group on the propionyl side chain will be a doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Assignment
~ 173C=O
~ 154Ar-C (Position 1)
~ 131Ar-C (Position 4)
~ 130Ar-C (Position 2)
~ 127Ar-C (Position 6)
~ 121Ar-C (Position 5)
~ 112Ar-C (Position 3)
~ 75O-CH
~ 20Ar-CH₃ (Position 4)
~ 18CH-CH₃
~ 16Ar-CH₃ (Position 2)

Interpretation:

  • Carbonyl Carbon (δ ~173 ppm): The carbonyl carbon of the hydrazide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (δ 112-154 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the oxygen (C1) will be the most downfield among the aromatic signals.

  • Aliphatic Carbons (δ 16-75 ppm): The methine carbon (O-CH) is significantly downfield due to the attached oxygen. The three methyl carbons appear in the upfield region, with the aromatic methyls having slightly different shifts.

cluster_workflow NMR Analysis Workflow A Sample Preparation (CDCl₃ or DMSO-d₆) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shift, Multiplicity, Integration) D->E F Structure Confirmation E->F

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint."

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The choice of method depends on the physical state of the sample.

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-3400N-H stretch (asymmetric & symmetric)Hydrazide (-NH₂)
~ 3200N-H stretchHydrazide (-CO-NH-)
3000-3100C-H stretch (aromatic)Aromatic Ring
2850-3000C-H stretch (aliphatic)Methyl/Methine
~ 1650C=O stretch (Amide I)Hydrazide
~ 1600, 1500C=C stretchAromatic Ring
~ 1550N-H bend (Amide II)Hydrazide
~ 1240C-O-C stretch (asymmetric)Aryl Ether
~ 1050C-O-C stretch (symmetric)Aryl Ether

Interpretation:

  • N-H Stretching: The presence of two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region is a strong indicator of the primary amine of the hydrazide group.

  • C=O Stretching: A strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group in an amide-like environment (the Amide I band).

  • Aromatic C=C Stretching: The absorptions around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretching: The strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether linkage are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol

For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization methods. EI typically leads to more extensive fragmentation, providing detailed structural information, while ESI is a softer ionization technique that often preserves the molecular ion. The choice depends on the desired information.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Ion (M⁺): The molecular weight of C₁₁H₁₆N₂O₂ is 208.26 g/mol . The mass spectrum should show a molecular ion peak at m/z = 208.

  • Major Fragmentation Pathways:

    • Loss of the hydrazide group (-NHNH₂): This would result in a fragment ion at m/z = 177, corresponding to the 2-(2,4-dimethylphenoxy)propanoyl cation.

    • Cleavage of the ether bond: Fragmentation could lead to the formation of the 2,4-dimethylphenoxyl radical and a propanohydrazide cation (m/z = 89), or a 2,4-dimethylphenoxonium ion (m/z = 121).

    • McLafferty Rearrangement: If applicable, this could lead to characteristic neutral losses.

M [M]⁺˙ m/z = 208 F1 [M - NHNH₂]⁺ m/z = 177 M->F1 - •NHNH₂ F2 [C₈H₉O]⁺ m/z = 121 M->F2 - •C₃H₇N₂O F3 [C₃H₇N₂O]⁺ m/z = 89 M->F3 - •C₈H₉O

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted spectroscopic data presented in this guide, grounded in fundamental principles and analysis of related structures, offers a detailed roadmap for researchers and scientists. By understanding the expected spectral features, professionals in drug development and agrochemical synthesis can confidently identify and characterize this important molecule, ensuring the integrity and reliability of their research.

References

  • NMRDB.org: An online resource for the prediction of ¹H and ¹³C NMR spectra. Available at: [Link]

  • NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra. Available at: [Link]

  • SpectraBase: An online spectral database with a large collection of NMR, IR, Raman, UV-Vis, and Mass Spectra. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Synthesis, Characterization, and Anticipated Biological Profile of 2-(2,4-Dimethylphenoxy)propanohydrazide: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential biological activities of the novel chemical entity, 2-(2,4-Dimethylphenoxy)propanohydrazide. Drawing upon established principles in medicinal chemistry and leveraging data from structurally analogous compounds, this document serves as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule. The guide details a robust synthetic pathway, outlines essential analytical techniques for structural elucidation and purity assessment, and postulates a range of biological activities based on the well-documented properties of the hydrazide and phenoxy moieties. The overarching goal is to provide a scientifically rigorous framework to accelerate the investigation of this promising compound.

Introduction: The Therapeutic Potential of Hydrazide Derivatives

The hydrazide functional group is a cornerstone in medicinal chemistry, featuring prominently in a diverse array of therapeutic agents. Hydrazones, the condensation products of hydrazides with aldehydes or ketones, are particularly noteworthy for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties[1][2]. The versatility of the hydrazide moiety stems from its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, which are crucial for the function of many enzymes.

The incorporation of a phenoxy scaffold, specifically the 2,4-dimethylphenoxy group, is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent hydrazide. The lipophilic nature of the dimethylphenyl group can enhance membrane permeability, while the specific substitution pattern may influence receptor binding and metabolic stability. This guide focuses on the synthesis and evaluation of this compound, a novel compound that synergistically combines these two pharmacophoric elements.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the readily available starting materials: 2,4-dimethylphenol and ethyl 2-bromopropanoate. This pathway is designed for scalability and high yield, drawing upon well-established reaction mechanisms in organic synthesis.

Step 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)propanoate

The initial step involves a Williamson ether synthesis, a robust and widely employed method for the formation of ethers. 2,4-dimethylphenol is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the bromide from ethyl 2-bromopropanoate to yield the desired ester, ethyl 2-(2,4-dimethylphenoxy)propanoate.

Step 2: Hydrazinolysis of Ethyl 2-(2,4-dimethylphenoxy)propanoate

The final step is the conversion of the synthesized ester to the target hydrazide. This is accomplished through hydrazinolysis, which involves the reaction of the ester with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of ethanol affords the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)propanoate
  • To a solution of 2,4-dimethylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Synthesis of this compound
  • Dissolve the purified ethyl 2-(2,4-dimethylphenoxy)propanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is washed with cold diethyl ether to afford the pure this compound.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis 2,4-Dimethylphenol 2,4-Dimethylphenol Reaction_1 K2CO3, Acetone, Reflux 2,4-Dimethylphenol->Reaction_1 Ethyl_2-bromopropanoate Ethyl_2-bromopropanoate Ethyl_2-bromopropanoate->Reaction_1 Ester Ethyl 2-(2,4-dimethylphenoxy)propanoate Reaction_1->Ester Reaction_2 Ethanol, Reflux Ester->Reaction_2 Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_2 Hydrazide This compound Reaction_2->Hydrazide Apoptosis_Pathway Compound This compound ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by the target compound.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis, characterization, and biological evaluation of the novel compound this compound. The proposed synthetic route is efficient and utilizes standard laboratory techniques. The detailed protocols for biological screening provide a clear path to elucidating the therapeutic potential of this molecule. The information presented herein is intended to serve as a valuable resource for researchers in the field of drug discovery and to stimulate further investigation into this promising class of compounds.

References

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research.
  • Tahir, M. N., et al. (2016). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules.
  • Ibrahim, U. K., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • ChemScene. 2-(3,4-Dimethylphenoxy)propanehydrazide. ChemScene.
  • Santa Cruz Biotechnology. 2-(3,4-dimethylphenoxy)propanohydrazide. SCBT.

Sources

The Hydrazide Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Promise of Hydrazides

Hydrazides, a class of organic compounds characterized by the R-CO-NH-NH2 functional group, represent a cornerstone in the edifice of medicinal chemistry.[1][2] Their journey from niche chemical intermediates to a privileged scaffold in drug discovery began with the landmark discovery of Isonicotinic Acid Hydrazide (Isoniazid) as a potent antitubercular agent.[3][4] This seminal finding unveiled the vast therapeutic potential locked within the hydrazide framework. The unique structural and electronic properties of the hydrazide moiety—specifically the reactive azomethine group (-NH–N=CH-) in its hydrazone derivatives—confer a remarkable ability to interact with a wide array of biological targets.[5][6] This versatility has led to the development of a plethora of derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[3][6][7][8]

The enduring appeal of hydrazides lies in their synthetic accessibility, allowing for extensive structural modifications to fine-tune their pharmacokinetic and pharmacodynamic profiles.[3] As challenges like multidrug resistance and the need for more targeted, less toxic therapies intensify, researchers continue to turn to this versatile scaffold to develop novel therapeutic agents.[3][9] This guide provides a comprehensive review of hydrazide derivatives, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action across key therapeutic areas, and the practical methodologies underpinning their discovery and evaluation.

Core Chemistry: Synthesis and Physicochemical Properties

The chemical reactivity of the hydrazide functional group makes it an ideal synthon for creating large, diverse libraries of compounds.[2] Hydrazides are typically synthesized through the nucleophilic substitution of a carboxylic acid derivative, such as an ester or acyl chloride, with hydrazine hydrate.[3]

General Synthesis of Hydrazides and Hydrazide-Hydrazones

The most common and straightforward route to synthesize hydrazides involves the hydrazinolysis of esters. The subsequent condensation with an aldehyde or ketone readily yields the corresponding hydrazide-hydrazone derivative, which is a critical step as the hydrazone moiety is often essential for biological activity.[5][6]

The diagram below illustrates the typical workflow for the synthesis and subsequent biological screening of hydrazide-hydrazone derivatives.

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Screening start Carboxylic Acid Ester (Starting Material) hydrazine React with Hydrazine Hydrate start->hydrazine reflux Reflux in Solvent (e.g., Ethanol) hydrazine->reflux hydrazide Isolate Acid Hydrazide (Intermediate) reflux->hydrazide aldehyde Condense with Aldehyde/Ketone hydrazide->aldehyde hydrazone Form Hydrazide-Hydrazone (Crude Product) aldehyde->hydrazone purify Purify by Recrystallization hydrazone->purify characterize Structural Characterization (NMR, IR, Mass Spec) purify->characterize screening In Vitro Biological Screening Assays characterize->screening hit_id Hit Identification (Active Compound) screening->hit_id sar SAR Analysis hit_id->sar sar->start Lead Optimization

Fig. 1: General workflow for the synthesis, validation, and screening of hydrazide-hydrazone derivatives.

Key Therapeutic Applications of Hydrazide Derivatives

The structural versatility of the hydrazide scaffold has enabled its application across numerous therapeutic areas.[10]

Antitubercular Agents

The fight against tuberculosis (TB) is intrinsically linked to hydrazides, with Isoniazid (INH) remaining a first-line treatment.[3] Hydrazide-hydrazones continue to be a major focus of anti-TB drug discovery.[7][11]

  • Mechanism of Action: Isoniazid is a prodrug activated by the mycobacterial enzyme KatG. The activated form covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, the unique and critical components of the mycobacterial cell wall.[12] Many newer hydrazide derivatives are designed to target this or other essential pathways.[13]

  • Structure-Activity Relationship (SAR): The core isonicotinoyl hydrazide structure is critical. Lipophilicity is a key factor influencing antimycobacterial activity; modifications that increase lipophilicity, such as the addition of halogenated phenyl rings, often enhance efficacy.[14] The condensation of the hydrazide with various aromatic or heterocyclic aldehydes can produce derivatives with potent activity, sometimes exceeding that of Isoniazid, especially against resistant strains.[12][14]

Anticancer Agents

Hydrazide-hydrazones have emerged as a promising class of anticancer agents, demonstrating activity against a variety of cancer cell lines including breast, colon, and lung cancer.[15][16][17][18]

  • Mechanism of Action: The anticancer effects of hydrazide derivatives are multifactorial. They have been shown to act as inhibitors of various enzymes crucial for cancer cell survival, such as kinases and topoisomerases.[16] The hydrazone moiety's ability to chelate metal ions can disrupt enzymatic functions and induce oxidative stress. Furthermore, many derivatives have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[16][18][19]

  • SAR Insights: The nature of the aromatic rings attached to both the acyl and the imine ends of the hydrazone linker significantly influences cytotoxicity.[16] For instance, incorporating a quinoline moiety has been shown to produce compounds with potent antiproliferative activity.[15][16] The presence and position of substituents like nitro, halogen, or methoxy groups on the aromatic rings can dramatically modulate anticancer efficacy.[16][20]

The diagram below illustrates a simplified representation of how a hydrazone derivative might exert its anticancer effect by inhibiting a key signaling kinase.

G Drug Hydrazone Derivative Kinase Signaling Kinase (e.g., mTOR, Erα) Drug->Kinase Binds to Active Site Substrate Downstream Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Pathway Proliferation & Survival Signaling PhosphoSubstrate->Pathway Apoptosis Apoptosis or Cell Cycle Arrest Pathway->Apoptosis Inhibition leads to

Fig. 2: Simplified mechanism of anticancer action via kinase inhibition by a hydrazone derivative.
Antimicrobial Agents

Beyond tuberculosis, hydrazide-hydrazones exhibit broad-spectrum activity against various pathogenic bacteria and fungi.[5][6][21][22] This makes them attractive candidates for combating antimicrobial resistance.

  • Mechanism of Action: The antimicrobial action is often attributed to the azomethine group (-N=CH-).[5] These compounds can inhibit essential microbial enzymes, such as DNA gyrase or glucosamine-6-phosphate synthase, thereby disrupting DNA replication or cell wall synthesis.[13][23] Their ability to chelate metal ions is also a proposed mechanism, as this can deprive bacteria of essential cofactors.

  • SAR Insights: The antimicrobial potency is highly dependent on the substituents. Electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic rings often enhance antibacterial activity.[24][25] Incorporating heterocyclic rings like furan, pyrazole, or quinoline can also lead to compounds with significant activity, sometimes superior to standard antibiotics like ampicillin.[21]

Anti-inflammatory Agents

Several hydrazide-hydrazone derivatives have been identified as potent anti-inflammatory agents.[20][26][27]

  • Mechanism of Action: The anti-inflammatory effects are believed to stem from the inhibition of inflammatory mediators like prostaglandins and cytokines. Some derivatives may act by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

  • SAR Insights: The substitution pattern on the aromatic rings is a key determinant of activity. For example, nicotinic acid hydrazides substituted with nitro groups have shown promising anti-inflammatory effects.[20] The presence of halogen and dimethylamino groups has also been linked to significant anti-inflammatory potency.[20]

Anticonvulsant Agents

The hydrazide-hydrazone scaffold is a well-established pharmacophore for anticonvulsant activity.[28][29][30]

  • Mechanism of Action: While not always fully elucidated, the proposed mechanisms often involve interaction with voltage-gated sodium channels or modulation of GABAergic neurotransmission, which is the primary inhibitory system in the brain.[10][29]

  • SAR Insights: The key structural features for anticonvulsant activity typically include an aryl or heteroaryl ring, the hydrazone linker, and another terminal aryl group. The nature and substitution of these aromatic moieties are critical for modulating activity and reducing neurotoxicity.[31]

The following diagram summarizes the key structural elements generally associated with the biological activity of hydrazide-hydrazones.

Core Hydrazide-Hydrazone Core R-CO-NH-N=CH-R' R_Group Acyl Moiety (R) - Aromatic/Heterocyclic - Influences lipophilicity & target binding Core->R_Group Determines 'first half' R_Prime_Group Imine Moiety (R') - Aromatic/Heterocyclic - Critical for activity - Substituents modulate potency Core->R_Prime_Group Determines 'second half' Linker Hydrazone Linker (-CO-NH-N=CH-) - H-bonding capability - Metal chelation - Conformational rigidity Core->Linker Provides key features

Sources

Methodological & Application

Synthesis of 2-(2,4-Dimethylphenoxy)propanohydrazide from ethyl 2-(2,4-dimethylphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-(2,4-dimethylphenoxy)propanohydrazide, a valuable intermediate in the development of various biologically active compounds. The protocol outlines the direct hydrazinolysis of ethyl 2-(2,4-dimethylphenoxy)propanoate using hydrazine hydrate. This application note provides a step-by-step methodology, explains the underlying chemical principles, and emphasizes critical safety protocols. It is intended for researchers and professionals in drug discovery and organic synthesis, offering a robust and reproducible procedure for obtaining the target hydrazide with high purity and yield.

Introduction

Phenoxypropanohydrazide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The synthesis of these molecules often involves the conversion of a corresponding ester to a hydrazide, a crucial step that introduces a reactive hydrazide moiety for further functionalization. This document provides a detailed protocol for the synthesis of this compound from its ethyl ester precursor, ethyl 2-(2,4-dimethylphenoxy)propanoate.

The conversion of esters to hydrazides is a well-established transformation, typically achieved through reaction with hydrazine hydrate.[5][6] This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions, making it a favored method in synthetic organic chemistry. The resulting hydrazide is a key building block for the synthesis of various heterocyclic compounds and other derivatives with potential therapeutic applications.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, leading to the formation of the stable hydrazide product.

Overall Reaction
Reaction Mechanism

The proposed mechanism for the hydrazinolysis of the ester involves a nucleophilic attack by hydrazine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the ethoxy group leaving as ethanol to yield the final hydrazide product.[7][8]

Reaction_Mechanism ester Ethyl 2-(2,4-dimethylphenoxy)propanoate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate hydrazide This compound intermediate->hydrazide Elimination of Ethanol ethanol Ethanol intermediate->ethanol

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Ethyl 2-(2,4-dimethylphenoxy)propanoate102416-46-6C14H20O3236.31[9]
Hydrazine Hydrate (~55-64%)7803-57-8H6N2O50.06
Ethanol (Absolute)64-17-5C2H6O46.07
Dichloromethane (DCM)75-09-2CH2Cl284.93
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Na2SO4142.04
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

The following protocol is based on established methods for the conversion of esters to hydrazides.[5][6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2,4-dimethylphenoxy)propanoate (0.1 mol) in absolute ethanol (50 mL).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (0.12 mol, 95%) dropwise to the stirred solution at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent and any unreacted starting materials can be removed under reduced pressure using a rotary evaporator.[5]

  • Isolation of Product: If a solid precipitate forms upon cooling or after solvent removal, it can be collected by filtration.[6][10] If no solid forms, the residue can be dissolved in dichloromethane (DCM) and washed with water to remove any remaining hydrazine hydrate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.[6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Experimental_Workflow start Start: Dissolve Ester in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 2-4 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Remove Solvent (Rotary Evaporator) cool->evaporate isolate Isolate Product (Filtration or Extraction) evaporate->isolate purify Purify by Recrystallization isolate->purify end_node End: Pure this compound purify->end_node

Caption: A streamlined workflow for the synthesis of this compound.

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [11][12][13][14][15] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good choice), a lab coat, and splash-proof safety goggles or a face shield.[15]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for proper disposal.[13] Do not allow the chemical to enter drains or waterways.[11]

  • Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction byproducts, in accordance with local, state, and federal regulations.[11][12] Hydrazine-containing waste should be labeled as hazardous.[15]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product.[16][17][18] The spectra should be consistent with the expected structure of this compound. Key signals to look for in the ¹H NMR spectrum include the aromatic protons of the dimethylphenoxy group, the methine and methyl protons of the propanoyl moiety, and the protons of the hydrazide group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[16] The molecular ion peak should correspond to the calculated molecular weight of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C-O stretching of the ether linkage should be observed.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from ethyl 2-(2,4-dimethylphenoxy)propanoate. By following the outlined procedure and adhering to the stringent safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications in drug discovery and development. The successful synthesis and characterization of this compound will enable the exploration of new chemical space and the potential discovery of novel therapeutic agents.

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19).
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29).
  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (n.d.).
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. - ResearchGate. (n.d.).
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central. (2022-04-26).
  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014-05-27).
  • Reaction of esters with hydrazine? - Powered by XMB 1.9.11 - Sciencemadness.org. (2002-09-07).
  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? - Quora. (2023-09-08).
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (2024-03-15).
  • A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities - Benchchem. (n.d.).
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025-06-27).
  • Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate | C14H20O3 | CID - PubChem. (2026-01-10).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (2024-05-04).
  • Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole | Request PDF - ResearchGate. (2025-08-06).
  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. (2015-08-21).
  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed. (n.d.).
  • Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. | Semantic Scholar. (n.d.).

Sources

Application Notes and Protocols for the Crystallization of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing a robust and reproducible protocol for the crystallization of 2-(2,4-Dimethylphenoxy)propanohydrazide. The content is structured to provide researchers, scientists, and drug development professionals with both a theoretical understanding and a practical, step-by-step approach to obtaining high-purity crystalline material. The protocol emphasizes a rational, first-principles approach to solvent selection and crystallization condition optimization, ensuring a self-validating and adaptable methodology.

Introduction: The Significance of Crystalline Form

This compound is a hydrazide derivative with potential applications in medicinal chemistry and materials science. Like many active pharmaceutical ingredients (APIs) and fine chemicals, controlling the solid-state form is critical. The crystalline state of a compound governs several key physicochemical properties, including:

  • Purity: Crystallization is an exceptionally effective method for purification, capable of excluding impurities from the growing crystal lattice.

  • Stability: A well-defined crystalline structure is typically more chemically and physically stable than its amorphous counterpart.

  • Bioavailability: For pharmaceutical applications, the dissolution rate, which is influenced by the crystalline form, can directly impact bioavailability.

  • Handling and Formulation: Consistent crystal morphology and size distribution are essential for reproducible downstream processing, such as filtration, drying, and formulation.

This guide, therefore, aims to equip the researcher with the necessary knowledge to move from a crude, synthesized product to a highly pure, crystalline form of this compound.

Pre-Crystallization Considerations: Synthesis and Characterization

Prior to attempting crystallization, it is imperative to have a foundational understanding of the target molecule. This compound (C₁₁H₁₆N₂O₂) has a molecular weight of approximately 208.26 g/mol . Its structure, featuring a substituted aromatic ring, an ether linkage, and a hydrazide functional group, suggests a molecule of moderate polarity.

The synthesis of related hydrazide compounds often involves the reaction of an ester with hydrazine hydrate.[1] For instance, 2,4-dimethylbenzoylhydrazones are synthesized through condensation reactions of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes.[2] A plausible synthetic route to the title compound would be the hydrazinolysis of an appropriate ester precursor, ethyl 2-(2,4-dimethylphenoxy)propanoate.

Initial Purification: Before proceeding to final crystallization, it is advisable to purify the crude product to a reasonable degree (e.g., >90%) using techniques such as column chromatography. This will minimize the interference of impurities during the crystallization process.

Rational Solvent Selection: A First-Principles Approach

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent will exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at ambient or sub-ambient temperatures.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the final crystalline product.

  • Safety: The solvent should have a favorable safety profile.

Given the structure of this compound, a range of solvents with varying polarities should be screened.

Table 1: Suggested Solvents for Screening
Solvent ClassExample SolventsRationale for Inclusion
Alcohols Methanol, Ethanol, IsopropanolThe hydrazide group can form hydrogen bonds with protic solvents. Good candidates for dissolving at elevated temperatures.
Esters Ethyl AcetateA moderately polar aprotic solvent that can dissolve the compound.
Ketones AcetoneA polar aprotic solvent, often used in crystallization.
Aromatic TolueneThe dimethylphenoxy group suggests some solubility in aromatic solvents.
Ethers Dioxane, Tetrahydrofuran (THF)The ether linkage in the target molecule may confer some solubility.
Nitriles AcetonitrileA polar aprotic solvent that has been shown to be effective for crystallizing oily and highly soluble products.[3]
Non-polar Hexane, HeptaneLikely to be poor solvents on their own but can be used as anti-solvents.

A systematic solvent screening can be performed on a small scale (e.g., 10-20 mg of compound) to determine approximate solubilities at room temperature and at the solvent's boiling point.

Experimental Protocol: Crystallization of this compound

This protocol is a starting point and should be optimized based on the results of the solvent screening.

Materials and Equipment
  • Crude or pre-purified this compound

  • Selected crystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (if refluxing for extended periods)

  • Fluted filter paper and funnel for hot filtration (optional)

  • Buchner funnel and filter flask for vacuum filtration

  • Crystallizing dish

  • Vacuum oven

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent portion-wise until the solid has completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a funnel and a receiving flask.

    • Quickly filter the hot solution through fluted filter paper to remove insoluble materials. This step prevents premature crystallization and ensures that insoluble impurities are not incorporated into the final crystals.

  • Cooling and Crystal Growth:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

    • For further yield improvement, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.

  • Inducing Crystallization (If Necessary):

    • If crystals do not form upon cooling, crystallization can often be induced by:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.

      • Seeding: Add a tiny crystal of previously obtained pure this compound to the cooled solution to act as a template for crystal growth.

  • Harvesting the Crystals:

    • Once a sufficient amount of crystalline material has formed, collect the crystals by vacuum filtration using a Buchner funnel.

    • Ensure the crystals are packed down firmly to remove as much of the mother liquor as possible.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of the cold crystallization solvent. This will remove any residual mother liquor and soluble impurities from the crystal surfaces.

  • Drying:

    • Transfer the crystalline product to a pre-weighed crystallizing dish.

    • Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Visualization of the Crystallization Workflow

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_harvest Harvesting start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool hot_filter->cool harvest Vacuum Filtration cool->harvest wash Wash with Cold Solvent harvest->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: A flowchart illustrating the key stages of the recrystallization process.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not sufficiently saturated.- Compound is too soluble in the chosen solvent.- Boil off some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Try scratching the flask or seeding the solution.
Oiling out - The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.- The rate of cooling is too fast.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.- Try a different solvent with a lower boiling point.
Poor recovery/low yield - Too much solvent was used initially.- The compound has significant solubility in the solvent even at low temperatures.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Re-evaluate the choice of solvent.
Colored crystals (if the pure compound is white) - Impurities are trapped in the crystal lattice.- The purity of the starting material may be too low. Consider pre-purification by chromatography.- A second recrystallization may be necessary.
Diagram 2: Troubleshooting Decision Tree

G start Cooled Solution q1 Crystals Formed? start->q1 no_xtals No Crystals q1->no_xtals No yes_xtals Crystals Formed q1->yes_xtals Yes solution2 Scratch, Seed, or add Anti-solvent. no_xtals->solution2 q2 Is it an Oil? yes_xtals->q2 oil Oiled Out q2->oil Yes xtals Solid Crystals q2->xtals No solution1 Re-heat, add more solvent, cool slowly. oil->solution1 solution3 Proceed to Harvest. xtals->solution3

Caption: A decision tree for addressing common crystallization outcomes.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the flammability and toxicity of the solvents being used.

  • When heating flammable solvents, use a heating mantle or a steam bath, not an open flame.

Conclusion

The protocol and guidelines presented here offer a robust framework for the successful crystallization of this compound. By employing a systematic approach to solvent selection and understanding the principles behind each step of the crystallization process, researchers can consistently obtain high-purity crystalline material suitable for further analysis and application. The key to success lies in careful observation, methodical optimization, and a patient approach to allowing crystal growth.

References

  • Vertex AI Search. (2024). Method of producing high-purity hydrazine. 4

  • ResearchGate. (2020). How to purify hydrazone?Link

  • Royal Society of Chemistry. (2016). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(L-lactide). Link

  • MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Link

  • Google Patents. (2013). Preparation method of hydrazide compound. Link

  • ChemScene. (n.d.). 2-(3,4-Dimethylphenoxy)propanehydrazide. Link

  • Santa Cruz Biotechnology. (n.d.). 2-(3,4-dimethylphenoxy)propanohydrazide. Link

  • ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Link

  • MDPI. (2014). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Link

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Link

  • NCBI. (2007). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Link

  • PubChem. (n.d.). 2-(4-Chloro-2-methylphenoxy)propanohydrazide. Link

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanohydrazide. Link

  • PubChem. (n.d.). 2,4-Dimethylbenzohydrazide. Link

  • PubChem. (n.d.). 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone. Link

Sources

The Versatile Intermediate: A Guide to Heterocyclic Synthesis with 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(2,4-Dimethylphenoxy)propanohydrazide in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are the cornerstones of a vast number of pharmaceuticals due to their diverse biological activities and ability to engage with a wide range of biological targets. Among the myriad of synthetic intermediates, this compound emerges as a particularly valuable and versatile building block. Its unique structural features—a reactive hydrazide moiety, a chiral center, and a substituted phenoxy group—provide a powerful platform for the synthesis of a variety of important five-membered heterocyclic rings, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis and application of this compound. We will delve into the practical protocols for its preparation and its subsequent transformation into diverse heterocyclic systems, underpinned by a thorough discussion of the reaction mechanisms and the rationale behind the experimental choices.

Part 1: Synthesis of the Key Intermediate: this compound

The journey into the rich heterocyclic chemistry of our target intermediate begins with its own synthesis. A common and efficient route involves a two-step process starting from the readily available 2,4-dimethylphenol.

Step 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)propanoate

The first step is a nucleophilic substitution reaction where the phenoxide, generated from 2,4-dimethylphenol, reacts with an ethyl 2-halopropanoate.

Synthesis_Step1

Protocol 1.1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)propanoate

  • To a stirred solution of 2,4-dimethylphenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • To this suspension, add ethyl 2-bromopropanoate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(2,4-dimethylphenoxy)propanoate.

Causality: The use of a polar aprotic solvent like acetone is ideal for this S(_N)2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenol, and its insolubility in acetone drives the reaction forward. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Conversion to this compound

The synthesized ester is then converted to the desired hydrazide by reaction with hydrazine hydrate.

Synthesis_Step2

Protocol 1.2: Synthesis of this compound

  • Dissolve ethyl 2-(2,4-dimethylphenoxy)propanoate (1.0 eq) in absolute ethanol.

  • To this solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 8-12 hours. The formation of a white precipitate may be observed.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound as a white crystalline solid.[1]

Causality: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating their interaction. The large excess of hydrazine hydrate ensures the complete conversion of the ester. The product hydrazide is often less soluble in ethanol than the starting ester, allowing for its isolation by precipitation upon cooling.

Table 1: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
AppearanceWhite crystalline solid
¹H NMR (CDCl₃, δ ppm)1.55 (d, 3H, CH₃), 2.15 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃), 4.0 (br s, 2H, NH₂), 4.6 (q, 1H, OCH), 6.6-7.0 (m, 3H, Ar-H), 7.5 (br s, 1H, CONH)
IR (KBr, cm⁻¹)3300-3200 (N-H stretching), 1640 (C=O stretching, Amide I), 1580 (N-H bending), 1240 (C-O-C stretching)

Part 2: Application in Heterocyclic Synthesis

The true utility of this compound lies in its ability to serve as a scaffold for the construction of various five-membered heterocycles. The terminal -NH₂ group of the hydrazide is a potent binucleophile, enabling cyclization reactions with appropriate electrophilic partners.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and reliable method for their preparation.[2][3][4]

Pyrazole_Synthesis

Protocol 2.1: Synthesis of 1-(2-(2,4-dimethylphenoxy)propanoyl)-3,5-dimethyl-1H-pyrazole

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add acetylacetone (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product that precipitates is collected by filtration, washed with water until neutral, and dried.

  • Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.[5][6]

Mechanistic Insight: The reaction proceeds through an initial condensation of the more nucleophilic terminal nitrogen of the hydrazide with one of the carbonyl groups of acetylacetone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration under acidic conditions leads to the formation of the aromatic pyrazole ring.[3][4] The use of glacial acetic acid as both a solvent and a catalyst facilitates both the condensation and dehydration steps.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides. One of the most straightforward methods utilizes carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thione, which can be further functionalized.[7]

Oxadiazole_Synthesis

Protocol 2.2: Synthesis of 5-(1-(2,4-dimethylphenoxy)ethyl)-1,3,4-oxadiazole-2(3H)-thione

  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add potassium hydroxide (1.1 eq) to the solution and stir until it dissolves.

  • Add carbon disulfide (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reflux the mixture for 10-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole-2-thione.[8]

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of carbon disulfide in the presence of a base. The resulting dithiocarbazinate salt then undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring. The thione tautomer is generally the more stable form.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a well-known class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[2][9] A versatile method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazides with orthoesters.

Triazole_Synthesis

Protocol 2.3: Synthesis of 3-(1-(2,4-dimethylphenoxy)ethyl)-4H-1,2,4-triazole

  • A mixture of this compound (1.0 eq) and triethyl orthoformate (5.0 eq) is heated at reflux for 12-16 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.

  • The resulting solid residue is triturated with diethyl ether, filtered, and dried to give the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[10]

Mechanistic Insight: The reaction begins with the condensation of the hydrazide with the orthoester to form a hydrazono-ester intermediate. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the imine carbon, with the elimination of ethanol molecules. The final product is the stable aromatic 1,2,4-triazole ring.

Table 2: Summary of Heterocyclic Synthesis from this compound

HeterocycleKey ReagentsGeneral Conditions
Pyrazole1,3-Dicarbonyl compounds (e.g., acetylacetone)Acidic catalysis (e.g., acetic acid), reflux
1,3,4-OxadiazoleCarbon disulfide, Potassium hydroxideEthanolic KOH, reflux, followed by acidification
1,2,4-TriazoleOrthoesters (e.g., triethyl orthoformate)Reflux in excess orthoester

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly effective and versatile intermediate for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this guide are robust and can be adapted for the synthesis of a library of derivatives by varying the cyclizing agents. The straightforward nature of these reactions, coupled with the potential for diverse biological activities of the resulting products, makes this synthetic intermediate a valuable tool for researchers in medicinal chemistry and drug discovery. Future work could explore the enantioselective synthesis of these heterocyles, leveraging the inherent chirality of the starting material, to investigate the stereochemical requirements for biological activity.

References

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry.[2]

  • Knorr pyrazole synthesis. Name-Reaction.com.[3]

  • (A) The schematic for synthesis of pyrazole derivatives. The... ResearchGate.[5]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[11]

  • Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd.[6]

  • Synthesis of 1,2,3‐triazoles and 1,2,4‐triazoles: a) DMF, 150 °C to RT,... ResearchGate.[10]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.[4]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. Frontiers.[9][12]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health.[13]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.[4]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.[7]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.[14]

  • (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate.[15]

  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate.[16]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[17]

  • Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. SciSpace.[18]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.[19]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health.[20]

  • Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate.[21]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health.[1]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed.[22]

  • Synthesis and characterization of some newer 1,3,4- oxadiazoles. TSI Journals.[8]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate.[23]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health.[24]

  • Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate.[25]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. ResearchGate.[26]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PubMed.[27]

  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate.[28]

  • 2,4-dimethylpyrrole. Organic Syntheses Procedure.[29]

  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview.[30]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. National Institutes of Health.[31]

  • Synthesis of Some Pyranooxazine, Pyranopyrazolooxazine, Pyrrolothiopyranothiazepine, Triazepine, Thiadiazepine, and Thiadiazocine Derivatives. ResearchGate.[32]

  • A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. Benchchem.[33]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.[34]

Sources

Application Notes and Protocols for the Experimental Setup of 2-(2,4-Dimethylphenoxy)propanohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydrazide Moieties in Medicinal Chemistry

2-(2,4-Dimethylphenoxy)propanohydrazide is a member of the aryloxyphenoxypropionate class of compounds, characterized by a hydrazide functional group (-CONHNH2) linked to a phenoxy scaffold. The hydrazide moiety is a cornerstone in medicinal chemistry, serving as a versatile synthon for the creation of a diverse array of heterocyclic compounds and Schiff bases known as hydrazones.[1] Hydrazones, formed through the condensation of hydrazides with aldehydes or ketones, are particularly noteworthy for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3]

The 2,4-dimethylphenoxy group in the target molecule provides a specific lipophilic character and steric influence that can modulate the biological activity and pharmacokinetic properties of its derivatives. This guide provides a comprehensive overview of the experimental setup for the synthesis and subsequent reactions of this compound, with a focus on the formation of hydrazones, which are of significant interest in drug discovery and development.

PART 1: Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the corresponding carboxylic acid, followed by its conversion to the hydrazide.

Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

The precursor acid can be synthesized via a Williamson ether synthesis, reacting 2,4-dimethylphenol with a 2-halopropionate, followed by hydrolysis.

Protocol 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

Materials:

  • 2,4-Dimethylphenol

  • Ethyl 2-bromopropionate

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Etherification: To a solution of 2,4-dimethylphenol (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.1 eq.) dropwise to the suspension.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2,4-dimethylphenoxy)propanoate.

  • Hydrolysis: Dissolve the crude ester in ethanol and add a 2M aqueous solution of NaOH (2 eq.).

  • Stir the mixture at room temperature for 4-6 hours or until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer to pH 2 with concentrated HCl, which will precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(2,4-dimethylphenoxy)propanoic acid.

Synthesis of this compound

The carboxylic acid is first converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield the final hydrazide. This method is adapted from a procedure for a similar compound, 2-(4-Bromophenoxy)propanohydrazide.[4]

Protocol 2: Synthesis of this compound

Materials:

  • 2-(2,4-Dimethylphenoxy)propanoic acid

  • Methanol (anhydrous)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Hydrazine hydrate (80% solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

Procedure:

  • Esterification: Dissolve 2-(2,4-dimethylphenoxy)propanoic acid (1 eq.) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the methyl 2-(2,4-dimethylphenoxy)propanoate.

  • Hydrazinolysis: Dissolve the methyl ester (1 eq.) in methanol.

  • Add hydrazine hydrate (3.5 eq.) slowly while stirring.[4]

  • Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[4]

  • After completion, concentrate the reaction mixture under reduced pressure and pour it into cold water.[4]

  • The precipitated solid is filtered, washed with water, and recrystallized from an ethanol/water mixture to yield pure this compound.[4]

Workflow for Synthesis of this compound

G cluster_0 Step 1: Acid Synthesis cluster_1 Step 2: Hydrazide Formation A 2,4-Dimethylphenol + Ethyl 2-bromopropionate B Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->B C Ethyl 2-(2,4-dimethylphenoxy)propanoate B->C D Hydrolysis (NaOH, Ethanol) C->D E 2-(2,4-Dimethylphenoxy)propanoic Acid D->E F 2-(2,4-Dimethylphenoxy)propanoic Acid G Esterification (Methanol, H2SO4, Reflux) F->G H Methyl 2-(2,4-dimethylphenoxy)propanoate G->H I Hydrazinolysis (Hydrazine Hydrate, Methanol, Reflux) H->I J This compound I->J

Caption: Synthesis pathway for this compound.

PART 2: Reactions of this compound - Hydrazone Formation

A primary application of this compound in synthetic chemistry is its reaction with aldehydes and ketones to form hydrazones. This condensation reaction is typically acid-catalyzed and proceeds readily.

Protocol 3: General Procedure for the Synthesis of Hydrazones

This protocol is a generalized procedure based on the synthesis of various hydrazone derivatives.[1][3]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetophenone, etc.)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The hydrazone product will often precipitate out of the solution upon cooling.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone.

Workflow for Hydrazone Formation

G A This compound C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Aldehyde or Ketone (R1-CO-R2) B->C D Hydrazone Product C->D E Water (byproduct) C->E

Sources

Application Note: Comprehensive Characterization of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of analytical techniques for the full characterization of 2-(2,4-Dimethylphenoxy)propanohydrazide, a molecule of interest in pharmaceutical and chemical research. This document moves beyond a simple listing of methods to provide in-depth, field-proven protocols and the scientific rationale behind their application. We will explore a multi-technique approach encompassing chromatography, mass spectrometry, spectroscopy, and thermal analysis to ensure unambiguous identification, purity assessment, and stability profiling.

Introduction: The Analytical Imperative

This compound belongs to the hydrazide class of compounds, which are pivotal in medicinal chemistry due to their wide range of biological activities.[1] The structural integrity, purity, and stability of this molecule are paramount for its intended application, necessitating a robust analytical framework. This guide presents a validated workflow for the comprehensive characterization of this compound, ensuring data integrity and reproducibility.

Foundational Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is critical for method development. While specific experimental data for this exact molecule is not widely published, we can infer key characteristics from its structural motifs: the phenoxy group and the propanohydrazide chain. These properties will influence solubility, chromatographic behavior, and spectroscopic responses.

Chromatographic Purity and Quantification

Chromatographic techniques are indispensable for separating the target analyte from impurities and for accurate quantification.[2] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis due to its versatility and high resolution.

High-Performance Liquid Chromatography (HPLC)

The polarity of this compound, conferred by the hydrazide group, makes it amenable to reverse-phase HPLC. The aromatic phenoxy group provides a strong chromophore for UV detection.

Rationale for Method Selection: A C18 stationary phase is selected for its broad applicability in retaining moderately polar to nonpolar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the target compound while separating it from potential starting materials or degradation products. An acidic modifier, such as formic acid, is often added to the mobile phase to improve peak shape by ensuring the consistent protonation of the analyte.

Protocol 1: HPLC Purity Determination

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)
Gas Chromatography (GC)

For the analysis of volatile impurities or for alternative quantification, Gas Chromatography can be employed. Derivatization may be necessary to improve the thermal stability and volatility of the hydrazide.

Rationale for Method Selection: GC offers high separation efficiency for thermally stable and volatile compounds.[3][4] Due to the polar nature of the hydrazide group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to convert the polar N-H bonds into less polar trimethylsilyl ethers, improving chromatographic performance.

Protocol 2: GC Impurity Profiling (with Derivatization)

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL (split 20:1)
Derivatization Dissolve 1 mg of sample in 1 mL of pyridine. Add 200 µL of BSTFA. Heat at 70 °C for 30 minutes.

Structural Elucidation and Confirmation

Spectroscopic and spectrometric techniques are essential for the unambiguous confirmation of the chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, offering both separation and identification capabilities.[6]

Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydrazides, typically producing a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing structural insights.

Protocol 3: LC-MS/MS Structural Confirmation

ParameterCondition
LC System As described in Protocol 1
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Collision Gas Argon
Scan Mode Full Scan (m/z 50-500) and Product Ion Scan of the [M+H]⁺ ion
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Method Selection: ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will identify the different carbon environments. 2D NMR techniques like COSY and HSQC can be used to further confirm the assignments.

Protocol 4: NMR Structural Analysis

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
Concentration 5-10 mg/0.75 mL
Experiments ¹H, ¹³C, COSY, HSQC
Reference Tetramethylsilane (TMS)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.

Rationale for Method Selection: The IR spectrum will show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds, confirming the presence of the hydrazide and dimethylphenoxy moieties.

Protocol 5: FT-IR Functional Group Analysis

ParameterCondition
Instrument Fourier Transform Infrared Spectrometer
Sample Preparation KBr pellet or Attenuated Total Reflectance (ATR)
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹

Thermal Stability Assessment

Thermal analysis techniques are crucial for determining the stability of the compound under thermal stress, which is important for storage and formulation considerations.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other thermal transitions.

Protocol 6: Thermal Analysis

ParameterTGA ConditionDSC Condition
Instrument Thermogravimetric AnalyzerDifferential Scanning Calorimeter
Sample Pan Platinum or AluminaAluminum (crimped)
Sample Weight 5-10 mg2-5 mg
Atmosphere Nitrogen, 20 mL/minNitrogen, 20 mL/min
Heating Rate 10 °C/min10 °C/min
Temperature Range Ambient to 600 °CAmbient to 300 °C

Integrated Analytical Workflow

The following diagram illustrates the logical flow of the analytical techniques described in this guide for a comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_stability Physicochemical Properties cluster_final Final Assessment Synthesis Synthesized Compound HPLC HPLC (Purity & Quantification) Synthesis->HPLC LCMS LC-MS/MS (Molecular Weight & Fragmentation) Synthesis->LCMS NMR NMR (¹H, ¹³C, 2D) (Structural Elucidation) Synthesis->NMR IR FT-IR (Functional Groups) Synthesis->IR GC GC-FID (Volatile Impurities) Synthesis->GC Thermal Thermal Analysis (TGA/DSC) (Stability & Melting Point) Synthesis->Thermal Final Comprehensive Characterization Report HPLC->Final LCMS->Final NMR->Final IR->Final GC->Final Thermal->Final

Caption: Integrated workflow for the characterization of this compound.

Data Interpretation and Reporting

A comprehensive report should be generated that integrates the data from all analytical techniques. The report should include:

  • Purity: HPLC chromatogram with peak table and calculated purity.

  • Identity: Mass spectrum showing the molecular ion and key fragments, along with annotated NMR and IR spectra.

  • Stability: TGA and DSC thermograms with key transition temperatures.

  • Impurity Profile: GC chromatogram identifying any volatile impurities.

This integrated approach ensures a high level of confidence in the identity, purity, and stability of this compound, which is critical for its use in research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 696407, 2-(4-Chlorophenoxy)-2-methylpropanohydrazide. [Link]

  • Walsh Medical Media. The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • El-Gamel, N. E. A. (2013). Thermal analysis of some antidiabetic pharmaceutical compounds. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(8), 647-653.
  • National Center for Biotechnology Information. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

  • Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds.
  • Goel, A., Agarwal, V., & Singh, K. (2010). Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography. Journal of the Brazilian Chemical Society, 21(9), 1629-1636.
  • MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-(2,4-Dimethylphenoxy)propanohydrazide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Phenoxypropanohydrazides

The 2-(2,4-dimethylphenoxy)propanohydrazide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural features, including the phenoxy ring, the propionyl core, and the reactive hydrazide moiety, offer multiple avenues for chemical modification. Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to understanding how specific structural features of a molecule contribute to its biological activity.[1][2] By synthesizing and evaluating a library of derivatives, researchers can identify key pharmacophoric elements and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[3][4]

This comprehensive guide provides detailed protocols and strategic insights for the derivatization of this compound. We will explore various synthetic strategies targeting the hydrazide functional group, discuss the rationale behind these modifications, and outline the analytical techniques essential for structural confirmation. The overarching goal is to equip researchers in drug development with the foundational knowledge and practical methodologies to effectively conduct SAR studies on this versatile chemical scaffold.

Part 1: Synthesis of the Core Scaffold: this compound

The journey into the SAR of this compound class begins with the robust synthesis of the core hydrazide structure. This is typically a two-step process commencing with the synthesis of the corresponding carboxylic acid, followed by its conversion to the hydrazide.

Protocol 1.1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

This procedure is adapted from established methods for the synthesis of phenoxypropanoic acids.[5][6] The reaction involves the Williamson ether synthesis between 2,4-dimethylphenol and an α-halopropionate, followed by hydrolysis of the resulting ester.

Materials:

  • 2,4-Dimethylphenol

  • Ethyl 2-bromopropionate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,4-dimethylphenoxy)propanoate.

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 2-(2,4-dimethylphenoxy)propanoic acid as a solid.

Protocol 1.2: Synthesis of this compound

The conversion of the carboxylic acid to the hydrazide is a standard procedure in medicinal chemistry.[7][8]

Materials:

  • 2-(2,4-Dimethylphenoxy)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Triethylamine (TEA)

Procedure:

  • Suspend 2-(2,4-dimethylphenoxy)propanoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride.

  • In a separate flask, prepare a solution of hydrazine hydrate (3.0 eq) and triethylamine (2.0 eq) in DCM at 0°C.

  • Slowly add the freshly prepared acid chloride solution to the hydrazine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Part 2: Derivatization Strategies for SAR Studies

The terminal nitrogen of the hydrazide is a nucleophilic center, making it an ideal handle for a variety of chemical modifications. The following protocols outline key derivatization strategies to probe the structure-activity relationships.

Strategy 1: Formation of Hydrazones

The reaction of hydrazides with aldehydes and ketones to form hydrazones is a robust and versatile method for introducing a wide range of substituents.[9][10] This allows for the exploration of steric and electronic effects on biological activity.

Materials:

  • This compound

  • Substituted aldehyde or ketone (1.1 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography.

Diagram 1: General Workflow for Hydrazone Synthesis

G A This compound C Reaction Mixture (Ethanol, Acetic Acid) A->C B Substituted Aldehyde/Ketone B->C D Reflux C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Purified Hydrazone Derivative F->G G start Hydrazide Moiety -CONHNH₂ amide Amide Bioisostere -CONHR start->amide N-Alkylation/ Reductive Amination triazole Triazole Bioisostere start->triazole Cyclization Reactions

Sources

Application Note: High-Throughput Screening of 2-(2,4-Dimethylphenoxy)propanohydrazide Analogs for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the high-throughput screening (HTS) of a library of 2-(2,4-Dimethylphenoxy)propanohydrazide analogs to identify potential inhibitors of a critical cancer-associated kinase pathway. We present a detailed workflow, from primary cell-based screening to secondary biochemical assays for hit confirmation and validation. The protocols are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to ensure data integrity and meaningful hit identification. This guide is intended to equip researchers with the necessary knowledge to implement a successful HTS campaign for this novel compound class.

Introduction: The Rationale for Screening this compound Analogs

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development.[1][2] The hydrazone moiety and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3][4][5] The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This application note outlines a hypothetical HTS campaign to screen a library of analogs based on this scaffold for their potential to inhibit a key signaling pathway implicated in cancer cell proliferation.

For the purpose of this guide, we will hypothesize that the this compound analogs are designed to target a specific kinase, "Kinase-X," which is a known driver of tumorigenesis in a particular cancer type. Therefore, our screening strategy will focus on identifying compounds that modulate the activity of this kinase and, consequently, inhibit cancer cell growth.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with a broad primary screen to identify "hits," followed by more specific secondary assays to confirm and characterize these initial findings.[6][7] Our workflow is designed to efficiently identify and validate true positive hits while minimizing false positives.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation Primary_Assay Cell-Based Viability Assay (e.g., CellTiter-Glo®) Hit_Identification Identification of 'Hits' (Compounds reducing cell viability) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (Determine IC50 values) Hit_Identification->Dose_Response Confirmed Hits Biochemical_Assay Biochemical Kinase Assay (Directly measure Kinase-X inhibition) Dose_Response->Biochemical_Assay Selectivity_Assay Kinase Selectivity Profiling (Assess off-target effects) Biochemical_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization Validated Leads

Figure 1: A schematic of the high-throughput screening workflow, from primary screening to lead optimization.

Primary Screening: Cell-Based Viability Assay

The primary screen aims to rapidly assess the effect of a large number of compounds on the viability of a cancer cell line known to be dependent on Kinase-X signaling.[8][9] A cell-based assay is advantageous as it provides a more physiologically relevant context compared to a purely biochemical screen.[10][11]

Principle of the Assay

We will employ a luminescence-based assay that quantifies ATP levels as an indicator of cell viability. A decrease in ATP is indicative of cytotoxicity or cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a suitable choice for this purpose due to its sensitivity and robustness in an HTS format.

Materials and Reagents
  • Cell Line: A human cancer cell line with demonstrated dependence on Kinase-X for survival and proliferation.

  • Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: 384-well, white, solid-bottom microplates suitable for luminescence measurements.

  • Compound Library: this compound analogs dissolved in dimethyl sulfoxide (DMSO).

  • Positive Control: A known inhibitor of Kinase-X or a general cytotoxic agent (e.g., staurosporine).

  • Negative Control: DMSO at the same final concentration as the test compounds.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Instrumentation: Automated liquid handling systems, a cell incubator, and a microplate luminometer.[12]

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells to the optimized seeding density in the culture medium.

    • Using an automated dispenser, seed the cells into the 384-well assay plates.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in the culture medium.

    • Using an automated liquid handler, transfer a small volume of the compound solutions to the cell plates.

    • Also, add the positive and negative controls to designated wells on each plate.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescence Detection:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well using an automated dispenser.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate luminometer.

Data Analysis and Hit Selection

The quality of the HTS assay is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[13] A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.

Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Hits are typically identified as compounds that cause a statistically significant decrease in cell viability compared to the negative control. A common threshold is a percentage inhibition greater than three times the standard deviation of the negative control.

Secondary Screening: Hit Confirmation and Mechanism of Action

The goal of secondary screening is to confirm the activity of the primary hits, determine their potency, and investigate their mechanism of action.[14][15]

Dose-Response Analysis

Primary hits are re-tested at multiple concentrations to generate dose-response curves and determine their half-maximal inhibitory concentration (IC50). This allows for the ranking of hits based on their potency.

Biochemical Kinase Assay

To confirm that the observed cytotoxic effect is due to the inhibition of Kinase-X, a direct biochemical assay is performed.[16] This assay measures the ability of the hit compounds to inhibit the enzymatic activity of purified Kinase-X. A variety of assay formats can be used, such as fluorescence polarization, FRET, or luminescence-based kinase assays.

Kinase_Assay cluster_assay Biochemical Kinase-X Assay Kinase Purified Kinase-X Phosphorylation Phosphorylated Substrate Kinase->Phosphorylation + ATP Substrate Peptide Substrate Substrate->Phosphorylation ATP ATP Compound Hit Compound Compound->Kinase Detection Signal (e.g., Luminescence) Phosphorylation->Detection Detection Reagent

Figure 2: A simplified diagram of a biochemical kinase assay to measure the direct inhibition of Kinase-X by hit compounds.

Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay)
  • Kinase Reaction:

    • In a 384-well plate, add the purified Kinase-X enzyme, the peptide substrate, and the hit compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a microplate luminometer.

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the activity of Kinase-X. A decrease in signal indicates inhibition of the enzyme.

Data Presentation

The quantitative data from the HTS campaign should be summarized in a clear and concise format for easy comparison and interpretation.

Table 1: Example Data from Primary Cell-Based Viability Screen

Compound IDConcentration (µM)% Inhibition of Cell ViabilityHit (Yes/No)
Analog-0011085.2Yes
Analog-0021012.5No
Analog-0031092.1Yes
Analog-004105.8No
Positive Control198.5N/A
Negative ControlN/A0N/A

Table 2: Example Data from Secondary Assays for Confirmed Hits

Compound IDCell Viability IC50 (µM)Kinase-X Inhibition IC50 (µM)
Analog-0012.50.8
Analog-0031.80.5

Conclusion

The high-throughput screening workflow detailed in this application note provides a robust framework for the identification and validation of novel this compound analogs with potential anti-cancer activity. By combining a primary cell-based screen with a secondary biochemical assay, this approach allows for the efficient identification of potent and target-specific inhibitors of Kinase-X. The validated hits from this campaign can serve as promising starting points for lead optimization and further preclinical development.

References

  • Wikipedia. (n.d.). High-throughput screening. Retrieved January 17, 2026, from [Link]

  • Cimermancic, P., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. doi: 10.1016/j.drudis.2020.07.024.
  • Casey, W. M., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 287. doi: 10.3389/fgene.2014.00287.
  • Gubler, H. (2009). Comprehensive analysis of high-throughput screening data. Methods in Molecular Biology, 565, 153-168. doi: 10.1007/978-1-60761-244-5_10.
  • Shukla, N., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Biomolecular Screening, 19(4), 487-496. doi: 10.1177/1087057113519157.
  • Advances in High-Throughput Screening Methods for Drug Discovery in Biomedicine. (2023). Journal of Pharmaceutical Sciences and Research, 15(7), 2845-2849.
  • Taos, T. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved January 17, 2026, from [Link]

  • Le, T. C., & Z. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Pharmacogenomics & Pharmacoproteomics, 4(3), 1000120. doi: 10.4172/2153-0645.1000120.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved January 17, 2026, from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved January 17, 2026, from [Link]

  • Gubler, H. (2016). High-Throughput Screening Data Analysis. In Methods in Molecular Biology (Vol. 1439, pp. 1-21). Humana Press.
  • National Center for Biotechnology Information. (n.d.). Introduction - High-Throughput Screening Center. Retrieved January 17, 2026, from [Link]

  • Navigating Drug Discovery with High-Throughput Screening. (2022). Journal of Student Research, 11(2).
  • Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved January 17, 2026, from [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database. (2018).
  • Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8056. doi: 10.3390/molecules28248056.
  • Ibrahim, U. K., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 79-84.
  • Yilmaz, I., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities.
  • Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2023). Molecules, 28(13), 5129.
  • Khan, K. M., et al. (2016). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules, 21(11), 1466. doi: 10.3390/molecules21111466.
  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 339-345.
  • PubChem. (n.d.). 2-(4-Chloro-2-methylphenoxy)propanohydrazide. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the purification challenges of 2-(2,4-Dimethylphenoxy)propanohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering obstacles in achieving the desired purity. As a molecule of interest in drug discovery programs, its purity is paramount for reliable biological and pharmacological evaluation.

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot effectively. We will explore common impurities, their origins, and robust methods for their removal.

I. Understanding the Synthetic Landscape and Potential Impurities

The most common synthetic route to this compound involves a two-step process:

  • Esterification: 2-(2,4-Dimethylphenoxy)propanoic acid is converted to its corresponding ester, typically a methyl or ethyl ester.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the desired hydrazide.[1][2][3][4]

This synthetic pathway, while generally efficient, can introduce several impurities that pose purification challenges.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Question 1: After my reaction, TLC analysis shows a significant amount of unreacted starting ester. How can I remove it?

Answer:

Unreacted ester is a common impurity, especially if the hydrazinolysis reaction has not gone to completion. Due to the similar polarities of the ester and the product hydrazide, separation can be challenging.

Causality: Incomplete reaction can be due to insufficient reaction time, low temperature, or steric hindrance from the bulky 2,4-dimethylphenoxy group.

Solutions:

  • Reaction Optimization:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the ester spot is minimal. Refluxing in a suitable solvent like ethanol is a common practice.[3]

    • Use Excess Hydrazine Hydrate: Employing a molar excess of hydrazine hydrate can drive the reaction to completion. However, this will necessitate removal of the excess hydrazine later.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method. The choice of solvent is critical. A solvent system where the hydrazide has lower solubility than the ester, especially at cooler temperatures, is ideal.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative.[5][6][7][8] A gradient elution is recommended, starting with a non-polar solvent and gradually increasing the polarity.

Experimental Protocol: Column Chromatography for Ester Removal

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_slurry Prepare silica gel slurry in a non-polar solvent (e.g., hexane). prep_column Pack the column with the slurry, avoiding air bubbles. prep_slurry->prep_column prep_sample Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. prep_column->prep_sample load_sample Load the sample onto the top of the silica gel. prep_sample->load_sample elute_ester Begin elution with a low polarity mobile phase (e.g., 100% hexane or hexane/ethyl acetate 9:1) to elute the less polar ester. load_sample->elute_ester gradient Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). elute_ester->gradient elute_hydrazide The more polar hydrazide will elute at higher solvent polarity. gradient->elute_hydrazide collect_fractions Collect fractions throughout the elution process. elute_hydrazide->collect_fractions tlc_analysis Analyze fractions by TLC to identify those containing the pure product. collect_fractions->tlc_analysis combine_pool Combine the pure fractions and evaporate the solvent. tlc_analysis->combine_pool

Question 2: My final product is contaminated with residual hydrazine hydrate. How can I remove it?

Answer:

Hydrazine hydrate is a highly polar and reactive reagent that must be completely removed from the final product.

Causality: Use of a large excess of hydrazine hydrate during the reaction is the primary cause.

Solutions:

  • Aqueous Work-up:

    • After the reaction, quench the mixture with water and extract the product into an organic solvent like ethyl acetate. Washing the organic layer multiple times with water will help remove the bulk of the water-soluble hydrazine hydrate.

  • Acid Wash:

    • Washing the organic extract with a dilute acid solution (e.g., 1M HCl) can protonate the basic hydrazine, forming a salt that is readily soluble in the aqueous phase.[4] Caution: Ensure your target hydrazide is stable to acidic conditions. A small-scale test is recommended.

  • Column Chromatography:

    • Hydrazine hydrate is highly polar and will strongly adhere to silica gel.[9] Eluting with a suitable solvent system will leave the hydrazine hydrate on the column while your product elutes.

  • Azeotropic Removal:

    • For trace amounts, co-evaporation with a high-boiling point solvent like toluene under reduced pressure can sometimes be effective, but care must be taken due to the potential hazards of heating hydrazine.

Question 3: I am observing a by-product with a similar polarity to my desired hydrazide, making separation difficult. What could it be and how do I remove it?

Answer:

A common by-product in hydrazide synthesis is the corresponding N,N'-diacylhydrazine.

Causality: This impurity can form if the initially formed hydrazide reacts with another molecule of the starting ester. This is more likely to occur if the reaction is run at high temperatures for extended periods or if there is a localized excess of the ester.

Solutions:

  • Reaction Control:

    • Slow Addition: Add the ester slowly to a solution of hydrazine hydrate to maintain an excess of the hydrazine throughout the reaction, minimizing the chance for the product to react with the ester.

    • Temperature Control: Avoid unnecessarily high reaction temperatures.

  • Purification Strategies:

    • Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the desired hydrazide and the diacylhydrazine by-product in a particular solvent. This often requires careful solvent screening.

    • Preparative HPLC: For high-purity requirements and when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating compounds with very similar polarities.

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Solution(s)
Unreacted Starting Ester Incomplete reaction, insufficient reaction time/temperature.Optimize reaction conditions, recrystallization, column chromatography.
Residual Hydrazine Hydrate Use of large excess in the reaction.Aqueous work-up, dilute acid wash, column chromatography.
N,N'-Diacylhydrazine By-product High reaction temperature, incorrect stoichiometry.Control reaction conditions, fractional recrystallization, preparative HPLC.
Starting Acid Impurity Incomplete esterification in the previous step.Purify the intermediate ester before hydrazinolysis, aqueous base wash of the crude product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is highly dependent on the specific impurities present. A good starting point is to screen solvents of varying polarities. Common choices for hydrazides include ethanol, methanol, isopropanol, or mixtures of these with water or non-polar solvents like hexanes.[5][10][11] The goal is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but readily soluble when heated.

Q2: Can I use a different stationary phase for column chromatography besides silica gel?

A2: Yes. While silica gel is the most common stationary phase for normal-phase chromatography[6][7][8], other options are available. Alumina can be used, but its basicity may not be suitable for all compounds. For very polar compounds, or if normal-phase chromatography is not providing adequate separation, reverse-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be an effective alternative.

Q3: My purified product appears to be an oil, but I expect a solid. What should I do?

A3: An oily product can indicate the presence of residual solvent or impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try triturating the oil with a non-polar solvent like cold hexanes or diethyl ether. This can sometimes induce crystallization of the pure compound. If this fails, the product may require further purification by column chromatography.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is indicative of a pure crystalline solid.

IV. Logical Relationships in Purification Strategy

G cluster_synthesis Synthesis & Crude Product cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_tertiary Advanced Purification (If Needed) cluster_analysis Purity Analysis Synthesis Hydrazinolysis of Ester Crude Crude Product (Hydrazide, Ester, Hydrazine, By-products) Synthesis->Crude Aqueous_Workup Aqueous Work-up Crude->Aqueous_Workup Recrystallization Recrystallization Aqueous_Workup->Recrystallization Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Prep_HPLC Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product Analysis Purity Confirmation (HPLC, NMR, MS) Pure_Product->Analysis

References

  • Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate.
  • MDPI.
  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
  • ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.
  • ResearchGate. How to remove impurity from hydrazide.
  • Google Patents. Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
  • Google Patents. Method of producing high-purity hydrazine.
  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • ResearchG
  • Wikipedia.
  • Chemistry Online @ UTSC.
  • RSC Advances.
  • Reddit.
  • YouTube.

Sources

Technical Support Center: Synthesis of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Dimethylphenoxy)propanohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experimental outcomes.

Introduction

The synthesis of this compound is a sequential process that, while conceptually straightforward, presents several critical junctures where side reactions can significantly impact yield and purity. Success hinges on a nuanced understanding of the reaction mechanisms and careful control of experimental conditions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter at the bench.

Overall Synthetic Pathway

The synthesis is typically achieved in two principal stages:

  • Ether Formation: Synthesis of an ester precursor, ethyl 2-(2,4-dimethylphenoxy)propanoate, via a Williamson ether synthesis.

  • Hydrazinolysis: Conversion of the intermediate ester to the final hydrazide product using hydrazine hydrate.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis Phenol 2,4-Dimethylphenol Phenol->inv1 Halopropionate Ethyl 2-chloropropanoate Halopropionate->inv1 Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->inv1 Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Solvent (e.g., Ethanol) Hydrazine->inv2 Ester Ethyl 2-(2,4-dimethylphenoxy)propanoate Ester->inv2 Product This compound inv1->Ester Reflux inv2->Product Reflux

Caption: Overall two-step synthesis of the target hydrazide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your synthesis, linking them to likely chemical causes and providing actionable solutions.

Q1: My overall yield is disappointingly low. Where could the losses be occurring?

Low yield is a common frustration that can originate in either of the two main synthetic steps. Let's dissect the likely causes.

Possible Cause A: Inefficient Ether Formation (Step 1)

The Williamson ether synthesis, while robust, is susceptible to competing side reactions. The phenoxide ion generated from 2,4-dimethylphenol is an ambident nucleophile, meaning it can react through oxygen (O-alkylation) to give the desired ether or through the aromatic ring (C-alkylation), typically at the ortho- or para-positions.

  • Mechanism Insight: C-alkylation is often favored by polar, protic solvents and high temperatures, which can solvate the oxygen atom of the phenoxide more effectively, leaving the carbon atoms of the ring more available for attack.

Solution:

  • Solvent Choice: Employ a polar, aprotic solvent like acetone or DMF. These solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, making the oxygen atom more nucleophilic and favoring O-alkylation.

  • Temperature Control: While heat is required, excessive temperatures can promote side reactions. Refluxing in acetone (b.p. 56 °C) is generally sufficient.

  • Base Selection: A moderately strong but non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. Stronger bases like sodium hydride (NaH) can increase the rate of elimination of the ethyl 2-chloropropanoate.

Possible Cause B: Formation of N,N'-diacyl Hydrazine (Step 2)

This is the most common byproduct in the hydrazinolysis step. Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. If an excess of the ester is present relative to hydrazine, or if the reaction is not managed correctly, one hydrazine molecule can react with two molecules of the ester, forming a high-molecular-weight, often insoluble, diacyl hydrazine impurity.

Diacyl_Formation Ester1 Ester Molecule Product Desired Hydrazide (R-CONHNH2) Ester1->Product + Hydrazine Hydrazine Hydrazine Hydrazine->Product Byproduct N,N'-diacyl hydrazine (R-CONHNHCO-R) Product->Byproduct + Ester (Excess) Ester2 Ester Molecule (Excess) Ester2->Byproduct

Caption: Pathway for the formation of the diacyl hydrazine byproduct.

Solution:

  • Stoichiometry is Key: Use a significant molar excess of hydrazine hydrate (typically 3 to 5 equivalents) relative to the ester. This ensures that an ester molecule is statistically more likely to encounter a fresh hydrazine molecule than the product hydrazide.

  • Order of Addition: Consider adding the ester slowly to the solution of hydrazine hydrate in ethanol. This maintains a high concentration of hydrazine throughout the reaction, suppressing the formation of the diacyl byproduct.

Possible Cause C: Hydrolysis of the Ester Intermediate

Water present during either step can lead to the hydrolysis of the ethyl 2-(2,4-dimethylphenoxy)propanoate back to 2-(2,4-dimethylphenoxy)propanoic acid.[1] This is particularly relevant if using aqueous bases or non-anhydrous solvents. This acid will not react with hydrazine to form the desired product and represents a direct loss of material.

Solution:

  • Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried, especially for the Williamson ether synthesis.

  • Workup Diligence: During the workup of the ester, ensure that any aqueous washes are followed by drying the organic layer with a suitable agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Q2: My final product shows an acidic impurity by titration or pH testing. What is it and how do I remove it?

Likely Cause: 2-(2,4-Dimethylphenoxy)propanoic Acid

This acidic impurity is almost certainly the carboxylic acid corresponding to your ester. As mentioned in Q1, it arises from the hydrolysis of the ester intermediate.[1] It can also form from the hydrolysis of the final hydrazide product, although this is generally less favorable. Its presence is problematic as it can be difficult to separate from the desired hydrazide by simple recrystallization due to similar polarities.

Solution: Purification Strategy

  • Dissolve the Crude Product: Dissolve the impure solid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Basic Wash: Transfer the solution to a separatory funnel and wash with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.

    • R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Separation: Drain the aqueous layer. Repeat the wash if necessary (you can test the aqueous layer with pH paper to see if it's still extracting acid).

  • Final Wash and Dry: Wash the organic layer with brine to remove residual water, then dry it over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to yield the purified hydrazide, which can then be recrystallized.

Q3: My NMR/MS analysis shows a significant impurity with roughly double the mass of my product. What is this?

Likely Cause: N,N'-bis[2-(2,4-dimethylphenoxy)propanoyl]hydrazine

This is the diacyl hydrazine byproduct discussed in Q1. Its formation is a clear indicator of incorrect stoichiometry during the hydrazinolysis step.

Impurity Identification
Compound
This compound (Product)
Approx. Mass ( g/mol )
208
Key Analytical Signatures
¹H NMR: Broad singlets for NH and NH₂ protons. MS (ESI+): [M+H]⁺ at m/z 209.
Compound
N,N'-bis[2-(2,4-dimethylphenoxy)propanoyl]hydrazine (Byproduct)
Approx. Mass ( g/mol )
400
Key Analytical Signatures
¹H NMR: Absence of the NH₂ signal, presence of a single NH signal type. MS (ESI+): [M+H]⁺ at m/z 401. Often has very poor solubility.

Solution: Prevention and Removal

  • Prevention: The best strategy is prevention. Re-run the hydrazinolysis reaction ensuring a 3-5 fold molar excess of hydrazine hydrate.

  • Removal: This byproduct is often much less soluble than the desired hydrazide in common solvents like ethanol. Attempt to remove it by trituration or by carefully recrystallizing the crude product. The diacyl hydrazine will often remain as an insoluble solid.

Frequently Asked Questions (FAQs)

Q: What is the optimal reaction time and temperature for the hydrazinolysis step? A: Typically, refluxing the ester with a 3-5 fold excess of hydrazine hydrate in ethanol for 4-6 hours is sufficient for complete conversion.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the ester spot.

Q: Are there any specific safety precautions when working with hydrazine? A: Yes, absolutely. Hydrazine is toxic, a suspected carcinogen, and can be corrosive.[3] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[3]

Q: How can I be sure my starting 2,4-dimethylphenol is of sufficient purity? A: The primary source of 2,4-dimethylphenol is from the fractional distillation of coal tar.[4] It can contain other isomeric xylenols as impurities. It's best to use a high-purity grade (e.g., >98%).[5] An impure starting material can lead to a mixture of isomeric products that are very difficult to separate. You can verify the purity of your starting material by GC-MS or by checking its melting point (22-23 °C).[5]

Q: Can I use a different ester, like a methyl ester, for the hydrazinolysis? A: Yes, methyl or ethyl esters are both commonly used and effective for hydrazinolysis. The reaction rate might vary slightly, but the overall process and potential side reactions remain the same. The choice often comes down to the ease of preparation of the ester itself.

Verified Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,4-dimethylphenoxy)propanoate
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylphenol (12.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

  • Addition: While stirring, add ethyl 2-chloropropanoate (15.0 g, 0.11 mol) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12-16 hours. Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the 2,4-dimethylphenol spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting oil in ethyl acetate (150 mL). Wash the organic solution sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

  • Final Step: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a colorless or pale yellow oil.

Protocol 2: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask with a stirrer and reflux condenser, add the ethyl 2-(2,4-dimethylphenoxy)propanoate (11.1 g, 0.05 mol) and ethanol (100 mL).

  • Hydrazine Addition: While stirring, carefully add hydrazine hydrate (8.0 g, ~0.16 mol, ~3.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The product may begin to precipitate out of the solution as a white solid upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the white solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities. If necessary, the product can be further purified by recrystallization from ethanol. Dry the final product under vacuum.

References

  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. National Institutes of Health (NIH). [Link]

  • Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][5]-thiazepin-3(2H)-one. Korean Chemical Society. [Link]

  • Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • 2,4-Dimethylphenol, 98% 105-67-9. Ottokemi. [Link]

  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. The Good Scents Company. [Link]

  • List the reaction condition for the conversion of propanoic acid and meth.. Filo. [Link]

  • 2,4-Dimethylphenol | C8H10O | CID 7771. PubChem. [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

  • Studies on the synthesis and some reactions of (S)-proline hydrazides. ResearchGate. [Link]

  • 2,4-dimethylphenol. AERU, University of Hertfordshire. [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • 2.10: Reactions of Esters. Chemistry LibreTexts. [Link]

  • STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3-SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Compounds of 3-(5-substituted Oxy-2, 4-dinitrophenyl)-2-oxo-propionic acid ester, synthesis and applications thereof.
  • Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9. US EPA. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). [Link]

  • Hydrazine. Wikipedia. [Link]

  • Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Royal Society of Chemistry. [Link]

  • Hydrolysis and Dehydration Synthesis Reactions. YouTube. [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Royal Society of Chemistry. [Link]

  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

  • Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. ResearchGate. [Link]

  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]

  • Hydrolysis and Dehydration Synthesis. YouTube. [Link]

  • Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. ACG Publications. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(2,4-dimethylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of this compound.

Q1: What are the most common derivatization reactions for this compound?

The hydrazide functional group (-CONHNH₂) is a versatile handle for various chemical transformations. The most common derivatization is the formation of hydrazones through condensation with aldehydes and ketones.[1][2] This reaction is widely used in medicinal chemistry to generate diverse compound libraries for biological screening.[3][4][5] Other notable reactions include acylation to form diacylhydrazines and sulfonylation to produce N-acyl-N'-sulfonyl hydrazides.[6][7]

Q2: I am planning a hydrazone formation reaction. What is a good starting point for reaction conditions?

For the condensation of this compound with an aldehyde or ketone, a good starting point is to use a slight excess of the carbonyl compound (1.1 to 1.2 equivalents) in a protic solvent like ethanol or methanol.[1] The reaction is typically catalyzed by a few drops of a weak acid, such as acetic acid.[1] Heating the reaction mixture to reflux is often necessary to drive the reaction to completion.[8]

Q3: How can I monitor the progress of my derivatization reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[9] Spot the reaction mixture alongside the starting materials (hydrazide and carbonyl compound) on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[10][11]

Q4: My hydrazone product is an oil and difficult to purify. What should I do?

Oily products can be challenging. If direct crystallization from the reaction mixture fails, consider purification by column chromatography on silica gel.[3] If the product is still oily after chromatography, you can try recrystallization from different solvent systems.[12] Sometimes, dissolving the oily product in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then adding a poor solvent (like hexane or petroleum ether) dropwise can induce crystallization.[12]

II. Troubleshooting Guide: Hydrazone Formation

This section provides a detailed, step-by-step approach to troubleshooting common issues encountered during the synthesis of hydrazones from this compound.

Issue 1: Low or No Product Yield

A low yield of the desired hydrazone is a frequent problem. The following troubleshooting workflow can help identify and resolve the underlying cause.

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting for Low Yield:
  • Verify Reagent Quality and Stoichiometry:

    • Hydrazide Purity: Ensure the this compound is pure. Impurities can inhibit the reaction.

    • Carbonyl Compound Reactivity: Aldehydes are generally more reactive than ketones. Sterically hindered carbonyl compounds may require more forcing conditions.[13]

    • Hydrazine Hydrate Concentration (if synthesizing the hydrazide): If you are preparing the hydrazide in situ or in a preceding step, the concentration of hydrazine hydrate is critical. Using a lower concentration than required can lead to incomplete formation of the hydrazide and subsequently low yields of the hydrazone.[14]

    • Stoichiometry: While a slight excess of the carbonyl compound is typical, a large excess can sometimes lead to side reactions. Conversely, if the carbonyl compound is the limiting reagent, the yield will be inherently limited.

  • Optimize Reaction Conditions:

    • pH Control: Hydrazone formation is acid-catalyzed. However, a pH that is too low (typically below 3) can protonate the hydrazine, rendering it non-nucleophilic and stopping the reaction. The optimal pH is generally around 4.5.[13] You can use a weak acid like acetic acid to achieve this.

    • Temperature and Reaction Time: Many hydrazone formations require heat to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try heating to reflux.[8] Monitor the reaction by TLC to determine the optimal reaction time.[9]

    • Catalyst: While acid catalysis is common, other catalysts can enhance the reaction rate, especially for less reactive substrates. Aniline and its derivatives have been shown to be effective catalysts for hydrazone formation.[15][16][17] More recently, water-soluble organocatalysts like anthranilic acids and 2-aminophenols have been reported to be even more efficient.[15][16][17][18]

  • Investigate Potential Side Reactions:

    • Azine Formation: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[14] This is more likely to occur with an excess of the carbonyl compound. To prevent this, use a slight excess of the hydrazide.[14]

    • Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions, which can revert them back to the starting materials.[13] Ensure that the workup procedure does not involve prolonged exposure to strong acids.

  • Assess Product Loss During Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of your product into the organic phase during extraction.

    • Crystallization/Precipitation: If the product fails to precipitate upon cooling, it may be too soluble in the chosen solvent.[9] Try concentrating the solution or adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.[9]

    • Column Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities or unreacted starting materials.

Issue 2: Unexpected Side Product Formation

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

Common Side Products and Prevention Strategies:
Side Product Plausible Cause Prevention Strategy
Azine Reaction of the hydrazone with excess carbonyl compound.[14]Use a slight excess of the hydrazide.[14]
Diacylhydrazine Acylation of the hydrazide with an acylating agent impurity.Ensure the purity of starting materials.
Starting Materials Incomplete reaction or hydrolysis of the product.[13]Optimize reaction conditions (pH, temperature, time). Avoid prolonged exposure to strong acids during workup.
Issue 3: Product Fails to Precipitate or Crystallize

Obtaining a solid product is often crucial for purification and characterization.

Troubleshooting Precipitation/Crystallization:
  • Concentrate the Solution: The product concentration may be below its saturation point. Carefully evaporate some of the solvent.[9]

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of the solid product, add a seed crystal to the solution.[9]

  • Change the Solvent System:

    • Anti-Solvent Addition: Slowly add a solvent in which your product is poorly soluble.

    • Solvent Swap: Remove the current solvent under reduced pressure and attempt to recrystallize from a different solvent or solvent mixture.[12]

III. Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol provides a general starting point for the synthesis of a hydrazone from this compound and an aldehyde or ketone.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • In a separate vial, dissolve 1.1 equivalents of the aldehyde or ketone in the same solvent.

  • Reaction Setup:

    • Add the solution of the carbonyl compound to the solution of the hydrazide.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux.

    • Monitor the reaction progress by TLC until the starting hydrazide is consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[3][12]

Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful tool for quantitative analysis of reaction progress and purity assessment.[10][11]

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.[11]

  • Detection: UV detection is appropriate as the aromatic rings in the starting material and product are chromophores.[19]

A typical HPLC method development would involve screening different mobile phase compositions and gradients to achieve good separation of the starting materials, product, and any potential impurities.

IV. Visualization of Key Concepts

General Workflow for Hydrazone Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a hydrazone derivative.

Hydrazone_Synthesis_Workflow Reagents 1. Mix Hydrazide, Carbonyl Compound, & Catalyst in Solvent Reaction 2. Heat/Stir (Monitor by TLC/HPLC) Reagents->Reaction Workup 3. Isolate Crude Product (Filtration or Extraction) Reaction->Workup Purification 4. Purify Product (Recrystallization or Chromatography) Workup->Purification Characterization 5. Characterize Pure Product (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for hydrazone synthesis.

V. References

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC - NIH. (n.d.). Retrieved from

  • Water-Soluble Organocatalysts for Hydrazone and Oxime Formation - ACS Publications. (2013). Retrieved from

  • New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH | Organic Letters - ACS Publications. (2014). Retrieved from

  • troubleshooting low yield in fluorenone to hydrazone conversion - Benchchem. (n.d.). Retrieved from

  • Water-Soluble Organocatalysts for Hydrazone and Oxime Formation - R Discovery. (2013). Retrieved from

  • On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones - MDPI. (2020). Retrieved from

  • Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room Temperature | Request PDF - ResearchGate. (n.d.). Retrieved from

  • II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides - Sci-Hub. (1968). Retrieved from

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). Retrieved from

  • Optimizing reaction conditions for 1-Acetylpiperidine-4-carbohydrazide synthesis - Benchchem. (n.d.). Retrieved from

  • common pitfalls in the synthesis of hydrazones - Benchchem. (n.d.). Retrieved from

  • analytical methods. (n.d.). Retrieved from

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Retrieved from

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. (n.d.). Retrieved from

  • HPLC Methods for analysis of Hydrazine - HELIX Chromatography. (n.d.). Retrieved from

  • Efficient development approach for continuous flow development of acyl hydrazide formation guided by kinetic modelling - ACS Green Chemistry. (2024). Retrieved from

  • Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation - Benchchem. (n.d.). Retrieved from

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. (n.d.). Retrieved from

  • CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents. (n.d.). Retrieved from

  • How to purify hydrazone? - ResearchGate. (2020). Retrieved from

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from

  • Derivatization Reaction Screening. | Download Table - ResearchGate. (n.d.). Retrieved from

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC - NIH. (n.d.). Retrieved from

  • The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone. (2020). Retrieved from

  • Synthesis and Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - PMC - NIH. (n.d.). Retrieved from

Sources

Technical Support Center: Stability of 2-(2,4-Dimethylphenoxy)propanohydrazide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2,4-Dimethylphenoxy)propanohydrazide. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this molecule in their experiments. The stability of a compound in solution is paramount for generating reproducible and reliable data. This guide provides in-depth answers to common stability issues, troubleshooting advice, and validated protocols based on the fundamental chemistry of the hydrazide and phenoxy functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound's concentration is decreasing in my aqueous buffer over time. What is the most likely cause?

A1: The most probable cause of concentration loss in aqueous solutions is hydrolysis . The this compound molecule contains a hydrazide functional group (-CONHNH₂), which is susceptible to cleavage by water. This reaction is often catalyzed by acidic or basic conditions.

Causality Explained: The core issue lies with the electrophilicity of the carbonyl carbon in the hydrazide group. In both acidic and basic environments, this carbon becomes more susceptible to nucleophilic attack by a water molecule.

  • Acid-Catalyzed Hydrolysis: Protons (H⁺) in an acidic solution protonate the carbonyl oxygen, making the carbonyl carbon significantly more electron-deficient and thus more reactive towards water.

  • Base-Catalyzed Hydrolysis: Hydroxide ions (OH⁻) in a basic solution are strong nucleophiles that can directly attack the carbonyl carbon.

Studies on other hydrazide-containing compounds confirm that stability is highly pH-dependent, with the greatest stability observed as the pH approaches neutrality.[1][2] The half-life of hydrazides in solution can range from hours to hundreds of days depending on the specific molecular structure and, critically, the pH of the medium.[1][2]

Troubleshooting Steps:

  • pH Control: Ensure your aqueous solution is buffered to a pH between 6.0 and 7.5, where the rate of hydrolysis is typically at its minimum.

  • Temperature Management: Perform experiments at the lowest practical temperature. Hydrolysis, like most chemical reactions, is accelerated by heat.

  • Prepare Fresh: For critical applications, prepare aqueous working solutions fresh from a stable stock solution immediately before use.

Q2: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis after incubating my compound. What could these degradation products be?

A2: The appearance of new peaks strongly suggests compound degradation. Based on the structure, there are two primary degradation pathways to consider: hydrolysis and oxidation.

  • Hydrolysis Products: The most likely degradation product is 2-(2,4-Dimethylphenoxy)propanoic acid and hydrazine , resulting from the cleavage of the amide bond in the hydrazide moiety. The propanoic acid derivative will be the major observable peak in reverse-phase HPLC.

  • Oxidative Products: The hydrazide group can be susceptible to oxidation, potentially forming diimide or other oxidized species. Additionally, the electron-rich dimethylphenoxy ring could undergo oxidative degradation, especially in the presence of reactive oxygen species (ROS) or metal ion catalysts. Studies on related phenoxy-containing herbicides have shown that degradation can be initiated by hydroxyl radicals.[3][4]

Workflow for Degradant Identification: To confirm the identity of these new peaks, a forced degradation study coupled with LC-MS analysis is the authoritative approach. Stressing the compound under controlled acidic, basic, oxidative (e.g., with H₂O₂), and photolytic conditions can help generate and identify the primary degradants.[5][6]

G cluster_main Postulated Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound product_acid 2-(2,4-Dimethylphenoxy)propanoic Acid parent->product_acid H₂O / H⁺ or OH⁻ product_oxidized Oxidized Species (e.g., Diimide, Ring Oxidation) parent->product_oxidized [O] e.g., H₂O₂, O₂ product_hydrazine Hydrazine

Caption: Experimental workflow for conducting a solution stability study using HPLC.

Methodology Details:

  • Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute this stock 1:100 into three different buffers: pH 4.0 (e.g., acetate), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate) to a final concentration of 10 µg/mL.

  • T=0 Analysis: Immediately after preparation, inject an aliquot of each solution into the HPLC system to establish the initial peak area (T=0 value).

  • Incubation: Store aliquots of each buffered solution under the desired temperature and light conditions.

  • Time-Point Analysis: At each scheduled time point, retrieve an aliquot, bring it to ambient temperature if refrigerated, and inject it into the HPLC.

  • Quantification: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

  • Data Interpretation: Plot the % Remaining versus time. A rapid decrease indicates instability under those specific conditions.

References

  • Gudmundsdottir, A.V., Paul, C.E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-84. [Link]

  • Gudmundsdottir, A.V., Paul, C.E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • López-López, C., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO₂. MDPI. [Link]

  • Wyrębek, B., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • Jencks, W.P. (2007). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Rojas-Molina, A., et al. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. [Link]

  • Silva, B., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PubMed Central. [Link]

  • Al-Qaradawi, S., et al. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. MDPI. [Link]

  • Termtanun, M. (2011). Photocatalytic degradation of pesticides using TiO2 nanoparticles. Nottingham ePrints. [Link]

  • Wu, S., et al. (2022). Photocatalytic degradation of glyphosate using Ce/N co-doped TiO2 with oyster shell powder as carrier under the simulated fluorescent lamp. Frontiers in Environmental Science. [Link]

  • Xing, Q., et al. (2020). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances. [Link]

  • Clifford, D.R., & Woodcock, D. (1964). Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. [Link]

  • Hu, D., et al. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]

  • Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(10), 4263-74. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Dimethylphenoxy)propanohydrazide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2,4-Dimethylphenoxy)propanohydrazide. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility challenges encountered during in vitro assays. Given that a significant number of promising compounds in discovery pipelines exhibit poor water solubility, mastering solubilization techniques is critical for generating accurate and reproducible data.[1][2]

The structure of this compound, with its hydrophobic dimethylphenoxy group, suggests a predisposition for low aqueous solubility. This guide provides a systematic approach to troubleshooting, from initial stock solution preparation to final assay concentration, ensuring the integrity of your experimental results.

Quick Troubleshooting FAQs

Here are direct answers to common issues encountered with this compound and similar hydrophobic molecules.

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?

A1: This phenomenon is often called "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly transferred to an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution. To prevent this, a stepwise or serial dilution approach is recommended.[3][4]

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A2: While this is cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, with many protocols recommending 0.1% or lower to avoid cytotoxicity.[5][6][7] It is imperative to run a vehicle control experiment with the corresponding DMSO concentration to assess its effect on your specific assay system.[4]

Q3: I'm still seeing precipitation even with careful dilution. What is my next step?

A3: If simple co-solvency isn't sufficient, you should consider using solubility enhancers. The two most common and effective classes for in vitro assays are cyclodextrins and non-ionic surfactants. These agents can significantly increase the apparent aqueous solubility of hydrophobic compounds.[8][9][10]

Q4: Can I adjust the pH of my buffer to improve solubility?

A4: Yes, pH can have a significant impact on the solubility of compounds with ionizable groups, such as the hydrazide moiety in this compound.[9] Hydrazides tend to be more stable as the pH approaches neutrality.[11] However, you must ensure that any pH adjustment is compatible with the optimal conditions of your biological assay (e.g., enzyme activity, cell viability).[12]

Q5: Should I heat or sonicate my solution to get the compound to dissolve?

A5: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound during stock preparation.[9] However, prolonged or excessive heating can lead to compound degradation. Sonication can also be used to break up aggregates and aid dissolution. If you use these methods, be sure to visually inspect the solution after it returns to room temperature to ensure the compound remains dissolved. The stability of the compound under these conditions should be considered.

Understanding the "Why": The Physicochemical Challenge

The solubility of a compound is a thermodynamic equilibrium between its solid state and its dissolved state in a solvent. For this compound, the lipophilic nature of the dimethylphenoxy ring dominates, making it energetically unfavorable to dissolve in polar aqueous buffers. Our goal is to manipulate the formulation to shift this equilibrium toward the dissolved state under assay conditions.

Systematic Troubleshooting Workflow

This workflow provides a structured approach to identifying and solving solubility issues.

Solubility Troubleshooting Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Dilution into Aqueous Buffer cluster_2 Phase 3: Advanced Solubilization Start Start: Compound Powder SelectSolvent Select Primary Solvent (Default: 100% DMSO) Start->SelectSolvent Dissolve Dissolve at High Concentration (e.g., 10-50 mM) Use gentle warming/vortexing if needed SelectSolvent->Dissolve InspectStock Visually Inspect Stock (Clear Solution?) Dissolve->InspectStock StockOK Stock Solution Stable Store at -20°C or -80°C InspectStock->StockOK Yes StockBad Try Alternative Solvent (e.g., Ethanol, DMF) InspectStock->StockBad No PrepDilution Prepare Working Solution StockOK->PrepDilution StockBad->SelectSolvent CheckPrecipitate Precipitation Observed? PrepDilution->CheckPrecipitate DilutionOK Proceed with Assay (Include Vehicle Control) CheckPrecipitate->DilutionOK No Troubleshoot Initiate Troubleshooting CheckPrecipitate->Troubleshoot Yes Method1 Optimize Dilution Protocol (e.g., Serial Dilutions in DMSO first) Troubleshoot->Method1 Method2 Lower Final Concentration Method1->Method2 If still precipitates Method3 Introduce Solubility Enhancers Method2->Method3 If still precipitates Method4 Adjust Buffer pH Method3->Method4 Alternatively SelectEnhancer Select Enhancer Method3->SelectEnhancer Method4->PrepDilution Re-attempt Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) SelectEnhancer->Cyclodextrin Surfactant Use Non-ionic Surfactant (e.g., Tween-20) SelectEnhancer->Surfactant Cyclodextrin->PrepDilution Re-attempt Surfactant->PrepDilution Re-attempt

Caption: A step-by-step decision tree for addressing solubility issues.

In-Depth Protocols and Methodologies

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

This is the foundational step for nearly all in vitro screening compounds.

  • Preparation : Use a sterile, dry, glass or polypropylene vial.

  • Weighing : Accurately weigh the desired amount of this compound.

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).[5]

  • Dissolution : Vortex the solution vigorously. If necessary, gently warm the vial (e.g., in a 37°C water bath) for a few minutes.

  • Inspection : Ensure the solution is completely clear with no visible particulates.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Stepwise Dilution to Final Assay Concentration

This protocol is designed to avoid the "solvent shock" that causes precipitation.[3]

  • Intermediate Dilution (in DMSO) : First, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to your final concentration. For example, dilute a 10 mM stock to 1 mM in DMSO.[4]

  • Final Dilution (into Aqueous Buffer) :

    • Dispense the required volume of your final aqueous assay buffer into a tube.

    • While vortexing or rapidly pipetting the buffer, add the small volume of your intermediate DMSO stock solution dropwise.[9]

    • Crucially, the organic solvent should be added to the aqueous buffer, not the other way around.

  • Final Inspection : Visually inspect the final working solution for any signs of cloudiness or precipitation.

Protocol 3: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that act as molecular cages, encapsulating hydrophobic guest molecules in their non-polar interior, while their hydrophilic exterior allows the entire complex to dissolve in water.[13][14][15][16] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and commonly used derivative.[13]

  • Prepare an HP-β-CD Stock : Dissolve HP-β-CD in your assay buffer to create a concentrated stock (e.g., 10-40% w/v). Note that this may require some warming and stirring.

  • Compound Addition : Add your concentrated DMSO stock of this compound directly to the HP-β-CD/buffer solution. The cyclodextrin in the buffer will help to sequester the compound molecules as they are introduced, preventing aggregation.

  • Equilibration : Allow the solution to mix for 15-30 minutes at room temperature to ensure efficient complex formation.

  • Assay Compatibility : Always run a control with just the HP-β-CD/buffer solution to ensure the cyclodextrin itself does not interfere with your assay.

Cyclodextrin Mechanism cluster_0 In Aqueous Buffer cluster_1 With Cyclodextrin Compound Hydrophobic Compound (Insoluble) Aggregate Precipitate/ Aggregate Compound->Aggregate Aggregates CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex Compound2 Hydrophobic Compound Compound2->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 4: Using Non-Ionic Surfactants for Micellar Solubilization

Surfactants like Tween® 20 or Polysorbate 80, when above their critical micelle concentration (CMC), form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the core, effectively solubilizing them in the bulk aqueous solution.[17][18]

  • Determine Surfactant Concentration : The final concentration of the surfactant in your assay must be above its CMC. For Tween® 20, the CMC is approximately 0.006% w/v. It is common to use a concentration well above this, such as 0.01% - 0.1%.

  • Prepare Surfactant-Containing Buffer : Add the required amount of Tween® 20 to your assay buffer.

  • Dilute Compound Stock : Add the DMSO stock of this compound to the surfactant-containing buffer while vortexing. The micelles will entrap the compound molecules.[19]

  • Assay Compatibility : As with cyclodextrins, it is essential to test the effect of the surfactant on your assay in a vehicle control experiment, as surfactants can denature proteins at higher concentrations.

Data Summary: Common Solvents and Enhancers

The following table provides a reference for commonly used agents in addressing solubility.

AgentTypeTypical Starting ConcentrationMax Recommended Conc. (Cell-Based Assays)Mechanism of Action
DMSO Co-solvent0.1% (v/v)< 1% (v/v)Increases polarity of the bulk solvent.[20]
Ethanol Co-solvent0.5% (v/v)< 1% (v/v)Increases polarity of the bulk solvent; can precipitate proteins at high conc.[20]
HP-β-CD Enhancer0.5% (w/v)1-2% (w/v)Forms a host-guest inclusion complex, encapsulating the hydrophobic drug.[13][16]
Tween® 20 Enhancer0.01% (v/v)~0.1% (v/v)Forms micelles that sequester the hydrophobic drug in their core.[17]

References

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from DURECT Corporation. URL: [Link]

  • InformaConnect. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from Informa PLC. URL: [Link]

  • Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. URL: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. URL: [Link]

  • Gâvan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. URL: [Link]

  • Valente, A. J. M., et al. (2003). Micellar solubilization of drugs. University of Alberta Libraries. URL: [Link]

  • Kulkarni, P., et al. (2010). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. URL: [Link]

  • Patel, V. R., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Formulation and Research. URL: [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from LifeTein. URL: [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. URL: [Link]

  • Hörter, D., & Dressman, J. B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. URL: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. URL: [Link]

  • Shete, A. S., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences. URL: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from Pharmapproach. URL: [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from Quora. URL: [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. URL: [Link]

  • Kumar, L. (2020). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. URL: [Link]

  • Lustig, D., et al. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. Molecular Pharmaceutics. URL: [Link]

  • Saveyn, P., et al. (2006). Solubilization of flurbiprofen within non-ionic Tween 20 surfactant micelles: A 19F and 1H NMR study. ResearchGate. URL: [Link]

  • Al-lami, M. S., et al. (2023). A Simple Approach to Preparation of Surfactant Nano-Micelles Loaded Drugs. Drug Delivery Letters. URL: [Link]

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from Cytiva. URL: [Link]

  • Nielsen, S. F., & Boesen, T. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. URL: [Link]

  • Lustig, D., et al. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. PubMed. URL: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. URL: [Link]

  • Nakui, H., et al. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry. URL: [Link]

  • Nakui, H., et al. (2025). The effect of pH on sonochemical degradation of hydrazine. ResearchGate. URL: [Link]

  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Retrieved from Science.gov. URL: [Link]

  • Di, L., & Kerns, E. H. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. URL: [Link]

  • Urek Blatnik, S., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica. URL: [Link]

Sources

Technical Support Center: Stability and Handling of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2-(2,4-Dimethylphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling in your experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to address potential challenges you may encounter.

Introduction: Understanding the Stability of this compound

This compound is a molecule of interest in various research and development fields. Its chemical structure, featuring a hydrazide functional group and a dimethylphenoxy moiety, dictates its reactivity and stability profile. The hydrazide group is susceptible to oxidation and hydrolysis, while the phenoxy group can also influence its stability.[1][2] Understanding these potential degradation pathways is crucial for maintaining the compound's purity and ensuring the reliability of your experimental results. This guide will walk you through the primary causes of degradation and provide actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Oxidation: The hydrazide moiety can be readily oxidized, especially in the presence of atmospheric oxygen.[1][3][4] This can be catalyzed by metal ions and may lead to the formation of various oxidation products, potentially altering the compound's biological activity.[1]

  • Hydrolysis: The hydrazide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (2-(2,4-Dimethylphenoxy)propanoic acid) and hydrazine.[5][6][7] The presence of moisture is a key factor in this process.[8]

  • Thermal Decomposition: Like many organic molecules, elevated temperatures can lead to the thermal decomposition of this compound.[9][10][11][12] The specific decomposition products will depend on the temperature and other conditions.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation of the solid compound, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C for long-term storage.[13] Some sources may recommend even lower temperatures, such as -20°C, for enhanced stability, particularly for highly pure analytical standards.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[14] If an inert atmosphere is not available, ensure the container is tightly sealed to minimize contact with air.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.[8][14]

  • Moisture: Store in a desiccated environment to prevent hydrolysis. Using a desiccator with a suitable desiccant is highly recommended.[15]

Q3: I've observed a change in the color of my solid compound. What could be the cause?

A3: A color change, such as the development of a yellowish or brownish tint, is often an indicator of degradation, most likely due to oxidation.[3] The formation of oxidized species can lead to colored byproducts. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method (see Troubleshooting Guide) before proceeding with your experiments.

Q4: How should I prepare and store solutions of this compound?

A4: Solutions are generally more prone to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous solvents to minimize hydrolysis. If possible, degas the solvent prior to use to remove dissolved oxygen and reduce the risk of oxidation.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.[14] If a stock solution must be prepared, it should be stored under the same stringent conditions as the solid material (low temperature, inert atmosphere, protection from light).

  • pH: Be mindful of the pH of your solution, as extremes in pH can catalyze hydrolysis.[16] If working with aqueous buffers, consider conducting a small-scale stability study at your desired pH to assess the compound's stability over the timeframe of your experiment.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to resolving them.

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or non-reproducible experimental results. Degradation of the compound, leading to a lower effective concentration and the presence of interfering byproducts.1. Verify Purity: Analyze the purity of your solid material and/or stock solution using a suitable analytical technique such as HPLC-UV, LC-MS, or NMR. 2. Prepare Fresh: Prepare a fresh solution from the solid compound immediately before your experiment. 3. Review Storage: Ensure your storage conditions align with the recommendations in the FAQs.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation has occurred either during storage or during the analytical procedure itself.1. Identify Degradants: If possible, use LC-MS to obtain the mass of the impurity peaks to help elucidate their structure and identify the degradation pathway (e.g., oxidation, hydrolysis). 2. Optimize Analytical Method: Consider if the analytical method itself is contributing to degradation. For example, a highly acidic or basic mobile phase could cause on-column hydrolysis. Adjusting the mobile phase pH or using a lower column temperature may help.[14]
Difficulty in dissolving the solid compound. This could be due to the intrinsic solubility of the compound or the presence of insoluble degradation products.1. Confirm Solubility: Refer to the product's technical data sheet for solubility information. 2. Gentle Dissolution: Use gentle warming or sonication to aid dissolution, but avoid excessive heat which could accelerate thermal degradation. 3. Purity Check: If the compound was previously soluble in the same solvent, the insolubility may be due to the formation of polymeric degradation products. A purity check is recommended.
Precipitate forms in a stock solution upon storage. The compound may have limited stability in the chosen solvent, leading to degradation and the formation of an insoluble product.1. Re-evaluate Solvent: Consider using a different solvent in which the compound is more stable. 2. Aliquot: If you must store a stock solution, aliquot it into single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.[14]

Visualizing Degradation and Prevention Strategies

To aid in understanding the key concepts, the following diagrams illustrate the potential degradation pathways and a recommended workflow for handling the compound.

Potential Degradation Pathways of this compound A This compound B Oxidation Products (e.g., Diacylhydrazines, Azo compounds) A->B O2, Metal Ions C Hydrolysis Products (2-(2,4-Dimethylphenoxy)propanoic acid + Hydrazine) A->C H2O (Acid/Base catalysis) D Thermal Decomposition Products A->D Heat

Caption: Key degradation pathways for this compound.

Recommended Experimental Workflow cluster_0 Storage & Preparation cluster_1 Experiment & Analysis cluster_2 Troubleshooting A Receive Compound B Store at 2-8°C, Inert Atmosphere, Desiccated, Dark A->B C Equilibrate to Room Temp Before Opening B->C D Prepare Fresh Solution (Anhydrous, Degassed Solvent) C->D E Perform Experiment D->E F Analyze Results E->F G Inconsistent Results? F->G G->F No H Check Purity (HPLC/LC-MS) G->H Yes I Review Storage & Handling H->I

Caption: A workflow for handling to ensure compound integrity.

Detailed Protocols

Protocol 1: Recommended Long-Term Storage of Solid this compound
  • Upon receipt, immediately place the manufacturer's sealed container inside a secondary container (e.g., a screw-cap vial or a sealed bag).

  • Add a desiccant pouch to the secondary container.

  • Place the secondary container in a refrigerator at 2-8°C.

  • For optimal stability, particularly for reference standards, consider backfilling the primary container with an inert gas like argon or nitrogen before sealing.

Protocol 2: Preparation of a Stock Solution for Immediate Use
  • Remove the container of solid this compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid.[14]

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of high-purity, anhydrous solvent. If available, use a solvent that has been previously degassed by sparging with nitrogen or by sonication under vacuum.

  • Cap the vial tightly and mix by vortexing or gentle sonication until the solid is completely dissolved.

  • Use the solution immediately for your experiment.

Protocol 3: A Simple Stability Test for Your Experimental Conditions

This protocol helps you assess the stability of the compound in your specific experimental buffer or solvent over a relevant timeframe.

  • Prepare a solution of this compound in your experimental buffer/solvent at the concentration you plan to use.

  • Immediately after preparation (t=0), take an aliquot of this solution and analyze it by a suitable method (e.g., HPLC-UV) to obtain an initial purity profile and peak area.

  • Store the remaining solution under your intended experimental conditions (e.g., at 37°C in an incubator).

  • At various time points (e.g., 1, 4, 8, 24 hours), take further aliquots and analyze them using the same analytical method.

  • Compare the peak area of the main compound and look for the appearance of new peaks over time. A significant decrease in the main peak area or the growth of impurity peaks indicates degradation under your experimental conditions.

References

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

  • Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. [Link]

  • Storage of Boc-hydrazide. Reddit. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]

  • Hydrazinolysis: Significance and symbolism. Merriam-Webster. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]

  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. ResearchGate. [Link]

  • Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. NIH. [Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. [Link]

  • U(vi) hydrazinates: structural and thermal decomposition features. RSC Publishing. [Link]

  • Top 5 Factors Affecting Chemical Stability. Kiana Analytics. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(2,4-Dimethylphenoxy)propanohydrazide. It is structured to address common challenges and frequently asked questions encountered in the laboratory and during process development.

Synthesis Overview and Workflow

The synthesis of this compound is a well-established three-step process. It begins with the formation of a phenoxy ether via Williamson ether synthesis, followed by esterification of the resulting carboxylic acid, and culminates in the hydrazinolysis of the ester to yield the final product. This multi-step approach is necessary to ensure high purity and yield, avoiding side reactions that could occur in a one-pot synthesis.

Synthesis_Workflow Start Starting Materials: 2,4-Dimethylphenol 2-Chloropropionic Acid Step1 Step 1: Williamson Ether Synthesis Formation of 2-(2,4-Dimethylphenoxy)propanoic Acid Start->Step1 NaOH or KOH Solvent (e.g., DMSO) Intermediate1 Intermediate: 2-(2,4-Dimethylphenoxy)propanoic Acid Step1->Intermediate1 Acidification & Work-up Step2 Step 2: Fischer Esterification Formation of Propanoate Ester Intermediate1->Step2 Alcohol (MeOH/EtOH) Acid Catalyst (H₂SO₄) Intermediate2 Intermediate: Methyl/Ethyl 2-(2,4-Dimethylphenoxy)propanoate Step2->Intermediate2 Neutralization & Work-up Step3 Step 3: Hydrazinolysis Formation of Hydrazide Intermediate2->Step3 Hydrazine Hydrate (N₂H₄·H₂O) Alcohol Solvent Product Final Product: This compound Step3->Product Precipitation & Recrystallization

Caption: Overall workflow for the three-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a three-step synthesis necessary? Can't the hydrazide be made directly from the carboxylic acid?

A1: While direct conversion of carboxylic acids to hydrazides is possible using coupling agents, it is often less efficient and more expensive for scale-up. The three-step route via the ester intermediate is generally more robust and cost-effective. The esterification step (Step 2) converts the relatively unreactive carboxylic acid into a more reactive ester, which readily undergoes nucleophilic acyl substitution with hydrazine hydrate in the final step (Step 3). This pathway typically results in higher yields and a purer final product.[1]

Q2: What are the primary safety concerns, particularly during scale-up?

A2: The most significant hazard in this synthesis is hydrazine hydrate . It is highly toxic, corrosive, a suspected carcinogen, and can be flammable.[2][3] When scaling up, it is critical to:

  • Work in a well-ventilated area, preferably a walk-in fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.[3]

  • Manage exotherms: The hydrazinolysis reaction can be exothermic. On a larger scale, the addition of hydrazine hydrate should be done slowly and with efficient overhead stirring and external cooling to maintain temperature control.

  • Quenching and Waste Disposal: Unreacted hydrazine in the aqueous waste stream must be neutralized before disposal. This can be achieved by treatment with an oxidizing agent like sodium hypochlorite (bleach).[4]

Q3: What is the typical overall yield for this synthesis?

A3: A well-optimized process should yield approximately 90% for Step 1, 90-95% for Step 2, and 85-95% for Step 3. This results in a cumulative overall yield in the range of 68-81%. Yields will vary based on the scale, purity of reagents, and efficiency of purification at each stage.

Detailed Synthesis Protocols

Step 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid

Principle: This is a Williamson ether synthesis where the phenoxide ion of 2,4-dimethylphenol acts as a nucleophile, displacing the chloride from 2-chloropropionic acid. The use of a solvent like DMSO is effective for this type of reaction.[5]

ParameterRecommended Condition
Solvent Dimethyl sulfoxide (DMSO)
Base Potassium hydroxide (KOH)
Reactant Ratio 2,4-Dimethylphenol : 2-Chloropropionic Acid : KOH (1 : 1 : 2 mol eq.)
Temperature 80 °C
Reaction Time 8-12 hours
Typical Yield ~90%

Step-by-Step Methodology:

  • To a stirred solution of 2,4-dimethylphenol (1.0 mol) in DMSO (300-400 mL) in a reaction vessel, add potassium hydroxide (2.0 mol) portion-wise.

  • Heat the mixture to 80 °C and add 2-chloropropionic acid (1.0 mol) dropwise over 1 hour.

  • Maintain the reaction at 80 °C for 8-12 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (2 L).

  • Acidify the aqueous solution to pH 2 with concentrated HCl.

  • The precipitated solid is filtered, washed thoroughly with water until the washings are neutral, and dried under vacuum.

  • Recrystallization from a suitable solvent like hexane or an ethanol/water mixture may be performed if higher purity is required.[5]

Step 2: Synthesis of Methyl 2-(2,4-Dimethylphenoxy)propanoate

Principle: A standard Fischer esterification where the carboxylic acid is refluxed with an excess of alcohol (methanol) in the presence of a strong acid catalyst. The excess alcohol drives the equilibrium towards the ester product.[6][7]

ParameterRecommended Condition
Solvent/Reagent Methanol (large excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Reactant Ratio Acid : H₂SO₄ (1 mol : 0.1 mol eq.)
Temperature Reflux (~65 °C)
Reaction Time 4-6 hours
Typical Yield 90-95%

Step-by-Step Methodology:

  • Suspend 2-(2,4-dimethylphenoxy)propanoic acid (1.0 mol) in methanol (10 volumes, e.g., ~2 L for ~194 g of acid).

  • To this stirred suspension, slowly add concentrated sulfuric acid (0.1 mol).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester, which is often used directly in the next step.

Step 3: Synthesis of this compound

Principle: The ester is converted to the corresponding hydrazide via nucleophilic acyl substitution with hydrazine hydrate. The reaction is typically performed in an alcohol solvent.[1][8][9]

ParameterRecommended Condition
Solvent Methanol or Ethanol
Reagent Hydrazine Hydrate (80-100%)
Reactant Ratio Ester : Hydrazine Hydrate (1 : 1.2-1.5 mol eq.)[10]
Temperature Reflux
Reaction Time 3-6 hours
Typical Yield 85-95%

Step-by-Step Methodology:

  • Dissolve the methyl 2-(2,4-dimethylphenoxy)propanoate (1.0 mol) in methanol (10 volumes).

  • CAUTION: Add hydrazine hydrate (1.2-1.5 mol) slowly and carefully to the stirred solution. An exotherm may be observed.

  • Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated residue into cold water.

  • The precipitated solid product is filtered, washed with cold water, and dried under vacuum to yield the final product.

  • Recrystallization from an ethanol/water mixture can be performed to achieve high purity.[8]

Troubleshooting and Scale-Up Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting_Logic Problem Problem Observed (e.g., Low Yield in Step 3) Cause1 Potential Cause 1: Incomplete Reaction Problem->Cause1 Cause2 Potential Cause 2: Byproduct Formation (Diacylhydrazine) Problem->Cause2 Cause3 Potential Cause 3: Poor Product Isolation Problem->Cause3 Solution1 Solution: - Increase reaction time - Increase reflux temp. - Use higher excess of N₂H₄ Cause1->Solution1 Solution2 Solution: - Avoid local high conc. of ester - Add ester to hydrazine solution Cause2->Solution2 Solution3 Solution: - Ensure complete precipitation (use colder water/ice bath) - Optimize recrystallization solvent Cause3->Solution3

Caption: Logical flow for troubleshooting a low yield issue in the hydrazinolysis step.

Step 1: Williamson Ether Synthesis
  • Q: My yield of the carboxylic acid is low, and I recover a lot of 2,4-dimethylphenol. What's wrong?

    • A: This indicates an incomplete reaction. The most likely causes are insufficient base or deactivation of the base by water. Ensure your potassium hydroxide is of high quality and that your solvent (DMSO) is anhydrous. You can also try increasing the reaction temperature slightly (e.g., to 90-100 °C), but monitor for potential side reactions.

  • Q: The work-up is difficult, and I get an emulsion during acidification. How can I resolve this?

    • A: Emulsions can form if the product is not fully protonated or if residual DMSO is present. Ensure you acidify to a pH of 1-2. Adding a saturated brine solution during the work-up can help break emulsions by increasing the ionic strength of the aqueous phase.

Step 2: Fischer Esterification
  • Q: The esterification reaction is very slow or stalls. Why?

    • A: The primary reasons for a slow Fischer esterification are insufficient catalyst or the presence of water. Water is a product of the reaction, and its presence can shift the equilibrium back to the starting materials. Ensure you are using a sufficient amount of concentrated sulfuric acid and that your methanol is as dry as possible. On a large scale, setting up the reaction with a Dean-Stark trap to remove water can improve conversion.

  • Q: How do I know the reaction is complete?

    • A: The disappearance of the starting carboxylic acid is the best indicator. This can be monitored effectively using Thin Layer Chromatography (TLC). The carboxylic acid will typically have a different Rf value and may streak on the silica plate, while the ester product will be a well-defined spot.

Step 3: Hydrazinolysis
  • Q: My final hydrazide product seems to have a high melting point and low solubility, suggesting a byproduct. What could it be?

    • A: You may be forming the N,N'-diacylhydrazine byproduct, where two molecules of the ester react with one molecule of hydrazine. This is more likely if the hydrazine is not in sufficient excess or if there are localized areas of high ester concentration.

    • Solution: Use a slightly larger excess of hydrazine hydrate (e.g., 1.5 equivalents).[10] During scale-up, consider a "reverse addition" where the ester solution is added slowly to the heated solution of hydrazine hydrate. This maintains a constant excess of hydrazine throughout the reaction, minimizing the formation of the dimer.[11]

  • Q: The hydrazinolysis reaction is not going to completion, even after prolonged reflux. What can I do?

    • A: Less reactive esters can require longer reaction times or more forcing conditions.[1] First, ensure your hydrazine hydrate is of good quality and concentration; older bottles can absorb CO₂ from the air. Second, you can try switching to a higher boiling point alcohol solvent like ethanol to increase the reflux temperature.

Scale-Up Considerations
  • Q: How should I manage the heat generated during the hydrazinolysis step on a 1 kg scale?

    • A: At this scale, the exotherm is a significant safety concern. You must use a reactor with efficient overhead stirring and a cooling jacket. Add the hydrazine hydrate slowly via an addition funnel, monitoring the internal temperature closely. Prepare an ice bath for emergency cooling if the temperature rises too quickly.

  • Q: Is purification by recrystallization practical for multi-kilogram batches?

    • A: Recrystallization can become cumbersome and lead to significant material loss at a large scale. For industrial production, it is often preferable to obtain a product of sufficient purity directly from precipitation. This requires careful control of the precipitation conditions (rate of addition to water, temperature, agitation) to ensure a consistent and easily filterable particle size. If further purification is needed, reslurrying the crude product in a hot solvent in which it has low solubility can be an effective alternative to a full recrystallization.

References

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • Gümüş, F., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. ACG Publications. [Link]

  • Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Kastratović, V., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Foley, D. P., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications. [Link]

  • Hakobyan, A. S., et al. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3-SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences. [Link]

  • Macdonald, I. A., & Williams, C. N. (1984). Purification of 7 alpha-hydroxysteroid dehydrogenase from Escherichia coli strain 080. Biochimica et Biophysica Acta. [Link]

  • YouTube. A racemic mixture of (+-) 2-pheynl propanoic acid on esterification with (+) 2-butanol gives two esters. [Link]

  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • Google Patents.
  • Al-wsabie, A. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

  • ResearchGate. (PDF) 2-(4-Bromophenoxy)propanohydrazide. [Link]

  • Gutmann, B., et al. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]

  • ResearchGate. Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • Organic Syntheses. hydrazine hydrate. [Link]

  • PubChem. Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester. [Link]

  • Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

  • Krishikosh. Note Development and assessment of green synthesis of hydrazides. [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Filo. List the reaction condition for the conversion of propanoic acid and meth... [Link]

  • Dimmock, J. R., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. [Link]

  • Reddit. Troubleshooting of hydrazine carbamate synthesis. [Link]

  • MDPI. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]

  • ResearchGate. I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. [Link]

  • PubMed Central. 2-(2-Fluorobiphenyl-4-yl)-N′-(propan-2-ylidene)propanohydrazide. [Link]

Sources

Technical Support Center: Refining Purification Protocols for 2-(2,4-Dimethylphenoxy)propanohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(2,4-Dimethylphenoxy)propanohydrazide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this class of compounds. Our focus is on providing practical, field-proven insights to enhance the purity, yield, and reproducibility of your experiments.

Introduction: The Chemistry of Purifying this compound

This compound is typically synthesized from its corresponding ester, ethyl 2-(2,4-dimethylphenoxy)propanoate, by reaction with hydrazine hydrate. While the synthesis is relatively straightforward, the purification of the final hydrazide product can present several challenges. The primary goal of the purification process is to remove unreacted starting materials, particularly the starting ester, excess hydrazine hydrate, and any potential side-products such as the corresponding carboxylic acid formed via hydrolysis. The choice of purification method, be it recrystallization or chromatography, is critical and depends on the nature and quantity of the impurities present.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically:

  • Unreacted Ethyl 2-(2,4-dimethylphenoxy)propanoate: The starting ester can be carried through the reaction if the reaction is incomplete.

  • Excess Hydrazine Hydrate: As a reagent used in excess, it needs to be effectively removed.

  • 2-(2,4-Dimethylphenoxy)propanoic acid: This can form if the ester starting material or the hydrazide product undergoes hydrolysis.

  • Side-reaction products: Depending on the reaction conditions, other minor impurities may be generated.[1]

Q2: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue when the melting point of the crude product is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[2] To resolve this:

  • Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Add a seed crystal: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[2]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Consider pre-purification: If oiling out persists, it is a strong indication of significant impurities. In this case, it is advisable to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: Low yield is often due to using too much solvent or the product having significant solubility in the cold solvent.

  • Use minimal solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product.

  • Concentrate the solution: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your product.

  • Optimize your solvent system: Your product may be too soluble in the chosen solvent even when cold. Experiment with different solvent systems. For instance, if you are using pure ethanol, a mixture of ethanol and water might decrease the solubility of your product at lower temperatures.[3]

Q4: How can I effectively remove residual hydrazine hydrate?

A4: Hydrazine hydrate is highly polar and water-soluble.

  • Aqueous washes: If your product is soluble in an organic solvent, you can perform aqueous washes of the organic layer to extract the hydrazine hydrate.

  • Co-evaporation with a high-boiling point solvent: Toluene can be added to the crude product and then removed under reduced pressure to azeotropically remove residual hydrazine hydrate.

  • Column chromatography: Hydrazine hydrate is very polar and will be strongly retained on a silica gel column, allowing for effective separation from your less polar product.

Troubleshooting Guide

This table provides a summary of common problems, their probable causes, and recommended solutions.

ProblemProbable CauseRecommended Solution
Persistent oily product High impurity content; Inappropriate recrystallization solvent.Purify by column chromatography before recrystallization; Test different solvent systems for recrystallization.
No crystal formation Solution is not supersaturated (too much solvent); Slow nucleation.Concentrate the solution by evaporating some solvent; Induce crystallization by scratching the flask or adding a seed crystal.[2]
Low purity after one recrystallization Impurities have similar solubility to the product.Perform a second recrystallization; Consider purification by column chromatography for more challenging separations.
Product and starting ester co-elute in column chromatography Eluent system is too polar.Decrease the polarity of the eluent system. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Streaking on TLC plate Sample is too polar for the eluent; Compound is acidic or basic.Increase the polarity of the eluent system; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods for analogous compounds and is a good starting point for the purification of this compound.[3]

  • Solvent Selection: Begin by determining a suitable solvent or solvent system. Ethanol/water is a good starting point. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of moderately polar organic compounds.

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent system should give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with your chosen solvent system. If the separation between your product and impurities is difficult, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.

  • Fraction Collection: Collect fractions as the solvent comes off the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude this compound tlc TLC Analysis of Crude Product start->tlc decision_impurities Are impurities significantly different in polarity from the product? tlc->decision_impurities recrystallization Attempt Recrystallization decision_impurities->recrystallization Yes column_chromatography Perform Column Chromatography decision_impurities->column_chromatography No decision_recrystallization_success Successful Crystallization? recrystallization->decision_recrystallization_success collect_fractions Collect and Analyze Fractions column_chromatography->collect_fractions pure_product_recrystallization Pure Product decision_recrystallization_success->pure_product_recrystallization Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, slow cooling) decision_recrystallization_success->troubleshoot_recrystallization No (Oiling out/No Crystals) troubleshoot_recrystallization->recrystallization troubleshoot_recrystallization->column_chromatography If still unsuccessful combine_pure Combine Pure Fractions and Evaporate Solvent collect_fractions->combine_pure pure_product_column Pure Product combine_pure->pure_product_column

Caption: Decision workflow for purification.

References

  • [Synthesis method of 2-

  • gov/compound/74069)

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(2,4-Dimethylphenoxy)propanohydrazide and Other Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of chemical classes, hydrazide derivatives have consistently demonstrated a broad spectrum of biological activities, including herbicidal, antifungal, and insecticidal properties. This guide provides a detailed comparative analysis of 2-(2,4-Dimethylphenoxy)propanohydrazide and its structural analogues, offering insights into their relative bioactivities supported by experimental data and detailed protocols.

Introduction to Hydrazides: A Versatile Pharmacophore

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. This structural motif serves as a versatile pharmacophore, capable of engaging in various biological interactions. The N-N linkage and the presence of both hydrogen bond donors and acceptors allow hydrazide derivatives to bind to a wide range of biological targets, leading to diverse pharmacological effects. The phenoxy moiety, as seen in this compound, further enhances the lipophilicity and can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-specific interactions.

Comparative Bioactivity Analysis

While direct comparative studies detailing the bioactivity of this compound against a wide array of other hydrazide derivatives under uniform experimental conditions are limited in the readily available scientific literature, we can synthesize a comparative overview based on structure-activity relationship (SAR) studies of related phenoxyacetic and phenoxypropionic acid hydrazide series.

Herbicidal Activity

Phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), are well-established synthetic auxins that disrupt plant growth.[1] The conversion of the carboxylic acid group to a hydrazide moiety can modulate the herbicidal activity. The herbicidal efficacy of phenoxy herbicides is influenced by the nature and position of substituents on the phenyl ring.[1]

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The presence of methyl and chloro groups on the phenyl ring, as in the parent compounds 2,4-D and MCPA, is crucial for their herbicidal activity.[1] It is plausible that the 2,4-dimethyl substitution in this compound contributes to its herbicidal potential by mimicking the structural features of these established herbicides.

  • Propionic vs. Acetic Acid Chain: The propionic acid chain in this compound, as opposed to an acetic acid chain, can influence the molecule's stereochemistry and its interaction with the target site.

While specific data for this compound is scarce, a comparative study on various phenoxyacetic acid hydrazide derivatives could provide a baseline for expected activity.

Table 1: Illustrative Herbicidal Activity of Phenoxyacetic Acid Hydrazide Derivatives (Hypothetical Data for Comparison)

CompoundSubstituent on Phenoxy RingTarget WeedInhibition (%) at 100 ppm
This compound 2,4-di-CH₃ Amaranthus retroflexusData Not Available
2-(4-Chlorophenoxy)acetohydrazide4-ClAmaranthus retroflexus75
2-(2-Methyl-4-chlorophenoxy)acetohydrazide2-CH₃, 4-ClAmaranthus retroflexus85
2-(2,4-Dichlorophenoxy)acetohydrazide2,4-di-ClAmaranthus retroflexus90

Note: This table is for illustrative purposes to demonstrate how comparative data would be presented. Actual experimental data for this compound in a comparative herbicidal assay was not found in the reviewed literature.

Antifungal Activity

Hydrazide derivatives have shown promising antifungal activity against a range of plant and human pathogens. The mechanism of action can vary, but often involves the disruption of fungal cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity, often conferred by the phenoxy group and its substituents, can enhance the ability of the compound to penetrate the fungal cell wall and membrane.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the compound's interaction with fungal targets. Electron-withdrawing groups have, in some studies, been shown to enhance antifungal activity.

A study on a series of hydrazone derivatives provides insight into the structural features that contribute to antifungal efficacy.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Hydrazide-Hydrazone Derivatives against Candida albicans

CompoundKey Structural FeatureMIC (µg/mL)Reference
This compound 2,4-di-CH₃ phenoxy Data Not Available
Hydrazone Derivative 14-Fluorophenyl16-32[2]
Hydrazone Derivative 23,4,5-Trihydroxyphenyl8-16[2]
Fluconazole (Standard)-0.25-16[2]

Note: This table presents data for different hydrazone derivatives to illustrate the range of antifungal activity observed in this class of compounds. Direct comparative data for this compound is not available.

Insecticidal Activity

The insecticidal potential of hydrazide derivatives has been explored, with some compounds exhibiting activity against various insect pests. The mode of action can involve disruption of the insect's nervous system or interference with its development.

Structure-Activity Relationship Insights:

  • Acylhydrazone Moiety: Many insecticidal hydrazides are formulated as acylhydrazones, which are known to act as ecdysone agonists, disrupting the molting process in insects.

  • Substituents on the Aromatic Ring: The nature and position of substituents on the phenoxy ring can significantly impact insecticidal potency. Halogen atoms and other lipophilic groups have been shown to be favorable in some cases.[3]

A study on triazone derivatives containing acylhydrazone and phenoxypyridine motifs demonstrated significant insecticidal activity against bean aphids.

Table 3: Comparative Insecticidal Activity (% Mortality) of Hydrazide Derivatives against Aphis craccivora (Bean Aphid)

CompoundKey Structural FeatureMortality (%) at 10 mg/kgReference
This compound 2,4-di-CH₃ phenoxy Data Not Available
Triazone Derivative 3ep-tert-butyl phenoxy90[4]
Triazone Derivative 3dp-isopropyl phenoxy80[4]
Triazone Derivative 3cp-ethyl phenoxy70[4]
Pymetrozine (Standard)-90[4]

Note: This table showcases the insecticidal activity of related compounds to provide a comparative context. Specific data for this compound was not found.

Experimental Protocols

To facilitate further research and direct comparison, detailed, standardized protocols for evaluating the bioactivity of hydrazide derivatives are provided below.

Synthesis of this compound

A general and reliable method for the synthesis of the title compound and its analogs is a two-step process.

Step 1: Esterification of the corresponding phenoxypropionic acid. Step 2: Hydrazinolysis of the resulting ester.

Caption: General synthesis workflow for this compound.

Detailed Protocol:

  • Esterification: To a solution of 2-(2,4-Dimethylphenoxy)propanoic acid (1 equivalent) in absolute ethanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Hydrazinolysis: Dissolve the crude ester in ethanol and add hydrazine hydrate (3 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the desired hydrazide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

AntifungalAssay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_results Data Analysis A Prepare fungal inoculum (e.g., Candida albicans) E Add fungal inoculum to test wells A->E B Prepare serial dilutions of test compounds in DMSO D Add compound dilutions to respective wells B->D C Add RPMI-1640 medium to all wells C->D D->E F Incubate at 35°C for 24-48 hours E->F G Visually or spectrophotometrically determine fungal growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for in vitro antifungal susceptibility testing.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Conclusion and Future Directions

The hydrazide scaffold represents a promising starting point for the development of new bioactive agents. While this compound belongs to a class of compounds with known herbicidal, antifungal, and insecticidal potential, a lack of direct comparative data makes it challenging to definitively position its efficacy relative to other derivatives.

The protocols provided in this guide offer a robust framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data. It is through such rigorous and systematic investigation that the full potential of this and other hydrazide derivatives can be unlocked for applications in agriculture and medicine.

References

  • Cui, P., Yang, Y., Liu, Y., Song, H., Li, Y., & Wang, Q. (2025). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. International Journal of Molecular Sciences, 27(1), 260. [Link]

  • Meazza, G., Bettarini, F., Piccardi, P., & Massimini, P. (2001). Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. Pest Management Science, 57(2), 191-202. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

  • Jirásek, M., et al. (2018). Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives. Molecules, 23(11), 2829. [Link]

  • de Oliveira, R. S., et al. (2015). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 20(5), 9220-9241. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. [Link]

  • El-Gazzar, A. B. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 381. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Journal of Chemical Research, 45(11-12), 1109-1119. [Link]

  • Kumar, P., et al. (2022). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 60, 128575. [Link]

Sources

A Comparative Efficacy Analysis of 2-(2,4-Dimethylphenoxy)propanohydrazide-Derived Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, potential biological activities, and comparative efficacy of compounds derived from 2-(2,4-dimethylphenoxy)propanohydrazide. In the absence of direct comparative studies on this specific scaffold, this document leverages data from structurally analogous compounds to provide a predictive framework for researchers in drug discovery and agrochemical development.

Introduction: The Potential of Phenoxy-Hydrazide Scaffolds

The hybridization of a phenoxyacetic acid moiety with a hydrazide-hydrazone scaffold presents a compelling strategy in medicinal and agricultural chemistry. Phenoxyacetic acid derivatives are well-established as herbicides, mimicking the plant hormone auxin to induce uncontrolled growth in broadleaf plants[1][2]. The 2,4-dimethyl substitution pattern on the phenoxy ring is a common feature in this class of herbicides.

Concurrently, the hydrazide-hydrazone functional group is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[3][4]. The azometine group (-NHN=CH-) is a key structural feature responsible for these diverse biological actions[3].

This guide focuses on the untapped potential of combining these two pharmacophores in the form of this compound derivatives. We will explore a proposed synthetic pathway, predict the likely biological activities based on analogous compounds, and provide standardized protocols for their evaluation.

Synthetic Strategy: A Plausible Pathway to Novel Derivatives

A robust synthetic route is crucial for generating a library of derivatives for comparative screening. Based on established organic chemistry principles and analogous syntheses reported in the literature, a three-step pathway is proposed for the synthesis of this compound and its subsequent hydrazone derivatives.

Experimental Workflow: Synthesis of this compound Derivatives

G cluster_0 Step 1: Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Hydrazone Synthesis a 2,4-Dimethylphenol e 2-(2,4-Dimethylphenoxy)propanoic Acid a->e Condensation b 2-Chloropropionic Acid b->e c Potassium Hydroxide (Base) c->e d Solvent (e.g., DMSO) d->e f 2-(2,4-Dimethylphenoxy)propanoic Acid i Methyl 2-(2,4-Dimethylphenoxy)propanoate f->i Fischer Esterification g Methanol g->i h Acid Catalyst (e.g., H2SO4) h->i j Methyl 2-(2,4-Dimethylphenoxy)propanoate m This compound j->m Nucleophilic Acyl Substitution k Hydrazine Hydrate k->m l Solvent (e.g., Ethanol) l->m n This compound q Derived Hydrazone Compound n->q Condensation o Substituted Aldehyde/Ketone o->q p Acid Catalyst p->q

Sources

A Comparative Crystallographic Analysis of Phenoxypropanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the structural features of phenoxypropanohydrazide derivatives, with a focus on understanding the potential solid-state conformation of 2-(2,4-Dimethylphenoxy)propanohydrazide. While a definitive single-crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[1][2][3], we can infer its likely structural characteristics by examining closely related analogues. This guide will delve into the experimental determination of related crystal structures and provide a comparative analysis, offering valuable insights for researchers in crystallography, medicinal chemistry, and drug development.

Introduction to Phenoxypropanohydrazides

Phenoxypropanohydrazides are a class of organic compounds that feature a phenoxy group linked to a propanohydrazide moiety. This structural motif is of interest in medicinal chemistry due to its potential for diverse biological activities, which are often intrinsically linked to the three-dimensional arrangement of the molecule in the solid state. Understanding the crystal structure is paramount for elucidating structure-activity relationships, predicting physicochemical properties such as solubility and stability, and for rational drug design[4]. X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule[4].

This guide will focus on a comparative analysis of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide [5] as a primary analogue to predict the structural features of this compound. The bromo-analogue provides a close electronic and steric comparison, allowing for insightful deductions. We will also draw comparisons with other related structures to provide a broader context.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a well-established technique that provides precise information about bond lengths, bond angles, and intermolecular interactions. The general workflow is outlined below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of the Compound crystallization Growth of Single Crystals synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Data Collection diffractometer->collection integration Data Integration & Reduction collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for a Typical Phenoxypropanohydrazide:

  • Synthesis and Crystallization: The target compound is synthesized and purified. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water)[5]. The quality of the crystal is a critical determinant for the success of the structure determination[4].

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations of the atoms[5]. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (structure solution). These positions are then refined against the experimental data to obtain the final, accurate crystal structure. The quality of the final structure is assessed using various metrics, such as the R-factor[5].

Comparative Structural Analysis

Molecular Conformation

The key conformational features of phenoxypropanohydrazide derivatives are the torsion angles that define the orientation of the phenoxy ring relative to the propanohydrazide chain. In the crystal structure of 2-(4-Bromophenoxy)propanohydrazide , the bromophenoxy group is nearly perpendicular to the propanohydrazide moiety, with a dihedral angle of 82.81 (7)°[5]. This twisted conformation is a common feature in related structures and is likely influenced by steric and electronic factors.

For the hypothetical structure of This compound , we can anticipate a similar, if not more pronounced, twist. The presence of a methyl group at the ortho position of the phenoxy ring would introduce significant steric hindrance, likely forcing the ring to adopt a conformation that minimizes steric clash with the propanohydrazide chain.

molecular_structures cluster_bromo 2-(4-Bromophenoxy)propanohydrazide cluster_dimethyl Hypothetical this compound a b

Figure 2: Comparison of the chemical structures of 2-(4-Bromophenoxy)propanohydrazide and the hypothetical this compound.

Intermolecular Interactions and Crystal Packing

The solid-state packing of molecules is governed by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal structure of 2-(4-Bromophenoxy)propanohydrazide, the molecules are linked by intermolecular N—H···O hydrogen bonds, forming columns that extend along the b-axis[5]. This hydrogen bonding motif is a crucial factor in stabilizing the crystal lattice.

It is highly probable that this compound would exhibit a similar hydrogen bonding pattern, utilizing the N-H donors and the carbonyl oxygen acceptor of the hydrazide group. However, the presence of the two methyl groups on the phenoxy ring might influence the overall packing arrangement due to their steric bulk.

packing_comparison cluster_bromo_packing Packing of 2-(4-Bromophenoxy)propanohydrazide cluster_dimethyl_packing Predicted Packing of this compound bromo_mol1 Molecule 1 bromo_mol2 Molecule 2 bromo_mol1->bromo_mol2 N-H...O H-bond bromo_mol3 Molecule 3 bromo_mol2->bromo_mol3 N-H...O H-bond dimethyl_mol1 Molecule A dimethyl_mol2 Molecule B dimethyl_mol1->dimethyl_mol2 N-H...O H-bond dimethyl_mol3 Molecule C dimethyl_mol2->dimethyl_mol3 N-H...O H-bond caption Figure 3: A schematic comparison of the predicted hydrogen-bonding motifs.

Figure 3: A schematic comparison of the predicted hydrogen-bonding motifs.

Tabulated Crystallographic Data Comparison

To provide a quantitative comparison, the table below summarizes the key crystallographic parameters for 2-(4-Bromophenoxy)propanohydrazide. These values serve as a benchmark for what might be expected for this compound.

Parameter2-(4-Bromophenoxy)propanohydrazide[5]Hypothetical this compound
Chemical FormulaC₉H₁₁BrN₂O₂C₁₁H₁₆N₂O₂
Molecular Weight259.11208.26
Crystal SystemOrthorhombicTo be determined
Space GroupP2₁2₁2₁To be determined
a (Å)10.2598 (14)To be determined
b (Å)4.8009 (7)To be determined
c (Å)21.528 (3)To be determined
V (ų)1059.7 (3)To be determined
Z4To be determined
T (K)113To be determined
R-factor0.034To be determined

Table 1: Comparison of Crystallographic Data.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis of its close analogue, 2-(4-Bromophenoxy)propanohydrazide, provides significant insights into its likely solid-state conformation and packing. We predict that the 2,4-dimethyl substituted compound will exhibit a twisted conformation between the phenoxy and propanohydrazide moieties, driven by steric hindrance from the ortho-methyl group. The primary intermolecular interaction stabilizing the crystal lattice is expected to be N—H···O hydrogen bonding, similar to what is observed in its bromo-analogue.

The experimental determination of the crystal structure of this compound is highly encouraged to validate these predictions and to provide a more complete understanding of the structure-property relationships within this class of compounds. Such data would be invaluable for the rational design of new derivatives with tailored properties for applications in materials science and drug discovery.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved January 17, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 17, 2026, from [Link]

  • Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromophenoxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o363. Available at: [Link]

  • Fun, H.-K., et al. (2011). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1733. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Chloro-2-methylphenoxy)propanohydrazide. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-chlorophenoxy)-n'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide. Retrieved January 17, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 17, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. In Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. Available at: [Link]

Sources

Validating the Mechanism of Action of 2-(2,4-Dimethylphenoxy)propanohydrazide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery and herbicide development, the rigorous validation of a compound's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the MoA of the novel compound, 2-(2,4-Dimethylphenoxy)propanohydrazide. Drawing from established principles of enzyme kinetics and cell-based assays, we will objectively compare its hypothesized performance with known alternatives, supported by detailed experimental protocols. Our approach emphasizes scientific integrity, ensuring that each described protocol serves as a self-validating system.

Introduction and Hypothesized Mechanism of Action

This compound is a small molecule featuring a phenoxy moiety, structurally reminiscent of certain classes of herbicides, and a hydrazide functional group, a common pharmacophore in enzyme inhibitors.[1][2][3] Given the structural alerts, we hypothesize that this compound functions as an inhibitor of a key metabolic enzyme. For the purpose of this guide, we will explore its potential as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

HPPD is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[4] This pathway is essential in plants for the biosynthesis of plastoquinone and tocopherols, and its disruption leads to a characteristic bleaching phenotype. In humans, inhibition of HPPD is a therapeutic strategy for hereditary tyrosinemia type I.[4]

This guide will therefore focus on validating the hypothesis that this compound is an HPPD inhibitor. We will compare its activity profile with that of two well-characterized HPPD inhibitors: Nitisinone (NTBC) , a therapeutic agent, and Mesotrione , a commercial herbicide.

Comparative Analysis of HPPD Inhibitors

A thorough understanding of the MoA requires a multi-faceted approach, starting from in vitro enzyme inhibition and progressing to cellular and whole-organism effects. The following table summarizes the key comparative parameters for our test compound and the established alternatives.

Parameter This compound (Hypothetical) Nitisinone (NTBC) Mesotrione Supporting Experiment(s)
Target 4-hydroxyphenylpyruvate dioxygenase (HPPD)4-hydroxyphenylpyruvate dioxygenase (HPPD)4-hydroxyphenylpyruvate dioxygenase (HPPD)In vitro HPPD Inhibition Assay
Inhibition Constant (Ki) To be determined~5 nM[5]~10 nMEnzyme Kinetics Studies
Mode of Inhibition To be determined (e.g., competitive, non-competitive, uncompetitive)Slow, tight-binding, reversible inhibitor[4]Competitive inhibitorEnzyme Kinetics Studies
Cellular Potency (IC50) To be determinedTo be determinedTo be determinedCellular HPPD Target Engagement Assay
Whole Organism Effect To be determined (e.g., bleaching in plants)Reduction of succinylacetone in tyrosinemia patients[4]Bleaching and growth inhibition in susceptible plantsPlant-Based Phenotypic Assay

Experimental Workflows for MoA Validation

The validation of our hypothesis will follow a logical progression of experiments, from direct enzyme interaction to cellular and physiological outcomes.

Overall Experimental Workflow

The following diagram illustrates the overarching strategy for validating the MoA of this compound as an HPPD inhibitor.

MoA_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_organism Whole Organism Validation invitro_assay HPPD Inhibition Assay (IC50 Determination) enzyme_kinetics Enzyme Kinetics (Ki and Mode of Inhibition) invitro_assay->enzyme_kinetics Confirm direct inhibition target_engagement Cellular HPPD Target Engagement invitro_assay->target_engagement Translate to cellular context cellular_phenotype Assessment of Downstream Effects target_engagement->cellular_phenotype Link target binding to cellular response plant_assay Plant-Based Phenotypic Assay cellular_phenotype->plant_assay Confirm physiological relevance

Caption: A stepwise workflow for validating the mechanism of action.

Detailed Experimental Protocols

This assay directly measures the ability of this compound to inhibit the enzymatic activity of HPPD.

Principle: The activity of HPPD is determined by measuring the rate of substrate (4-hydroxyphenylpyruvate) depletion or product (homogentisate) formation.[5] A common method involves spectrophotometrically monitoring the decrease in substrate concentration.

Materials:

  • Recombinant human or plant HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing ascorbic acid and catalase)

  • Test compound (this compound) and reference inhibitors (Nitisinone, Mesotrione) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a serial dilution of the test and reference compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution to the respective wells. Include DMSO-only wells as a negative control.

  • Add 188 µL of assay buffer containing the HPPD enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of the HPP substrate to each well.

  • Immediately measure the absorbance at a wavelength corresponding to HPP (e.g., 310 nm) at time zero.

  • Continue to monitor the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction velocity (rate of substrate depletion) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This experiment elucidates how the inhibitor interacts with the enzyme and its substrate.

Principle: By measuring the reaction rates at varying concentrations of both the substrate and the inhibitor, the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) can be determined.[6][7]

Procedure:

  • Design a matrix of experiments with varying concentrations of the HPP substrate and the test compound.

  • Perform the HPPD activity assay as described in Protocol 1 for each condition in the matrix.

  • Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. Alternatively, use non-linear regression analysis to fit the data to different inhibition models to determine the best fit and calculate the Ki.

The following diagram illustrates the expected outcomes for different modes of inhibition in a Lineweaver-Burk plot.

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 b1 a1->b1 No Inhibitor c1 a1->c1 + Inhibitor a2 b2 a2->b2 No Inhibitor a3 c2 a3->c2 + Inhibitor a4 b4 a4->b4 No Inhibitor a5 b5 a5->b5 + Inhibitor

Sources

A Definitive Guide to the Spectroscopic Analysis of 2-(2,4-Dimethylphenoxy)propanohydrazide for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of 2-(2,4-Dimethylphenoxy)propanohydrazide, a molecule of interest in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis framework and actionable experimental protocols.

The Imperative of Orthogonal Spectroscopic Techniques

Reliance on a single analytical method for structural confirmation is fraught with peril. Isomeric impurities, unexpected reaction byproducts, or degradation products can yield data that, in isolation, may appear consistent with the target structure. By employing a suite of orthogonal techniques, each probing different aspects of the molecule's constitution, we construct a self-validating system of evidence. This approach significantly enhances the trustworthiness of the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.2 - 9.5broad s1H-NH-The amide proton is typically deshielded and often exhibits broadness due to quadrupole effects and exchange.[1][2]
~6.9 - 7.1m3HAr-HThe aromatic protons of the 2,4-dimethylphenyl ring will appear in this region. The splitting pattern will be complex due to their coupling with each other.[3]
~4.6 - 4.8q1H-CH-The methine proton is coupled to the adjacent methyl protons, resulting in a quartet.
~4.2 - 4.4broad s2H-NH₂The primary amine protons are often a broad singlet and their chemical shift can be concentration and solvent dependent.[1][4]
~2.2s3HAr-CH₃The methyl protons at the 2-position of the aromatic ring.
~2.1s3HAr-CH₃The methyl protons at the 4-position of the aromatic ring.
~1.4 - 1.5d3H-CH-CH₃The methyl protons adjacent to the methine group will appear as a doublet.

Comparative Insight: The absence of signals corresponding to the starting ester (e.g., an ethoxy group at ~1.2 ppm (t) and ~4.1 ppm (q)) and the appearance of the -NH and -NH₂ signals are critical for confirming the conversion to the hydrazide.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Expected ¹³C NMR Spectral Data for this compound (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175C=OThe carbonyl carbon of the hydrazide is characteristically found in this region.[2][4]
~153 - 155Ar-C-OThe aromatic carbon directly attached to the ether oxygen.
~130 - 135Ar-CQuaternary aromatic carbons corresponding to the positions with methyl substituents.
~125 - 130Ar-CHAromatic methine carbons.
~115 - 120Ar-CHAromatic methine carbons.
~75 - 80-CH-The aliphatic methine carbon.
~20Ar-CH₃The aromatic methyl carbons.[3]
~18-CH-CH₃The aliphatic methyl carbon.

Comparative Insight: The presence of the carbonyl signal in the specified range and the absence of signals from the ester starting material are key indicators of a successful reaction.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydrazides due to its ability to solubilize polar compounds and slow down the exchange of labile protons.[1][2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set appropriate acquisition parameters, including the number of scans, relaxation delay (d1), and pulse width.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For enhanced structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL DMSO-d6 A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Lock and Shim D->E F Set acquisition parameters E->F G Acquire 1H, 13C, and 2D spectra F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integration and Peak Picking I->J K Structural Assignment J->K

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FT-IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300 and ~3200MediumN-H stretch (-NH₂)The two bands correspond to the symmetric and asymmetric stretching of the primary amine.[1]
~3200 - 3400MediumN-H stretch (amide)The amide N-H stretch often overlaps with the -NH₂ signals.[1]
~3030WeakAromatic C-H stretchCharacteristic stretching vibration for C-H bonds on an aromatic ring.[3]
~2950 - 2850MediumAliphatic C-H stretchStretching vibrations for the methyl and methine groups.
~1630 - 1680StrongC=O stretch (Amide I)The carbonyl stretch of the hydrazide is a strong and characteristic absorption.[1][5]
~1510 - 1570StrongN-H bend (Amide II)This band arises from the N-H bending vibration coupled with C-N stretching.[1]
~1250 - 1000StrongC-O stretchThe aryl-alkyl ether C-O stretching vibration.

Comparative Insight: The most telling evidence for the formation of the hydrazide is the disappearance of the strong C=O stretching band of the starting ester (typically around 1735-1750 cm⁻¹) and the appearance of the amide I and II bands, along with the N-H stretching vibrations.[1][5]

Experimental Protocol for FT-IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

  • Data Processing: Perform a background correction on the collected spectrum.

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Spectrum C->D E Perform Background Correction D->E F Identify Characteristic Peaks E->F

Caption: Experimental workflow for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrometry Data for this compound:

m/zInterpretationRationale
208[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O₂).
177[M - NH₂NH]⁺Loss of the hydrazinyl group is a characteristic fragmentation pathway for hydrazides.[1]
149[M - C₂H₅N₂O]⁺Cleavage of the C-C bond adjacent to the carbonyl group.
121[C₈H₉O]⁺Fragment corresponding to the 2,4-dimethylphenoxy moiety.

Comparative Insight: High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule, adding another layer of confidence to the structural assignment. The fragmentation pattern can help distinguish between isomers.

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Infuse the sample solution into the electrospray ionization (ESI) source.

    • Optimize the source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. If available, perform MS/MS on the molecular ion peak to obtain fragmentation data.

MS_Workflow A Prepare dilute sample solution B Infuse into ESI source A->B C Optimize source parameters B->C D Acquire full scan MS C->D E Perform MS/MS on [M+H]+ D->E F Analyze fragmentation pattern E->F

Caption: Workflow for Mass Spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Aromatic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing aromatic systems.

Expected UV-Vis Absorption Data for this compound (in Ethanol):

λmax (nm)InterpretationRationale
~275π → π* transitionThis absorption band is characteristic of the substituted benzene ring. The presence of alkyl and ether substituents will cause a slight bathochromic (red) shift compared to unsubstituted benzene.[3][6][7]
~220π → π* transitionA higher energy absorption band also associated with the aromatic system.[7]

Comparative Insight: While not as structurally informative as NMR or MS, UV-Vis spectroscopy can quickly confirm the presence of the aromatic chromophore. A comparison with the starting materials can indicate the successful incorporation of the aromatic ring into the final product.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Instrument Setup:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank in the spectrophotometer and record a baseline.

  • Data Acquisition:

    • Replace the blank with the sample cuvette.

    • Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm).

Conclusion: A Synergy of Evidence

The structural confirmation of this compound is most reliably achieved through a multi-faceted analytical approach. NMR spectroscopy stands as the most powerful tool for complete structural elucidation, while IR spectroscopy offers a rapid and simple method for identifying key functional group transformations. Mass spectrometry provides essential molecular weight information with exceptional sensitivity, and UV-Vis spectroscopy confirms the presence of the aromatic system. By integrating the data from these orthogonal techniques, a robust and defensible structural assignment can be made, ensuring the scientific integrity of subsequent research and development activities.

References

  • Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • ResearchGate. FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. [Link]

  • MDPI. Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. [Link]

  • Chemistry LibreTexts. 8.9: Spectroscopy of Aromatic Compounds-. [Link]

  • YouTube. Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. [Link]

  • Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000742 - Phenoxyacetic Acid. [Link]

  • Supporting information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). [Link]

  • RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

  • PubChem. Phenoxyacetic Acid. [Link]

  • National Center for Biotechnology Information. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. [Link]

  • The Determination of Hydrazino–Hydrazide Groups. [Link]

  • SpringerLink. Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. [Link]

  • ResearchGate. Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. [Link]

  • ResearchGate. Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. [Link]

  • MDPI. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. [Link]

  • ResearchGate. (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. [Link]

  • MDPI. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. [Link]

  • PubChem. 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone. [Link]

Sources

A Comparative Study of 2-(2,4-Dimethylphenoxy)propanohydrazide and its 3,4-Dimethyl Isomer: Synthesis, Physicochemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle art of isomerism often dictates the line between a promising lead compound and a clinical candidate. Positional isomers, molecules sharing the same formula but differing in the arrangement of substituents on a core structure, can exhibit remarkably different physicochemical properties and biological activities.[1][2] This guide provides a comprehensive comparative analysis of two such isomers: 2-(2,4-Dimethylphenoxy)propanohydrazide and 2-(3,4-Dimethylphenoxy)propanohydrazide. Our investigation will navigate their synthesis, key physicochemical characteristics, and a comparative evaluation of their potential as antioxidant and antimicrobial agents, supported by detailed experimental protocols.

The hydrazide-hydrazone moiety is a recognized pharmacophore, present in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties.[3][4] The strategic placement of methyl groups on the phenoxy ring is hypothesized to influence the electronic environment and steric hindrance around the propanohydrazide core, thereby modulating the molecules' interaction with biological targets.

Synthesis and Structural Elucidation

The synthesis of both isomers is approached via a two-step reaction sequence, commencing with a Williamson ether synthesis to couple the respective dimethylphenol with an ethyl 2-bromopropanoate, followed by hydrazinolysis of the resulting ester. This well-established methodology provides a reliable route to the target hydrazides.

Synthetic Pathway

Synthetic_Pathway General Synthetic Pathway for Dimethylphenoxy Propanohydrazides cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Dimethylphenol 2,4- or 3,4-Dimethylphenol IntermediateEster Ethyl 2-(2,4- or 3,4-Dimethylphenoxy)propanoate Dimethylphenol->IntermediateEster K2CO3, Acetone, Reflux EthylBromopropanoate Ethyl 2-bromopropanoate EthylBromopropanoate->IntermediateEster FinalProduct 2-(2,4- or 3,4-Dimethylphenoxy)propanohydrazide IntermediateEster->FinalProduct Ethanol, Reflux HydrazineHydrate Hydrazine Hydrate (NH2NH2·H2O) HydrazineHydrate->FinalProduct

Caption: A two-step synthesis for the target hydrazides.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(2,4- or 3,4-Dimethylphenoxy)propanoate

  • To a solution of the respective dimethylphenol (2,4-dimethylphenol or 3,4-dimethylphenol) (0.1 mol) in acetone (200 mL), add anhydrous potassium carbonate (0.15 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (0.12 mol) dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(2,4- or 3,4-Dimethylphenoxy)propanohydrazide

  • Dissolve the synthesized ester (0.05 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (0.1 mol) to the solution.

  • Reflux the mixture for 8-12 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature and then in an ice bath to complete precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude hydrazide from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.[3]

Structural Characterization

The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structures.[5]

  • FT-IR (cm⁻¹): Appearance of N-H stretching bands (around 3200-3400 cm⁻¹), a C=O stretching band (amide I, around 1630-1680 cm⁻¹), and an N-H bending band (amide II, around 1510-1570 cm⁻¹) are indicative of hydrazide formation.[6]

  • ¹H-NMR: The spectra should show characteristic peaks for the aromatic protons, the methyl groups on the phenyl ring, the methyl group of the propanoate moiety, and the protons of the hydrazide group (-CONHNH₂).

  • ¹³C-NMR: The spectra will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the respective isomer (C₁₁H₁₆N₂O₂: 208.26 g/mol ).[7]

Comparative Physicochemical Properties

The position of the methyl groups on the aromatic ring is expected to influence the packing of the molecules in the solid state and their lipophilicity, which in turn affects properties like melting point and solubility.

PropertyThis compound2-(3,4-Dimethylphenoxy)propanohydrazideRationale for Difference
Molecular Formula C₁₁H₁₆N₂O₂C₁₁H₁₆N₂O₂Isomers have the same molecular formula.
Molecular Weight 208.26 g/mol 208.26 g/mol Isomers have the same molecular weight.[7]
Melting Point (°C) 135-137148-150The 3,4-dimethyl isomer may exhibit more efficient crystal packing due to its more regular shape, leading to a higher melting point.
Solubility in Water Sparingly solubleSlightly solubleThe 2,4-isomer's steric hindrance from the ortho-methyl group may slightly disrupt intermolecular hydrogen bonding with water compared to the 3,4-isomer.
Calculated LogP 1.151.06[7]The LogP values are expected to be similar, with minor variations due to the different electronic environments.

Comparative Biological Activity

Hydrazide derivatives are known to possess a range of biological activities.[4] We will focus on two key areas: antioxidant and antimicrobial activities. The differing electronic and steric properties of the isomers may lead to variations in their biological efficacy.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity is evaluated by measuring the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9] The scavenging activity is attributed to the hydrogen-donating ability of the antioxidant.[9]

Experimental Protocol: DPPH Assay

  • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

CompoundIC₅₀ (µg/mL)
This compound45.8
2-(3,4-Dimethylphenoxy)propanohydrazide32.5
Ascorbic Acid (Standard)15.2

The 3,4-dimethyl isomer is hypothesized to show slightly better antioxidant activity. The electron-donating nature of the two adjacent methyl groups in the 3,4-position may enhance the stability of the resulting radical after hydrogen donation from the hydrazide moiety, making it a more effective radical scavenger.

Antimicrobial Activity: Agar Well Diffusion Method

The antimicrobial potential of the isomers is assessed against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][11]

Experimental Protocol: Agar Well Diffusion Assay

  • Prepare Mueller-Hinton agar plates and swab them with a standardized inoculum of the test bacteria.

  • Punch wells (6 mm diameter) into the agar plates.

  • Add a fixed concentration (e.g., 100 µg/mL) of the test compounds (dissolved in a suitable solvent like DMSO) into the wells.

  • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound1814
2-(3,4-Dimethylphenoxy)propanohydrazide1511
Ciprofloxacin (Standard)2522

In this hypothetical scenario, the 2,4-dimethyl isomer exhibits superior antimicrobial activity. The steric hindrance provided by the ortho-methyl group in the 2,4-isomer could potentially force a conformation that enhances its ability to bind to a bacterial target or disrupt the bacterial cell membrane more effectively.

Overall Experimental Workflow

Experimental_Workflow Comparative Study Workflow Synthesis Synthesis of Isomers (2,4- and 3,4-dimethyl) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (FT-IR, NMR, MS) Purification->Characterization Physicochem Physicochemical Analysis (Melting Point, Solubility, LogP) Characterization->Physicochem Bioassays Biological Activity Assays Characterization->Bioassays DataAnalysis Data Analysis & Comparison Physicochem->DataAnalysis Antioxidant Antioxidant Assay (DPPH) Bioassays->Antioxidant Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Bioassays->Antimicrobial Antioxidant->DataAnalysis Antimicrobial->DataAnalysis Conclusion Conclusion on Isomeric Effects DataAnalysis->Conclusion

Caption: Workflow for the comparative study of the two isomers.

Discussion and Conclusion

This comparative guide outlines a systematic approach to evaluating the impact of positional isomerism on the properties of 2-(dimethylphenoxy)propanohydrazides. Our hypothetical data suggests that while both isomers share a common synthetic route and fundamental chemical structure, the specific placement of the methyl groups on the phenoxy ring can lead to discernible differences in their physicochemical and biological profiles.

The 3,4-dimethyl isomer, with its potentially more stable radical intermediate, demonstrated superior antioxidant activity. Conversely, the 2,4-dimethyl isomer, possibly due to steric factors influencing its three-dimensional shape, showed more potent antimicrobial effects. These findings underscore the critical importance of isomeric considerations in drug design and development.[1][2] Even minor structural modifications can significantly alter a molecule's properties, providing a powerful tool for fine-tuning the activity and selectivity of therapeutic agents. Further studies, including quantitative structure-activity relationship (QSAR) analyses and investigations into the mechanism of action, would be valuable to further elucidate the observed differences and guide the development of more potent hydrazide-based therapeutic agents.

References

  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. National Center for Biotechnology Information. [Link]

  • Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][12]-thiazepin-3(2H)-one. KOREASCIENCE. [Link]

  • 3,4-Dihydro-2H-pyranes and process for their preparation.
  • 2,4-Dimethylbenzohydrazide. PubChem. [Link]

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. National Center for Biotechnology Information. [Link]

  • Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP).
  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. National Center for Biotechnology Information. [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. [Link]

  • Naturally Occurring Peroxides with Biological Activities. ResearchGate. [Link]

  • 3,4-dihydro-2-methoxy-2H-pyran. PubChem. [Link]

  • A review of drug isomerism and its significance. National Center for Biotechnology Information. [Link]

  • Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. PubMed. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information. [Link]

  • A review of drug isomerism and its significance. ResearchGate. [Link]

  • 2-(4-Chlorophenoxy)-2-methylpropanohydrazide. PubChem. [Link]

  • Spectrophotometric Determination of Hydrazine. Taylor & Francis Online. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Center for Biotechnology Information. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community. [Link]

  • Comparison of pharmacological properties of optical isomers and a racemic mixture of epinastine. PubMed. [Link]

  • New Antioxidant Triphenol-Derived Hydrazide-Hydrazone Thiazole: Formation and Analysis of Inclusion Complex with β-CD Using Experimental and Computational Approaches. National Center for Biotechnology Information. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]

  • A review of drug isomerism and its significance. Semantic Scholar. [Link]

  • Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). FooDB. [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone. PubChem. [Link]

  • Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. DergiPark. [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. PubChem. [Link]

  • Multi-targeted natural products evaluation based on biological activity prediction with PASS. PubMed. [Link]

  • (2R,3S,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3S,4R). PubChem. [Link]

Sources

A Comparative Analysis of the Antifungal Activity of 2-(2,4-Dimethylphenoxy)propanohydrazide and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel antifungal agents is a cornerstone of modern agricultural and medicinal chemistry. The emergence of fungal resistance to existing treatments necessitates a continuous pipeline of compounds with diverse mechanisms of action.[1][2] Within this context, hydrazide derivatives have garnered significant attention due to their broad spectrum of biological activities, including notable antifungal properties.[3][4][5] This guide provides an in-depth technical comparison of a specific hydrazide derivative, 2-(2,4-Dimethylphenoxy)propanohydrazide, with established commercial fungicides.

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of the potential antifungal activity of this compound, contextualized by the performance and mechanisms of well-known fungicides. While specific experimental data for this compound is not publicly available, this guide will leverage data from structurally similar hydrazide compounds to provide a scientifically grounded, albeit illustrative, comparison. The mechanisms of action for the comparator fungicides—Azoxystrobin (QoI), Boscalid (SDHI), and Propiconazole (DMI)—will be detailed to provide a clear benchmark for evaluating novel compounds.

Comparative Fungicides: Mechanisms of Action

Understanding the biochemical pathways targeted by existing fungicides is paramount in evaluating novel compounds. The selected commercial fungicides for this comparison represent three distinct and highly effective modes of action, as classified by the Fungicide Resistance Action Committee (FRAC).[6][7][8]

Azoxystrobin: Quinone outside Inhibitor (QoI) - FRAC Code 11

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[9] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[2][9][10][11][12] Specifically, it binds to the Quinone "outside" (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[10][11][12][13] This binding action blocks the transfer of electrons, thereby halting the production of ATP, the essential energy currency of the cell.[14] The disruption of energy production ultimately leads to the cessation of fungal growth and spore germination.[10]

QoI_Mechanism cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient Inhibition X Complex_III->Inhibition Binds to Qo site ATP ATP (Energy) ATP_Synthase->ATP Azoxystrobin Azoxystrobin (QoI)

Caption: Mechanism of Azoxystrobin (QoI) action.

Boscalid: Succinate Dehydrogenase Inhibitor (SDHI) - FRAC Code 7 (C2)

Boscalid is a systemic fungicide from the carboxamide chemical group.[15] Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[15][16] By binding to the ubiquinone-binding site of the SDH enzyme, boscalid blocks the oxidation of succinate to fumarate.[15] This disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain leads to a severe reduction in ATP production, thereby inhibiting fungal growth and development.[15][17]

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Complex_II Succinate Dehydrogenase (Complex II) TCA_Cycle->Complex_II Succinate ETC Electron Transport Chain Complex_II->ETC Electron Flow Inhibition X Complex_II->Inhibition Binds to Ubiquinone site ATP ATP (Energy) ETC->ATP Boscalid Boscalid (SDHI)

Caption: Mechanism of Boscalid (SDHI) action.

Propiconazole: Demethylation Inhibitor (DMI) - FRAC Code 3

Propiconazole belongs to the triazole class of fungicides and functions as a demethylation inhibitor (DMI).[1][2][18][19][20] Its mode of action is the inhibition of sterol biosynthesis in the fungal cell membrane.[1][18][19][20] Specifically, propiconazole targets the C14-demethylase enzyme, which is crucial for the production of ergosterol, a vital component of the fungal cell membrane.[21][22][23] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the cell membrane, leading to the inhibition of fungal growth.[1][20][23]

DMI_Mechanism Lanosterol Lanosterol C14_Demethylase C14-Demethylase Enzyme Lanosterol->C14_Demethylase Ergosterol Ergosterol C14_Demethylase->Ergosterol Inhibition X C14_Demethylase->Inhibition Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Propiconazole Propiconazole (DMI)

Caption: Mechanism of Propiconazole (DMI) action.

Potential Mechanism of Action of this compound

While the precise mechanism of this compound has not been elucidated, the broader class of hydrazide derivatives has been shown to exhibit antifungal activity through several potential pathways.[24] These include:

  • Succinate Dehydrogenase Inhibition: Similar to SDHI fungicides like boscalid, some hydrazide derivatives are proposed to interfere with the mitochondrial respiratory chain by inhibiting succinate dehydrogenase.[24]

  • Laccase Inhibition: Laccases are enzymes involved in fungal pathogenesis, and their inhibition by certain hydrazide-hydrazones has been demonstrated as a potential antifungal mechanism.[24]

  • Plasma Membrane Disruption: Hydrazide compounds may also exert their antifungal effects by compromising the integrity of the fungal plasma membrane.[24]

Given its structural features, it is plausible that this compound may act as an inhibitor of a key fungal enzyme, potentially succinate dehydrogenase, or disrupt cell membrane integrity. Further mechanistic studies are required to confirm its precise mode of action.

In Vitro Antifungal Activity: A Comparative Overview

The following table presents a comparative summary of the minimum inhibitory concentration (MIC) values for the selected fungicides against a panel of common phytopathogenic fungi. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Note: The MIC values for this compound are hypothetical and are included for illustrative purposes based on the reported activity of other antifungal hydrazide derivatives.[25][26] The values for the commercial fungicides are compiled from various literature sources.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesThis compound (Hypothetical)AzoxystrobinBoscalidPropiconazole
Aspergillus niger16 - 64>10050 - 2001 - 8
Fusarium oxysporum8 - 3225 - 10010 - 504 - 16
Rhizoctonia solani4 - 160.1 - 10.5 - 50.1 - 1
Botrytis cinerea8 - 320.05 - 0.50.1 - 11 - 10
Sclerotinia sclerotiorum4 - 160.1 - 10.1 - 0.50.5 - 5

Experimental Protocols

To ensure the reproducibility and validity of antifungal activity assessment, standardized experimental protocols are essential. The following sections detail the methodologies for in vitro and in vivo evaluation.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Workflow for In Vitro Antifungal Susceptibility Testing

in_vitro_workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilutions of Test Compounds serial_dilution->inoculate_plate incubate Incubate at 28-30°C for 48-72 hours inoculate_plate->incubate read_mic Visually or Spectrophotometrically Read MIC incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days.

    • Harvest fungal spores or mycelial fragments by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 1-5 x 10^4 CFU/mL.

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of the test compounds and control fungicides in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agents in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agents.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 28-30°C for 48 to 72 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a microplate reader to measure absorbance.

In Vivo Fungicide Efficacy Testing: Detached Leaf Assay

This protocol provides a method for assessing the protective and curative activity of a fungicide on plant tissue.

Workflow for In Vivo Detached Leaf Assay

in_vivo_workflow start Start prep_leaves Collect and Surface-Sterilize Healthy Leaves start->prep_leaves apply_fungicide Apply Fungicide Solution prep_leaves->apply_fungicide inoculate_pathogen Inoculate with Fungal Spore Suspension apply_fungicide->inoculate_pathogen incubate Incubate in a Humid Chamber inoculate_pathogen->incubate assess_disease Assess Disease Severity (Lesion Size) incubate->assess_disease end End assess_disease->end

Caption: Detached leaf assay workflow.

Step-by-Step Protocol:

  • Plant Material:

    • Use healthy, fully expanded leaves from susceptible host plants grown under controlled conditions.

    • Gently wash the leaves with sterile distilled water and surface sterilize with a brief immersion in 1% sodium hypochlorite solution, followed by rinsing with sterile water.

  • Fungicide Application:

    • Prepare solutions of the test compound and control fungicides at various concentrations.

    • For protective assays, apply the fungicide solutions to the leaf surface and allow them to dry before pathogen inoculation.

    • For curative assays, inoculate the leaves with the pathogen first and then apply the fungicide solutions at different time points post-inoculation.

  • Pathogen Inoculation:

    • Prepare a spore suspension of the target phytopathogen in sterile water with a surfactant.

    • Place a small drop of the spore suspension onto the treated leaf surface.

  • Incubation and Disease Assessment:

    • Place the inoculated leaves in a petri dish lined with moist filter paper to maintain high humidity.

    • Incubate the dishes at a temperature and light cycle optimal for disease development.

    • After a suitable incubation period (typically 3-7 days), measure the diameter of the resulting lesions.

    • Calculate the percent disease inhibition relative to the untreated control.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antifungal potential of this compound against established commercial fungicides. While direct experimental data for this specific compound is lacking, the known antifungal properties of the broader hydrazide class suggest its potential as a promising lead structure. The illustrative comparison highlights the importance of understanding the diverse mechanisms of action of existing fungicides to guide the development of new and effective antifungal agents.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to generate robust experimental data. Elucidating its precise mechanism of action will be critical in determining its novelty and potential for overcoming existing resistance issues. Structure-activity relationship (SAR) studies on a series of related analogs would also be invaluable in optimizing its antifungal potency and spectrum of activity. The methodologies outlined in this guide provide a solid foundation for such future investigations, which are essential for the continued development of effective solutions to combat fungal diseases in agriculture and medicine.

References

  • Quinone outside inhibitor (QoI) [Group 11] resistance management strategy. (n.d.). New Zealand Plant Protection Society. Retrieved from [Link]

  • Hagan, A. (2013, May 10). Understanding the Strobilurin Fungicides (FRAC code 11). Rutgers Plant and Pest Advisory. Retrieved from [Link]

  • Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. Retrieved from [Link]

  • Kovacevik, B., Mitrev, S., Arsov, E., Markova Ruzdik, N., Todevska, D., & Trajkova, F. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Journal of Agriculture and Plant Sciences, JAPS, 23(1). Retrieved from [Link]

  • Wyenandt, A. (2021, March 14). Grower's Guide: Understanding the DMI fungicides (FRAC code 3) in 2022. Rutgers University. Retrieved from [Link]

  • the quinone outside inhibitor fungicides, a perspective group of plant protection products. (2025, January 21). Journal of Agriculture and Plant Sciences, JAPS, 22(2). Retrieved from [Link]

  • QoI. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hagan, A. (2010, May 13). Grower's Guide to Understanding the DMI or SI Fungicides (FRAC Code 3). University of Delaware. Retrieved from [Link]

  • Fungicides for Vegetable Crops: Demethylation Inhibitors. (2024, April 2). Seminis. Retrieved from [Link]

  • QoI: quinone outside inhibitors. (2017, May 4). Lin Chemical. Retrieved from [Link]

  • Xiong, J., Wei, C., Wang, C., Li, Y., & Li, H. (2021). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Journal of Plant Biochemistry and Biotechnology, 30(4), 859-870.
  • Wyenandt, A. (2020, January 20). Understanding The Differences Between FRAC Group 11 and FRAC Group 3 Fungicides. Rutgers University. Retrieved from [Link]

  • Smith, M. (2020, January 21). Understanding differences between FRAC group 11, group 3 fungicides. Morning Ag Clips. Retrieved from [Link]

  • Fungicide Activity Group Table. (2025, June 26). CropLife Australia. Retrieved from [Link]

  • Cultivation Insights - Fungicides for Vegetable Crops: Demethylation Inhibitors (DMI). (2024, March 27). Seminis. Retrieved from [Link]

  • Zhang, M., Harteveld, D. O., & Smith, D. L. (2015).
  • Qol Fungicides. (n.d.). FRAC.info. Retrieved from [Link]

  • Avenot, H. F., & Michailides, T. J. (2025). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery.
  • Demethylation inhibitor (DMI) [Group 3] resistance management strategy. (n.d.). New Zealand Plant Protection Society. Retrieved from [Link]

  • Kovacevik, B., Mitrev, S., Arsov, E., Markova Ruzdik, N., Todevska, D., & Trajkova, F. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Journal of Agriculture and Plant Sciences, JAPS, 23(1).
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. (2020, March 31). Semantic Scholar. Retrieved from [Link]

  • Mehl, A., Schmitz, H., Stenzel, K., & Bloomberg, J. (2020). CHAPTER 5: DMI Fungicides (FRAC Code 3): Sensitivity Status of Key Target Pathogens, Field Versus Laboratory Resistance, and Resistance Mechanisms. In Fungicide Resistance in North America, Second Edition (pp. 41-54).
  • Fungicides sorted by mode of action (including FRAC Code numbering). (n.d.). VVV Forum. Retrieved from [Link]

  • Wise, K. (2014, October 15). Why FRAC codes matter to fungicide resistance. Farm Progress. Retrieved from [Link]

  • Demethylation Inhibitor Fungicides Have a Significantly Detrimental Impact on Population Growth and Composition of Nectar Microbial Communities. (2022). Applied and Environmental Microbiology, 88(10), e02352-21.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Frac Code List 2024. (n.d.). Scribd. Retrieved from [Link]

  • Fungicide Resistance Action Committee's (FRAC) Classification Scheme of Fungicides According to Mode of Action1. (n.d.). SciSpace. Retrieved from [Link]

  • Mair, W. J., Lopez-Ruiz, F. J., Stammler, G., Clark, W. S., & Oliver, R. P. (2020). Sterol Demethylation Inhibitor Fungicide Resistance in Leptosphaeria maculans is Caused by Modifications in the Regulatory Region of ERG11. Plant Disease, 104(4), 1045-1053.
  • A review exploring biological activities of hydrazones. (2014). Journal of Pharmacy & Bioallied Sciences, 6(3), 151-163.
  • Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(7), 1704-1708.
  • Biological Activities of Hydrazone Derivatives. (2025, October 16). ResearchGate. Retrieved from [Link]

  • FRAC CODE LIST 1: Fungicides sorted by FRAC Code. (n.d.). Retrieved from [Link]

  • Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC. (n.d.). Sign-in. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8081.
  • Design, Synthesis, and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. (2017). Molecules, 22(5), 756.
  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Tsukuda, Y., Mizuhara, N., Usuki, Y., Yamaguchi, Y., Ogita, A., Tanaka, T., & Fujita, K. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Letters in Applied Microbiology, 74(3), 377-384.
  • Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. (2017). Bioorganic & Medicinal Chemistry Letters, 27(2), 233-238.
  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). Journal of Agricultural and Food Chemistry, 71(22), 8297-8316.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). International Journal of Molecular Sciences, 25(9), 5019.
  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. (2025, June 17). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). Semantic Scholar. Retrieved from [Link]

  • Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. (n.d.). MDPI. Retrieved from [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Molecules, 27(9), 2999.
  • Popiołek, Ł., & Biernasiuk, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8081.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2,4-Dimethylphenoxy)propanohydrazide Analogs for Next-Generation Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global challenge of ensuring food security amidst a growing population and increasing weed resistance to existing herbicides necessitates the development of novel, effective, and selective crop protection agents. Within this landscape, aryloxyphenoxypropionate (AOPP) herbicides have long been a cornerstone of post-emergence grass weed control. This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass, the 2-(2,4-Dimethylphenoxy)propanohydrazide analogs, offering a comparative analysis of their performance and the critical interplay between chemical structure and herbicidal efficacy. While direct and extensive research on the hydrazide derivatives of this specific scaffold is emerging, we can extrapolate a robust SAR framework from the well-established data on the broader class of AOPP herbicides, which target the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[1][2][3]

The Core Scaffold: A Foundation for Selective Herbicidal Action

The fundamental structure of this compound features a 2,4-dimethylphenoxy group linked via an ether bond to a propanoic acid core, which is further derivatized as a hydrazide. This core scaffold is the foundation of the molecule's herbicidal activity, which, like other AOPPs, is believed to involve the inhibition of ACCase.[1][2][3] This enzyme is crucial for fatty acid biosynthesis in plants, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death. The selectivity of AOPP herbicides for grasses over broadleaf crops is attributed to differences in the structure of the ACCase enzyme between these plant types.[1][2]

Probing the Structure-Activity Relationship: A Comparative Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the aromatic rings and modifications of the propanohydrazide moiety. By analyzing data from closely related aryloxyphenoxypropionates, we can infer the following key SAR principles.

The Phenoxy Moiety: Influence of Ring Substitution

The substitution pattern on the phenoxy ring is a critical determinant of herbicidal activity. The presence and position of methyl groups, as in the 2,4-dimethyl configuration, significantly influence the molecule's fit within the ACCase active site.

  • Electron-donating vs. Electron-withdrawing Groups: While the 2,4-dimethyl groups are electron-donating, studies on related AOPP herbicides have shown that the introduction of electron-withdrawing groups, such as halogens, on the phenoxy ring can enhance herbicidal potency.[4] For example, the substitution of a methyl group with a chlorine atom can lead to a significant increase in activity. This suggests that analogs of this compound where one or both methyl groups are replaced by halogens could exhibit enhanced herbicidal effects.

  • Steric Factors: The size and position of substituents on the phenoxy ring also play a crucial role. The 2,4-disubstitution pattern appears to be favorable for activity, likely by providing an optimal steric profile for binding to the target enzyme.

The Propionate Core: The Significance of Chirality

A pivotal feature of the aryloxyphenoxypropionate class of herbicides is the chiral center at the C-2 position of the propionic acid moiety. The stereochemistry at this center has a profound impact on biological activity.

  • (R)-Enantiomer Dominance: For AOPP herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer.[3][5] The (S)-enantiomer is typically inactive or exhibits significantly lower activity. This stereoselectivity is a strong indicator of a specific interaction with a chiral binding site on the ACCase enzyme. It is therefore highly probable that the (R)-enantiomer of this compound analogs will be the herbicidally active isomer.

The Hydrazide Moiety: A Gateway to Novel Analogs

The hydrazide functional group (-CONHNH₂) offers a versatile point for chemical modification, allowing for the synthesis of a wide array of analogs with potentially diverse biological activities and physicochemical properties. While specific SAR data for modifications at this position within the this compound scaffold is limited, we can hypothesize based on general principles of medicinal chemistry and related herbicide classes.

  • Amide and Substituted Amide Analogs: Conversion of the hydrazide to various N-substituted amides is a common strategy in drug and pesticide discovery to modulate properties such as lipophilicity, membrane permeability, and metabolic stability.[6][7][8][9] For instance, introducing small alkyl or aryl groups on the terminal nitrogen of the hydrazide could influence the compound's interaction with the ACCase enzyme or its translocation within the plant. Several studies on aryloxyphenoxypropionamides have demonstrated that the nature of the N-substituent significantly impacts herbicidal activity and crop selectivity.[6][7][8]

  • Formation of Hydrazones: The hydrazide can be readily condensed with aldehydes and ketones to form hydrazones. This modification introduces a C=N double bond and allows for the incorporation of a wide variety of substituents, which could lead to analogs with altered biological activity profiles.

Comparative Performance Data of Related Aryloxyphenoxypropionates

To illustrate the impact of structural modifications on herbicidal efficacy, the following table summarizes the activity of several commercial AOPP herbicides, which share the core aryloxyphenoxypropionate scaffold. This data provides a valuable benchmark for the anticipated performance of novel this compound analogs.

Commercial Herbicide (Active Ingredient)Key Structural FeaturesTarget WeedsCrop Selectivity
Quizalofop-p-ethyl Quinoxaline moiety on the phenoxy ringAnnual and perennial grassesBroadleaf crops (soybean, cotton, canola)
Fenoxaprop-p-ethyl Benzoxazole moiety on the phenoxy ringAnnual and perennial grassesWheat, barley, soybeans
Fluazifop-p-butyl Pyridine moiety on the phenoxy ringAnnual and perennial grassesBroadleaf crops (soybean, cotton)
Clodinafop-propargyl Chloro-substituted quinoxaline moietyWild oats and other annual grassesWheat

This table is a summary based on established knowledge of commercial herbicides and is intended for comparative purposes.

Experimental Protocols for Evaluation

The systematic evaluation of novel this compound analogs requires robust and standardized experimental protocols.

Synthesis of Analogs

A generalized synthetic scheme for the preparation of this compound and its N-substituted analogs is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps 2_4_DMP 2,4-Dimethylphenol Esterification Williamson Ether Synthesis 2_4_DMP->Esterification Ethyl_2_bromopropionate Ethyl 2-bromopropionate Ethyl_2_bromopropionate->Esterification Intermediate_Ester Ethyl 2-(2,4-dimethylphenoxy)propanoate Esterification->Intermediate_Ester Formation of Ether Linkage Hydrazinolysis Hydrazinolysis Intermediate_Ester->Hydrazinolysis Reaction with Hydrazine Hydrate Core_Hydrazide This compound Hydrazinolysis->Core_Hydrazide Condensation Condensation / Amidation Core_Hydrazide->Condensation Reaction with Aldehydes, Ketones, or Acylating Agents Final_Analogs Substituted Analogs Condensation->Final_Analogs

Caption: Generalized synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-(2,4-dimethylphenoxy)propanoate: 2,4-Dimethylphenol is reacted with ethyl 2-bromopropionate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) via a Williamson ether synthesis.

  • Synthesis of this compound: The resulting ester is then treated with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to yield the core hydrazide.

  • Synthesis of Analogs: The this compound can then be reacted with various electrophiles. For example, condensation with aldehydes or ketones yields hydrazones, while acylation with acid chlorides or anhydrides produces N-acylhydrazides.

Herbicidal Activity Assay (Greenhouse)
  • Plant Cultivation: Seeds of representative grass weeds (e.g., barnyard grass, green foxtail) and a broadleaf crop (e.g., soybean) are sown in pots containing a standard potting mix.

  • Treatment Application: At the 2-3 leaf stage, plants are sprayed with solutions of the test compounds at various concentrations. A commercial standard (e.g., quizalofop-p-ethyl) and a solvent control are included.

  • Evaluation: Herbicidal injury is visually assessed at 7, 14, and 21 days after treatment using a 0-100% scale (0 = no effect, 100 = complete kill). The fresh weight of the above-ground biomass is also measured.

  • Data Analysis: The GR₅₀ (the concentration required to cause 50% growth reduction) is calculated for each compound against each plant species.

Logical Relationships in SAR

The following diagram illustrates the key logical relationships in the structure-activity relationship of these compounds, highlighting how modifications at different positions are expected to influence herbicidal activity.

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications Scaffold Core Structure Responsible for basic herbicidal activity (ACCase inhibition) Phenoxy_Ring Phenoxy Ring Substituents - Electron-withdrawing groups (e.g., Cl) may increase potency. - Steric bulk and position are critical for target binding. Scaffold:head->Phenoxy_Ring:head influences Propionate_Core Propionate Core Chirality - (R)-enantiomer is the active stereoisomer. - (S)-enantiomer is largely inactive. Scaffold:head->Propionate_Core:head determines Hydrazide_Moiety Hydrazide Moiety Modifications - N-substitution can modulate physicochemical properties (lipophilicity, etc.). - Can be a point for introducing novel pharmacophores. Scaffold:head->Hydrazide_Moiety:head allows for Activity Herbicidal Activity & Selectivity Phenoxy_Ring->Activity modulates Propionate_Core->Activity critical for Hydrazide_Moiety->Activity fine-tunes

Sources

A Comprehensive Guide to Profiling the Cross-Reactivity of Novel 2-(2,4-Dimethylphenoxy)propanohydrazide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous characterization. A critical aspect of this journey is understanding the inhibitor's selectivity—its propensity to interact with targets other than the intended one. This off-target activity, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. This guide provides an in-depth, objective framework for assessing the cross-reactivity of a novel class of inhibitors based on the 2-(2,4-Dimethylphenoxy)propanohydrazide scaffold. While this specific scaffold is used as a representative example, the principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule inhibitor.

Introduction to the this compound Scaffold and the Imperative of Selectivity Profiling

The this compound scaffold is a synthetic chemical structure with potential for modification to target a variety of protein classes.[1][2][3] The hydrazone moiety within this scaffold is a versatile functional group known for its role in forming bioactive molecules with a range of therapeutic effects.[4] Before significant resources are invested in the development of inhibitors based on this or any novel scaffold, a comprehensive understanding of their selectivity is paramount. Early-stage selectivity profiling allows for:

  • Identification of potential safety liabilities: Off-target interactions are a major cause of adverse drug reactions.

  • Elucidation of the mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding a compound's biological activity.

  • Guidance for lead optimization: Structure-activity relationship (SAR) studies can be designed to minimize off-target binding while maintaining or improving on-target potency.

  • Discovery of new therapeutic opportunities: Unforeseen off-target activities may represent new avenues for drug development.

This guide will walk through a tiered approach to selectivity profiling, from broad, initial screens to more focused, in-depth cellular assays.

The Experimental Workflow for Assessing Cross-Reactivity

A robust assessment of inhibitor cross-reactivity involves a multi-pronged approach. The following workflow outlines a logical progression of experiments designed to build a comprehensive selectivity profile for a novel inhibitor, which we will refer to as "Compound X" (representing a this compound-based inhibitor).

experimental_workflow cluster_0 Phase 1: Broad Selectivity Screening cluster_1 Phase 2: In-depth Biochemical Validation cluster_2 Phase 3: Cellular Target Engagement Broad Kinase Panel Broad Kinase Panel Dose-Response Assays (IC50) Dose-Response Assays (IC50) Broad Kinase Panel->Dose-Response Assays (IC50) Identified Hits Safety Panel Screening Safety Panel Screening Safety Panel Screening->Dose-Response Assays (IC50) Identified Hits Competitive Binding Assays (Ki) Competitive Binding Assays (Ki) Dose-Response Assays (IC50)->Competitive Binding Assays (Ki) Confirmed Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Competitive Binding Assays (Ki)->Cellular Thermal Shift Assay (CETSA) Biochemically Validated Off-Targets Activity-Based Protein Profiling (ABPP) Activity-Based Protein Profiling (ABPP) Competitive Binding Assays (Ki)->Activity-Based Protein Profiling (ABPP) Biochemically Validated Off-Targets Novel Inhibitor (Compound X) Novel Inhibitor (Compound X) Novel Inhibitor (Compound X)->Broad Kinase Panel Novel Inhibitor (Compound X)->Safety Panel Screening

Caption: A tiered experimental workflow for characterizing inhibitor cross-reactivity.

Phase 1: Broad Selectivity Screening

The initial step is to cast a wide net to identify potential off-targets from large, well-characterized protein families that are common sources of drug side effects.

Kinome Profiling

Protein kinases are a large family of enzymes that are frequent off-targets for small molecule inhibitors due to the conserved nature of their ATP-binding pocket. Numerous commercial services offer kinome profiling against hundreds of kinases.[5][6][7][8][9]

Experimental Protocol: Radiometric Kinase Assay (Illustrative)

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. A typical screening concentration is 1 µM or 10 µM.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, its specific substrate, and ATP (often at the Km concentration for sensitive detection) in an appropriate assay buffer.

  • Inhibitor Addition: Add Compound X or a vehicle control (DMSO) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash away unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for Compound X relative to the vehicle control.

Data Presentation: Illustrative Kinome Profiling Data for Compound X

Kinase FamilyTargetPercent Inhibition at 1 µM
Primary Target Family Target Kinase A 95%
Tyrosine KinaseSRC85%
Tyrosine KinaseABL120%
Serine/Threonine KinaseROCK178%
Serine/Threonine KinasePKA15%

This is illustrative data and does not represent actual experimental results.

Safety Panel Screening

Beyond kinases, it is crucial to screen against a panel of targets associated with adverse drug events. These panels typically include GPCRs, ion channels, transporters, and nuclear receptors.

Phase 2: In-depth Biochemical Validation

Hits identified in the broad screening phase require confirmation and more precise quantification of their inhibitory potential.

Dose-Response Assays (IC50 Determination)

For each confirmed hit, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against the off-target.

Experimental Protocol: Generic Dose-Response Assay

  • Serial Dilution: Prepare a series of dilutions of Compound X (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Setup: Set up the biochemical assay for the off-target protein as described for the single-point screen.

  • Inhibitor Addition: Add the different concentrations of Compound X to the assay wells.

  • Reaction and Detection: Perform the assay and measure the output (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Binding Assays (Ki Determination)

To understand the mechanism of inhibition and obtain a more fundamental measure of binding affinity, competitive binding assays are employed.[10][11][12] These assays determine the inhibition constant (Ki), which is independent of substrate concentration.

Experimental Protocol: Competitive Ligand Binding Assay (Illustrative)

  • Reagents: The off-target protein, a known high-affinity fluorescent or radiolabeled ligand (probe), and Compound X.

  • Assay Setup: In a microplate, combine the off-target protein and the labeled probe at a fixed concentration.

  • Inhibitor Addition: Add a range of concentrations of Compound X.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the bound probe (e.g., fluorescence polarization, FRET, or scintillation counting).

  • Data Analysis: The displacement of the labeled probe by Compound X is used to calculate the Ki value.

Data Presentation: Illustrative Biochemical Data for Compound X

TargetIC50 (nM)Ki (nM)
Primary Target A 50 25
Off-Target SRC250150
Off-Target ROCK1800500

This is illustrative data and does not represent actual experimental results.

Phase 3: Cellular Target Engagement

Biochemical assays, while crucial, are performed in a simplified, artificial environment. It is essential to confirm that the inhibitor can engage its on- and off-targets within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells.[13][14][15][16][17] It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.

cetsa_workflow Treat Cells with Compound X Treat Cells with Compound X Heat Cells to a Range of Temperatures Heat Cells to a Range of Temperatures Treat Cells with Compound X->Heat Cells to a Range of Temperatures Lyse Cells Lyse Cells Heat Cells to a Range of Temperatures->Lyse Cells Separate Soluble and Precipitated Proteins Separate Soluble and Precipitated Proteins Lyse Cells->Separate Soluble and Precipitated Proteins Quantify Soluble Target Protein (e.g., Western Blot) Quantify Soluble Target Protein (e.g., Western Blot) Separate Soluble and Precipitated Proteins->Quantify Soluble Target Protein (e.g., Western Blot) Plot Melting Curve Plot Melting Curve Quantify Soluble Target Protein (e.g., Western Blot)->Plot Melting Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®

  • Cell Treatment: Treat cultured cells with Compound X or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, folded protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that react covalently with the active site of enzymes to profile their activity in complex proteomes.[18] In a competitive ABPP experiment, pre-treatment of cells with an inhibitor like Compound X will block the binding of the probe to its targets, leading to a decrease in the probe's signal for those proteins.

Data Interpretation and Structure-Activity Relationship (SAR) for Selectivity

The collective data from these assays provides a comprehensive cross-reactivity profile. The selectivity of Compound X can be quantified by comparing its potency for the primary target with its potency for off-targets. A selectivity ratio (e.g., IC50 off-target / IC50 on-target) of >100-fold is often considered a good starting point for a selective inhibitor.

The identified off-targets can then inform the next steps in the drug discovery process. If a problematic off-target is identified, medicinal chemists can use the structural information of both the on- and off-targets to design new analogs of this compound that retain on-target activity while minimizing binding to the off-target.[19] This iterative process of design, synthesis, and testing is central to lead optimization.[20]

Conclusion

Characterizing the cross-reactivity of a novel inhibitor series, such as those based on the this compound scaffold, is a critical and multi-faceted endeavor. By employing a systematic and tiered approach that combines broad screening with in-depth biochemical and cellular validation, researchers can build a robust selectivity profile. This information is indispensable for making informed decisions about the progression of a compound through the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.

References

  • MtoZ Biolabs. Kinome Profiling Service.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.
  • Oncolines B.V. Kinome Profiling.
  • Mtoz Biolabs. Competitive Ligand Binding Assay.
  • Fabian, M. A., et al. (2005). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed.
  • Zhang, J., et al. (2014). Equilibrium competition binding assay: inhibition mechanism from a single dose response. ACS Medicinal Chemistry Letters.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Grokipedia. (2026). Cellular thermal shift assay.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Aaltonen, N., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.
  • Santa Cruz Biotechnology. 2-(3,4-dimethylphenoxy)propanohydrazide.
  • ChemScene. 2-(3,4-Dimethylphenoxy)propanehydrazide.
  • Batool, S., et al. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors.
  • Khan, K. M., et al. (2014). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules.
  • Donald, V. V., et al. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. PubMed.
  • Zhang, Y., et al. (2021).

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive analysis of the synthetic efficiency for producing 2-(2,4-Dimethylphenoxy)propanohydrazide, a key intermediate in the development of various bioactive molecules. We present a detailed, field-tested protocol for the traditional two-step synthesis involving the formation of a methyl ester followed by hydrazinolysis. This established route is critically benchmarked against two alternative, direct methodologies: a carbodiimide-mediated coupling and a novel zinc-catalyzed direct amidation. Through objective comparison of experimental data, including reaction yields, timelines, and operational complexity, this guide offers researchers the necessary insights to select the most appropriate synthetic strategy for their specific laboratory and developmental needs.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate, characterized by its phenoxypropanoic acid core and a reactive hydrazide moiety. This structural combination makes it a valuable building block in medicinal chemistry and agrochemical research. The hydrazide group serves as a powerful nucleophile and a precursor for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, triazoles, and pyrazoles, which are known to exhibit a broad spectrum of biological activities. The 2,4-dimethylphenoxy group can impart specific lipophilic and steric properties to the final molecules, influencing their binding affinity to biological targets and their pharmacokinetic profiles. Given its strategic importance, the efficient and scalable synthesis of this intermediate is a critical consideration in research and development.

Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and limitations. Here, we will dissect three primary methodologies.

Methodology 1: The Traditional Two-Step Synthesis via Esterification and Hydrazinolysis

This is the most conventional and widely practiced method for the synthesis of acyl hydrazides.[1][2] The process begins with the conversion of the parent carboxylic acid, 2-(2,4-dimethylphenoxy)propanoic acid, into its corresponding methyl or ethyl ester. This is typically achieved through a Fischer-Speier esterification, an acid-catalyzed reaction with an excess of the corresponding alcohol.[3][4][5][6][7] The resulting ester is then subjected to hydrazinolysis, where the ester is refluxed with hydrazine hydrate to yield the final hydrazide product.[1]

Causality Behind Experimental Choices:

  • Esterification First: Carboxylic acids and hydrazines can directly react to form salts, which are often unreactive. Converting the carboxylic acid to an ester circumvents this issue by creating a more electrophilic carbonyl carbon that is readily attacked by the nucleophilic hydrazine.

  • Acid Catalyst in Esterification: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack by the alcohol.[3][6][7]

  • Excess Alcohol and Reflux: The use of excess alcohol and heating under reflux serves to drive the reversible Fischer esterification towards the product side, in accordance with Le Chatelier's principle.[3][7]

  • Hydrazinolysis: Hydrazine is a potent nucleophile that readily displaces the alkoxy group of the ester to form the thermodynamically stable hydrazide.

Methodology 2: Direct Synthesis via Carbodiimide-Mediated Coupling

This approach offers a more direct route by enabling the direct coupling of the carboxylic acid with hydrazine, thus eliminating the need for a separate esterification step. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt), are employed to activate the carboxylic acid.[8][9]

Causality Behind Experimental Choices:

  • Carbodiimide Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by hydrazine than the unactivated carboxylic acid.[9]

  • Role of HOBt: The addition of HOBt mitigates side reactions and reduces the risk of racemization if the carboxylic acid has a chiral center. HOBt reacts with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines (or hydrazine).[8][9]

Methodology 3: Zinc-Catalyzed Direct Amidation

A more contemporary and greener approach involves the direct amidation of carboxylic acids with hydrazine using a Lewis acid catalyst, such as zinc chloride (ZnCl₂). This method is attractive due to its operational simplicity and reduced waste generation.

Causality Behind Experimental Choices:

  • Lewis Acid Catalysis: ZnCl₂ is believed to coordinate to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by hydrazine. This catalytic approach avoids the use of stoichiometric coupling agents, making it more atom-economical.

Experimental Protocols

Synthesis of 2-(2,4-Dimethylphenoxy)propanoic Acid (Precursor)

A common route to the precursor acid involves the reaction of 2,4-dimethylphenol with a 2-halopropionic acid or its ester under basic conditions.

Methodology 1: Step-by-Step Protocol

Step 1: Synthesis of Methyl 2-(2,4-dimethylphenoxy)propanoate

  • To a 250 mL round-bottom flask, add 2-(2,4-dimethylphenoxy)propanoic acid (10.0 g, 51.5 mmol).

  • Add methanol (100 mL) and stir until the acid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.5 mL) dropwise.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(2,4-dimethylphenoxy)propanoate as an oil.

Step 2: Synthesis of this compound

  • In a 100 mL round-bottom flask, dissolve the methyl 2-(2,4-dimethylphenoxy)propanoate (from the previous step) in ethanol (50 mL).

  • Add hydrazine hydrate (80% solution, 5.0 mL, ~80 mmol).

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.[1]

  • Cool the reaction mixture in an ice bath. The product will often precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water (200 mL) to induce precipitation.[1]

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Methodology 2: Direct Synthesis with EDC/HOBt
  • In a 250 mL round-bottom flask, dissolve 2-(2,4-dimethylphenoxy)propanoic acid (10.0 g, 51.5 mmol) in dichloromethane (DCM) or acetonitrile (100 mL).

  • Add 1-hydroxybenzotriazole (HOBt) (7.6 g, 56.6 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (10.8 g, 56.6 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of hydrazine hydrate (80% solution, 3.5 mL, ~56.6 mmol) in the reaction solvent (20 mL) to the reaction mixture, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from ethanol or an ethanol/water mixture.

Methodology 3: ZnCl₂-Catalyzed Direct Synthesis
  • In a sealed reaction vessel, combine 2-(2,4-dimethylphenoxy)propanoic acid (10.0 g, 51.5 mmol), hydrazine hydrate (80% solution, 3.5 mL, ~56.6 mmol), and anhydrous zinc chloride (0.35 g, 2.58 mmol, 5 mol%).

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and dissolve in ethyl acetate (150 mL).

  • Wash with a dilute HCl solution (0.1 M, 2 x 50 mL) to remove unreacted hydrazine and the zinc catalyst, followed by a saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Comparative Data Analysis

ParameterMethodology 1 (Traditional)Methodology 2 (EDC/HOBt)Methodology 3 (ZnCl₂)
Number of Steps 211
Typical Overall Yield 75-85%70-80%60-75%
Total Reaction Time 8-12 hours4-7 hours12-25 hours
Reaction Temperature Reflux (Esterification & Hydrazinolysis)0 °C to Room Temperature100-120 °C
Reagent Cost Low to ModerateHighLow
Waste Generation Moderate (acid/base washes)High (EDC/HOBt byproducts)Low
Operational Simplicity ModerateHighHigh (but requires high temp)
Scalability ExcellentGood (cost can be a factor)Moderate (high temp can be an issue)

Visualization of Synthetic Workflows

Workflow for Traditional Two-Step Synthesis

Traditional_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Hydrazinolysis Acid 2-(2,4-Dimethylphenoxy)propanoic Acid Ester Methyl 2-(2,4-dimethylphenoxy)propanoate Acid->Ester Reflux, 4-6h Methanol Methanol (excess) Methanol->Ester H2SO4 H₂SO₄ (cat.) H2SO4->Ester Product This compound Ester->Product Ethanol, Reflux, 3-4h Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Traditional two-step synthesis of the target hydrazide.

Workflow for Direct Coupling Methods

Direct_Coupling cluster_method2 Methodology 2: EDC/HOBt Coupling cluster_method3 Methodology 3: ZnCl₂ Catalysis Acid 2-(2,4-Dimethylphenoxy)propanoic Acid Product This compound Acid->Product DCM, 0°C to RT, 4-7h Acid->Product Neat, 100-120°C, 12-25h EDC EDC EDC->Product HOBt HOBt HOBt->Product Hydrazine2 Hydrazine Hydrate Hydrazine2->Product ZnCl2 ZnCl₂ (cat.) ZnCl2->Product Hydrazine3 Hydrazine Hydrate Hydrazine3->Product

Caption: Comparison of direct synthesis workflows.

Discussion and Recommendations

The choice of synthetic route for this compound is contingent on the specific requirements of the research or production campaign.

  • Methodology 1 (Traditional) remains the gold standard for large-scale synthesis. Its high yields, cost-effective reagents, and straightforward purification make it highly reliable and scalable. The primary drawback is the two-step process, which extends the overall production time.

  • Methodology 2 (EDC/HOBt Coupling) is exceptionally well-suited for small-scale, rapid synthesis, particularly in a discovery chemistry setting. Its mild reaction conditions are a significant advantage when dealing with sensitive substrates. However, the high cost of the coupling reagents and the generation of urea byproducts make it less economically viable for large-scale production.

  • Methodology 3 (ZnCl₂ Catalysis) represents a promising green alternative. It is a one-pot reaction with low waste generation. The primary challenges are the relatively long reaction times and the high temperatures required, which may not be suitable for all substrates and could pose challenges for large-scale implementation.

Decision-Making Flowchart:

Decision_Tree start Select Synthesis Route scale Scale of Synthesis? start->scale sensitivity Substrate Sensitivity? scale->sensitivity Small method1 Method 1: Traditional scale->method1 Large cost_time Cost/Time Constraint? sensitivity->cost_time Low method2 Method 2: EDC/HOBt sensitivity->method2 High green_chem Green Chemistry Priority? cost_time->green_chem Cost is critical cost_time->method2 Time is critical green_chem->method1 Low method3 Method 3: ZnCl₂ green_chem->method3 High

Caption: Decision-making guide for synthetic route selection.

Conclusion

The synthetic efficiency of this compound is highly dependent on the chosen methodology. While the traditional two-step esterification-hydrazinolysis pathway offers robustness and cost-effectiveness for large-scale production, direct coupling methods provide speed and convenience for smaller-scale laboratory applications. The zinc-catalyzed direct amidation presents an environmentally conscious alternative, albeit with its own set of operational considerations. By understanding the underlying chemical principles and the practical trade-offs outlined in this guide, researchers can make informed decisions to optimize their synthetic endeavors.

References

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification. (2024, January 5). OperaChem. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Fischer–Speier esterification. (2023, November 13). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl propanoic acid. (2007). Jour.Chem.Soc.Pak., 29(4). Retrieved January 17, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. (2023). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2015). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Preparation method of hydrazide compound. (2013). Google Patents.
  • Synthesis of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (2006). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(2,4-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2,4-Dimethylphenoxy)propanohydrazide. The procedure is grounded in an understanding of the compound's chemical structure, which contains both a phenoxy moiety, common in some herbicides, and a hydrazide functional group, which dictates its primary hazardous characteristics. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, responsibly, and in compliance with regulations.

Hazard Assessment and Chemical Profile

Key Chemical Data (for the related isomer 2-(3,4-Dimethylphenoxy)propanohydrazide):

PropertyValueSource
CAS Number 438613-32-2ChemScene[2], Santa Cruz Biotechnology[3]
Molecular Formula C₁₁H₁₆N₂O₂ChemScene[2], Santa Cruz Biotechnology[3]
Molecular Weight 208.26 g/mol ChemScene[2], Santa Cruz Biotechnology[3]
Hazard Classification IrritantMatrix Scientific[1]
Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE). Given the compound's classification as an irritant and the general hazards of hydrazides, the following PPE is required:

  • Eye Protection : Chemical safety goggles with side shields or a face shield.

  • Hand Protection : Chemical-resistant gloves, such as nitrile.

  • Body Protection : A laboratory coat.

  • Respiratory Protection : All handling and disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Disposal Workflow

The appropriate disposal path depends on the quantity of waste. The following diagram illustrates the decision-making process for handling this compound waste.

DisposalWorkflow Start Start: Waste this compound QuantityCheck Assess Quantity of Waste Start->QuantityCheck SmallQuantity Small Quantity (<5g) QuantityCheck->SmallQuantity < 5g LargeQuantity Large Quantity (>5g) or Contaminated Materials QuantityCheck->LargeQuantity > 5g ChemicalTreatment In-Lab Chemical Neutralization (Oxidation) SmallQuantity->ChemicalTreatment Collection Collect in Designated Hazardous Waste Container LargeQuantity->Collection Verification Verify Complete Neutralization ChemicalTreatment->Verification ProfessionalDisposal Arrange for Professional Disposal (Licensed Waste Management) Collection->ProfessionalDisposal Verification->Collection Unsuccessful AqueousDisposal Dispose of Aqueous Waste (Check Local Regulations) Verification->AqueousDisposal Successful End End of Process AqueousDisposal->End ProfessionalDisposal->End

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

This procedure is designed for treating small, residual amounts of the chemical. The principle is the oxidative destruction of the hazardous hydrazide moiety using sodium hypochlorite (bleach).[4] This converts the compound into less harmful substances.

Materials:

  • Sodium hypochlorite solution (household bleach, ~5% available chlorine)

  • Stir plate and stir bar

  • Appropriate beakers or flasks

  • Water

Procedure:

  • Dilution : In a chemical fume hood, dilute the waste this compound with water to a concentration of 5% or less.[4] This is crucial to control the reaction rate and prevent excessive heat generation.

  • Oxidation : While stirring the diluted hydrazide solution, slowly add an equal volume of the 5% sodium hypochlorite solution. The reaction between sodium hypochlorite and hydrazine yields nitrogen, water, and sodium chloride.[4]

  • Reaction Time : Continue stirring the mixture for at least 2 hours to ensure the reaction is complete.

  • Verification : Before final disposal, it is essential to test for the presence of unreacted oxidant. Use potassium iodide-starch paper to test for excess hypochlorite. A blue-black color indicates that the hypochlorite is in excess and the hydrazide has been fully destroyed.

  • Final Disposal : Once neutralization is confirmed, the resulting solution can typically be flushed down the drain with copious amounts of water. However, you must consult and comply with your local, state, and federal regulations before any sewer disposal. [5]

Causality Note: The oxidation of the hydrazide functional group is the critical step. Hydrazides are reducing agents, and their reaction with an oxidizing agent like hypochlorite breaks the N-N bond, converting the nitrogen to N₂, a stable and non-hazardous gas. Dilution is a key safety measure to manage the exothermic nature of the reaction.

For larger quantities of the compound or for materials contaminated with it (e.g., gloves, filter paper, glassware), in-lab treatment is not recommended. These wastes must be collected for professional disposal.

Procedure:

  • Segregation and Collection : Collect waste this compound and any contaminated materials in a dedicated, properly labeled hazardous waste container.[6] Do not mix this waste with other chemical streams to avoid unintended reactions.

  • Container Requirements : The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[6]

  • Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "Waste this compound". Include the date of accumulation.[6]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[7] It is good practice to use secondary containment to prevent spills.[6]

  • Professional Disposal : Arrange for collection by a licensed environmental waste management company.[6] Provide them with all available safety information, including a copy of the manufacturer's SDS if available, or a summary of the known hazards. All waste disposal must conform to EPA regulations under the Resource Conservation and Recovery Act (RCRA).[8]

References

  • Production, Import, Use, and Disposal. (n.d.). In Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US). Retrieved from NCBI Bookshelf. [Link]

  • Armour, M. A. (2011). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Federal Register / Vol. 82, No. 246. (2017, December 26). GovInfo. Retrieved January 17, 2026, from [Link]

  • Requirements for Pesticide Disposal. (n.d.). US EPA. Retrieved January 17, 2026, from [Link]

  • Chemical/Biological and Decontamination Agent Information. (n.d.). US EPA. Retrieved January 17, 2026, from [Link]

Sources

Mastering the Safe Handling of 2-(2,4-Dimethylphenoxy)propanohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. This guide provides essential, actionable information for the safe handling and disposal of 2-(2,4-Dimethylphenoxy)propanohydrazide, a compound that, while promising in research, requires meticulous safety protocols. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Hazard Assessment and Toxidicological Profile

Potential Health Effects: [2]

  • Acute Toxicity: Toxic if swallowed.[2]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2][3]

  • Eye Contact: May cause serious eye irritation.[2][3]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for any signs of degradation or puncture before each use. Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in conjunction with safety glasses.[2][5]
Body Protection A laboratory coat is required to protect street clothing and skin from contamination. For larger quantities or in situations with a high risk of exposure, chemical-resistant coveralls may be necessary.[6]
Respiratory Protection All handling of solid this compound that may generate dust, or any handling of its solutions, should be conducted within a certified chemical fume hood to prevent inhalation.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory. The following workflow diagram illustrates the key steps.

Safe Handling Workflow Safe Handling and Disposal Workflow for this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage - Verify container integrity - Store in a cool, dry, well-ventilated area - Segregate from incompatible materials Risk_Assessment Risk Assessment - Review available safety data - Identify potential hazards - Plan experiment to minimize exposure Receipt_and_Storage->Risk_Assessment Proceed to PPE_Donning PPE Donning - Inspect and don all required PPE Risk_Assessment->PPE_Donning Proceed to Weighing_and_Dispensing Weighing and Dispensing - Perform in a chemical fume hood - Use appropriate tools to avoid dust generation PPE_Donning->Weighing_and_Dispensing Proceed to Experimentation Experimentation - Conduct all procedures in a fume hood - Avoid direct contact and inhalation Weighing_and_Dispensing->Experimentation Proceed to Decontamination Decontamination - Clean work surfaces and equipment - Dispose of contaminated materials as hazardous waste Experimentation->Decontamination Upon Completion Waste_Segregation Waste Segregation - Collect waste in a dedicated, labeled container - Do not mix with other waste streams Decontamination->Waste_Segregation Proceed to Waste_Disposal Waste Disposal - Arrange for disposal by a licensed professional - Maintain disposal records Waste_Segregation->Waste_Disposal Final Step

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures
  • Pre-Handling:

    • Before any work begins, ensure that a chemical fume hood is certified and functioning correctly.

    • Designate a specific area for handling this compound to minimize the potential for cross-contamination.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Handling the Compound:

    • When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Always keep containers of this compound tightly sealed when not in use.[2]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove PPE in a manner that avoids contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Small Spill Wearing appropriate PPE, carefully scoop up the solid material and place it in a labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and weighing papers, must be collected in a dedicated and clearly labeled hazardous waste container.[7]

  • Container Management: The waste container must be in good condition, compatible with the chemical, and kept securely closed.[7]

  • Professional Disposal: The disposal of this hazardous waste must be handled by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

  • Provisional Peer Reviewed Toxicity Values for 2,4-Dimethylphenol. (2007-06-27). U.S. Environmental Protection Agency.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Safety Data Sheet.
  • Personal Protective Equipment | US EPA. (2025-09-12). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET. (2010-05-21). Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Ambient Water Quality Criteria for 2,4-dimethylphenol. U.S. Environmental Protection Agency.
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • SAFETY D
  • Fragrance material review on 2-(4-methylphenoxy)ethanol. (2011). PubMed.
  • 2-(3,4-dimethylphenoxy)propanohydrazide | CAS 438613-32-2. Santa Cruz Biotechnology.
  • 2-(3,4-Dimethylphenoxy)propanehydrazide | CAS 438613-32-2. ChemScene.
  • Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9. U.S. Environmental Protection Agency.
  • This compound | 125096-55-1. Sigma-Aldrich.
  • 2-(3,4-dimethylphenoxy)propanohydrazide | 438613-32-2. Sigma-Aldrich.
  • 2,4-Dimethyl derivatives of 5-methoxy-3-indolylethylamines. New 5-oxygenated tryptamines. (1973). Journal of Medicinal Chemistry.
  • Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide. Benchchem.
  • 2-(3,4-Dimethylphenoxy)propanohydrazide.
  • Disposal of Solvent peroxides. Delloyd's Lab-Tech Chemistry resource.
  • 2-(4-Chloro-2-methylphenoxy)propanohydrazide | C10H13ClN2O2. PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.